(S)-3-(dimethylamino)-3-phenylpropan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(dimethylamino)-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)11(8-9-13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTVKPNWVGBWSU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CCO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501185 | |
| Record name | (3S)-3-(Dimethylamino)-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82769-75-3 | |
| Record name | (3S)-3-(Dimethylamino)-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-3-(dimethylamino)-3-phenylpropan-1-ol synthesis pathway
An In-depth Technical Guide to the Synthesis of (S)-3-(dimethylamino)-3-phenylpropan-1-ol
Introduction
This compound is a chiral amino alcohol that serves as a critical building block in modern medicinal chemistry. Its structural motif is central to the synthesis of several key pharmaceutical agents, most notably as a direct precursor to (S)-Fluoxetine, the active enantiomer of the widely-used selective serotonin reuptake inhibitor (SSRI) Prozac.[1][2] The precise control of the stereochemistry at the benzylic alcohol center is paramount, as the pharmacological activity of the final drug molecule is often dependent on a single enantiomer.[3]
This guide provides a comprehensive overview of the synthetic pathways leading to this compound, designed for researchers, chemists, and professionals in drug development. It moves beyond a simple recitation of steps to explore the underlying principles of stereocontrol, comparing various methodologies for achieving high enantiopurity. We will detail the foundational synthesis of the key prochiral ketone intermediate and then delve into the core challenge: the enantioselective reduction to the desired (S)-alcohol.
Part 1: Synthesis of the Prochiral Ketone Intermediate: 3-(Dimethylamino)-1-phenylpropan-1-one
The most common and industrially scalable route to the precursor of our target molecule is the Mannich reaction. This classic three-component condensation reaction efficiently constructs the β-amino ketone scaffold.[1][4]
Reaction Principle: The Mannich Reaction
The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this specific synthesis, acetophenone serves as the carbonyl-containing compound. It reacts with a non-enolizable aldehyde, typically formaldehyde (used in its polymeric form, paraformaldehyde, for easier handling), and a secondary amine, dimethylamine (used as its stable hydrochloride salt). The reaction is typically acid-catalyzed.[4]
The mechanism proceeds via the formation of the Eschenmoser salt precursor, the dimethylaminomethyl cation ([CH₂=N(CH₃)₂]⁺), from formaldehyde and dimethylamine. Acetophenone, under acidic conditions, forms its enol tautomer, which then acts as a nucleophile, attacking the electrophilic iminium cation to form the β-amino ketone product after deprotonation.
Caption: The Mannich reaction for synthesis of the ketone intermediate.
Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride
This protocol is adapted from established literature procedures.[4]
-
Reaction Setup: To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone (e.g., 0.2 mol), dimethylamine hydrochloride (e.g., 0.22 mol), and paraformaldehyde (e.g., 0.24 mol).
-
Solvent and Catalyst Addition: Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux using a heating mantle or steam bath for a minimum of 2 hours. The mixture, which may initially form two layers, should become a homogeneous solution as the reaction progresses.
-
Crystallization: After the reflux period, transfer the hot, clear solution to a 1-L Erlenmeyer flask. While the solution is still warm, dilute it with 400 mL of acetone.
-
Isolation: Allow the solution to cool to room temperature, then place it in an ice bath to maximize the crystallization of the hydrochloride salt of the product.
-
Filtration and Drying: Collect the white crystalline product by vacuum filtration, washing the filter cake with a small amount of cold acetone. Allow the product to air-dry or dry in a vacuum oven at a low temperature.
Part 2: Enantioselective Reduction to this compound
The conversion of the prochiral 3-(dimethylamino)-1-phenylpropan-1-one to the desired single enantiomer alcohol is the most critical step. While a simple reduction with an achiral reagent like sodium borohydride (NaBH₄) yields a racemic mixture (an equal mix of R and S enantiomers)[5][6], achieving stereoselectivity requires a chiral influence.
Caption: Core transformation from the prochiral ketone to the (S)-alcohol.
Method A: Catalytic Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones.[7] This technique typically employs a ruthenium or rhodium complex bearing a chiral ligand. The hydrogen source is not gaseous H₂, but rather an easily handled hydrogen donor molecule like isopropanol or formic acid.[7]
-
Mechanism Insight: The mechanism involves the formation of a chiral metal-hydride species. The ketone substrate coordinates to the metal center in a sterically defined manner, dictated by the chiral ligand. This arrangement forces the hydride to be delivered to one specific face (Re or Si) of the carbonyl, leading to the preferential formation of one enantiomer of the alcohol.[7] For β-amino ketones, the nitrogen atom can chelate with the metal, further influencing the stereochemical outcome.[8]
-
Common Catalysts: A well-known example is a catalyst system comprising a ruthenium precursor and a chiral diamine ligand, often used in combination with a base in isopropanol.[8]
Method B: Chiral Borane-Based Reduction (Corey-Bakshi-Shibata Reduction)
The CBS reduction is a classic and highly reliable method for the enantioselective reduction of prochiral ketones. It utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide).[9][10]
-
Mechanism Insight: The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the oxazaborolidine catalyst. This coordination orients the ketone so that its larger and smaller substituents are positioned to minimize steric clash with the catalyst's chiral framework. The borane (BH₃) then delivers a hydride to the less sterically hindered face of the carbonyl, which is pre-determined by the catalyst's chirality.
Caption: Conceptual workflow of a CBS-catalyzed asymmetric reduction.
Method C: Biocatalytic Reduction
Enzymes, particularly alcohol dehydrogenases (ADHs), offer an environmentally friendly and often highly selective alternative to chemical catalysts.[11] These biocatalysts can reduce a wide range of ketones to enantiopure alcohols under mild aqueous conditions.
-
Mechanism Insight: ADHs utilize a cofactor, typically NADH or NADPH, as the hydride source. The enzyme's chiral active site binds the ketone substrate in a specific orientation, exposing only one face of the carbonyl to the cofactor for reduction. This results in exceptionally high enantiomeric excess (e.e.).[11] The selection of an appropriate ADH (either from natural sources or engineered) is crucial for achieving the desired (S)-configuration.
Data Summary: Comparison of Reduction Methodologies
The choice of synthetic route often depends on a balance of factors including enantioselectivity, yield, cost, and scalability.
| Method | Chiral Source | Typical Reducing Agent | Key Advantages | Potential Challenges |
| Asymmetric Transfer | Ru/Rh-Chiral Ligand Complex | Isopropanol, HCOOH | High turnover, operational simplicity, low catalyst loading | Catalyst cost, optimization of ligands and conditions |
| CBS Reduction | Chiral Oxazaborolidine (Catalytic) | Borane (BH₃) | High e.e. for many ketones, predictable stereochemistry | Moisture sensitivity, use of stoichiometric borane |
| Biocatalytic Reduction | Alcohol Dehydrogenase (Enzyme) | Isopropanol (for CFR) | Very high e.e. (>99%), mild/aqueous conditions, green | Substrate scope, enzyme availability/cost, optimization |
| Chiral Resolution | Chiral Resolving Agent (e.g., mandelic acid) | NaBH₄ (for racemate) | Technically straightforward, uses cheap reagents | Max 50% theoretical yield, requires additional steps |
Experimental Protocol: Racemic Reduction using Sodium Borohydride
This protocol provides a baseline for the synthesis of the racemic alcohol, which can be a starting point for chiral resolution.[6][12]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-(dimethylamino)-1-phenylpropan-1-one (e.g., 10.0 g) in 100 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Reducing Agent: While maintaining the cool temperature, add sodium borohydride (NaBH₄) (e.g., 1.5 equivalents) to the solution in small portions over 20 minutes. Be aware of potential hydrogen gas evolution.
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding water dropwise to decompose excess NaBH₄.
-
Workup: Remove the methanol using a rotary evaporator. To the aqueous residue, add ethyl acetate and basify the aqueous layer with a saturated sodium bicarbonate solution to a pH of 8-9.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer (e.g., 3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 3-(dimethylamino)-3-phenylpropan-1-ol.
Conclusion
The synthesis of this compound is a well-defined process that hinges on the strategic execution of an enantioselective reduction. While the initial formation of the β-amino ketone via the Mannich reaction is robust and high-yielding, the subsequent creation of the chiral center demands careful consideration. Modern methods, including asymmetric transfer hydrogenation, CBS reduction, and biocatalysis, provide powerful tools for accessing the desired (S)-enantiomer with high fidelity. The selection of the optimal pathway will be guided by the specific requirements of the research or development program, balancing enantiopurity, yield, cost, and environmental impact. This guide provides the foundational knowledge and practical insights necessary for navigating these synthetic choices effectively.
References
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Wikipedia Contributors. (2023). Enantioselective reduction of ketones. Wikipedia. [Link]
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Cho, B. T. (2008). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews, 37(8), 1637-1647. [Link]
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Jones, C., et al. (2018). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 9(10), 2434-2445. [Link]
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Verkade, J., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(42), 8754-8757. [Link]
- Gershon, H., & Bell, E. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- Kairis, R. B., & Murry, J. A. (2002). Process to make chiral compounds.
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Silber, B., & Zuehlke, R. L. (1998). The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education, 75(1), 81. [Link]
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Skupinska, A., et al. (2020). Automation and Microfluidics for the Efficient, Fast, and Focused Reaction Development of Asymmetric Hydrogenation Catalysis. Chemistry – A European Journal, 26(68), 15829-15843. [Link]
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Riveiros, R., et al. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 16(5), 1017-1020. [Link]
- Reddy, M. S., et al. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
- Zhang, Y. (2008). Preparation method of 3-methylamino-1-phenylpropanol.
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Frey, W., et al. (2014). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133. [Link]
- Corey, E. J., et al. (1989). A practical and enantioselective synthesis of (S)- and (R)-fluoxetine. Tetrahedron Letters, 30(39), 5207-5210.
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Gawroński, J. (2006). Synthesis of fluoxetine using a chiral reducing agent. ResearchGate. [Link]
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Höffken, H. W., et al. (2017). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. AMB Express, 7(1), 18. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-(dimethylamino)-1-phenylpropan-1-ol
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-(dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for successful formulation, quality control, and prediction of in vivo behavior. This document delves into the experimental determination and theoretical significance of properties including solubility, pKa, lipophilicity, melting point, boiling point, and spectroscopic characteristics. Each section is designed to provide not only the data but also the underlying scientific principles and rationale for the selection of analytical techniques.
Introduction: The Significance of Physicochemical Profiling
The journey of a drug candidate from discovery to a viable therapeutic is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. For a synthetic intermediate like 3-(dimethylamino)-1-phenylpropan-1-ol, a precise understanding of its properties is crucial for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).[1] This guide serves as a foundational resource, offering both established data and the methodological framework for the characterization of this important compound.
Molecular Structure and Identification
A fundamental starting point for any physicochemical analysis is the confirmation of the molecule's identity and structure.
Table 1: Molecular Identifiers for 3-(dimethylamino)-1-phenylpropan-1-ol
| Identifier | Value | Source(s) |
| IUPAC Name | 3-(dimethylamino)-1-phenylpropan-1-ol | [2] |
| CAS Number | 5554-64-3 | [2] |
| Molecular Formula | C₁₁H₁₇NO | [2] |
| Molecular Weight | 179.26 g/mol | [3] |
| Canonical SMILES | CN(C)CCC(C1=CC=CC=C1)O | [2] |
| InChIKey | VELGOYBSKBKQFF-UHFFFAOYSA-N | [2] |
Caption: 2D structure of 3-(dimethylamino)-1-phenylpropan-1-ol.
Ionization Constant (pKa): A Predictor of In Vivo Behavior
The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For a compound with a basic nitrogen, such as the tertiary amine in 3-(dimethylamino)-1-phenylpropan-1-ol, the pKa of its conjugate acid determines its charge state in different physiological environments, which in turn affects its solubility, permeability, and receptor binding. A predicted pKa value for the protonated amine is approximately 9.0-9.5, characteristic of a tertiary alkylamine.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is the gold standard for the experimental determination of pKa.[4] This method provides a direct measure of the compound's buffering capacity as a function of pH.
Workflow for pKa Determination by Potentiometric Titration:
Caption: Workflow for pKa determination using potentiometric titration.
Causality in Experimental Design:
-
Co-solvent System: The use of a methanol/water co-solvent is often necessary to ensure the solubility of the compound throughout the titration.[5]
-
Initial Acidification: Starting with a fully protonated species simplifies the titration curve, presenting a clear equivalence point corresponding to the deprotonation of the tertiary amine.
-
Standardized Titrant: The accuracy of the pKa value is directly dependent on the precise concentration of the titrant.
-
Inert Atmosphere: Purging the solution with nitrogen is recommended to prevent the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the accurate determination of the equivalence point.[4]
Lipophilicity (LogP/LogD): A Key to Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.
Table 2: Lipophilicity Data for 3-(dimethylamino)-1-phenylpropan-1-ol
| Parameter | Value | Method | Source(s) |
| LogP (Predicted) | 1.67 | Computational | [1] |
Experimental Determination of Lipophilicity
The shake-flask method is the traditional and most direct method for LogP determination.[6] It involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.
Protocol for Shake-Flask LogP Determination:
-
Pre-saturation: Shake equal volumes of n-octanol and water for 24 hours to ensure mutual saturation.
-
Sample Preparation: Prepare a stock solution of the compound in one of the phases.
-
Partitioning: Add a small volume of the stock solution to a mixture of the two phases.
-
Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality in Experimental Design:
-
Pre-saturation of Solvents: This step is crucial to prevent volume changes during the experiment that would affect the accuracy of the concentration measurements.
-
Choice of Initial Phase: Dissolving the compound in the phase in which it is less soluble can sometimes lead to faster equilibration.
-
Vigorous Shaking: Ensures a large surface area between the two phases, facilitating rapid partitioning and equilibration.
-
Centrifugation: This is a critical step to avoid cross-contamination of the phases, which can lead to significant errors in the measured concentrations.
RP-HPLC offers a faster, more automated alternative to the shake-flask method for estimating LogP.[7] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.
Workflow for LogP Estimation by RP-HPLC:
Caption: Workflow for LogP estimation using RP-HPLC.
Causality in Experimental Design:
-
Stationary Phase: A C18 column is commonly used as it mimics the hydrophobic environment of a lipid bilayer.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used to elute the compounds. The composition of the mobile phase can be adjusted to optimize the retention times. For ionizable compounds, the pH of the aqueous buffer is controlled to either suppress or control the ionization state.
-
Calibration Standards: The selection of standards with LogP values that bracket the expected LogP of the analyte is essential for an accurate estimation.
Solubility: A Prerequisite for Absorption
Aqueous solubility is a fundamental property that influences the bioavailability of orally administered drugs.[8] Poor solubility can lead to incomplete absorption and high inter-individual variability.
Table 3: Solubility of 3-(dimethylamino)-1-phenylpropan-1-ol
| Solvent | Solubility | Method | Source(s) |
| Water (pH 7.4) | 13.3 µg/mL | Experimental | [3] |
Experimental Determination of Solubility: UV-Vis Spectroscopy
A common and straightforward method for determining the equilibrium solubility of a compound is by measuring its concentration in a saturated solution using UV-Vis spectroscopy, provided the molecule has a suitable chromophore.[9]
Protocol for Solubility Determination by UV-Vis Spectroscopy:
-
Calibration Curve: Prepare a series of standard solutions of the compound in the desired solvent and measure their absorbance at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).
-
Equilibration: Add an excess amount of the solid compound to the solvent in a sealed vial.
-
Saturation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter or centrifuge the suspension to remove the undissolved solid.
-
Analysis: Measure the absorbance of the clear supernatant at λmax.
-
Calculation: Determine the concentration of the compound in the supernatant using the calibration curve. This concentration represents the equilibrium solubility.
Causality in Experimental Design:
-
Excess Solid: The presence of excess solid ensures that the solution remains saturated at equilibrium.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium.
-
Filtration/Centrifugation: This step is critical to ensure that only the dissolved compound is being measured and that no solid particles are contributing to the absorbance reading.
Thermal Properties: Melting and Boiling Points
The melting and boiling points are fundamental physical properties that provide information about the purity and physical state of a compound under different conditions.
Table 4: Thermal Properties of 3-(dimethylamino)-1-phenylpropan-1-ol
| Property | Value | Method | Source(s) |
| Melting Point | 47-48 °C | Experimental | [10] |
| Boiling Point | 128-130 °C (at 3 Torr) | Experimental | [10] |
Experimental Determination of Thermal Properties
DSC is a powerful technique for determining the melting point and other thermal transitions of a material.[11] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Principle of DSC for Melting Point Determination:
-
A small amount of the sample is placed in a sealed pan, and an empty pan is used as a reference.
-
The sample and reference are heated at a constant rate.
-
When the sample melts, it absorbs energy (an endothermic process), resulting in a difference in heat flow between the sample and the reference.
-
This difference is detected and plotted as a peak on the DSC thermogram. The onset of the peak is typically taken as the melting point.
Causality in Experimental Design:
-
Heating Rate: A slower heating rate generally provides better resolution of thermal events.
-
Sample Mass: A small sample mass is used to minimize thermal gradients within the sample.
-
Inert Atmosphere: An inert gas, such as nitrogen, is purged through the DSC cell to prevent oxidative degradation of the sample at elevated temperatures.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of 3-(dimethylamino)-1-phenylpropan-1-ol.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-(dimethylamino)-1-phenylpropan-1-ol
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| Phenyl-H | 7.2-7.4 (m, 5H) | Phenyl C-H | 125-128 |
| CH-OH | ~4.8 (dd) | Phenyl C (ipso) | ~145 |
| CH₂-N | ~2.4-2.6 (m, 2H) | CH-OH | ~75 |
| N(CH₃)₂ | ~2.2 (s, 6H) | CH₂-N | ~58 |
| CH₂-C(OH) | ~1.8-2.0 (m, 2H) | N(CH₃)₂ | ~45 |
| OH | Variable | CH₂-C(OH) | ~35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 6: Expected IR Absorption Bands for 3-(dimethylamino)-1-phenylpropan-1-ol
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3600-3200 (broad) | O-H | Stretching |
| 3100-3000 (sharp) | Aromatic C-H | Stretching |
| 2980-2800 (medium-strong) | Aliphatic C-H | Stretching |
| ~1600, 1495, 1450 | Aromatic C=C | Ring Stretching |
| 1260-1000 (strong) | C-O and C-N | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[12] For 3-(dimethylamino)-1-phenylpropan-1-ol, the expected molecular ion peak [M]⁺ would be at m/z 179. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is commonly observed at m/z 180.[13]
Conclusion
The physicochemical properties of 3-(dimethylamino)-1-phenylpropan-1-ol outlined in this guide provide a critical foundation for its effective use in pharmaceutical research and development. A comprehensive understanding of its solubility, pKa, lipophilicity, thermal behavior, and spectroscopic profile allows scientists to make informed decisions regarding its synthesis, purification, formulation, and potential as a precursor to new therapeutic agents. The experimental methodologies detailed herein serve as a practical resource for the robust characterization of this and similar molecules, emphasizing the importance of a data-driven approach in modern drug development.
References
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Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). Journal of Chromatography A, 1529, 49-57. [Link]
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Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]
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LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved January 12, 2026, from [Link]
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What are the physicochemical properties of drug? - LookChem. (2023, December 13). Retrieved January 12, 2026, from [Link]
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Methods for Determination of Lipophilicity. (2022). Encyclopedia, 2(3), 1499-1518. [Link]
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LogP / LogD shake-flask method. (2024, September 23). protocols.io. [Link]
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LogP / LogD shake-flask method v1. (2024). ResearchGate. [Link]
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Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 300, 122883. [Link]
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Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). ResearchGate. [Link]
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Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (1993). Journal of Liquid Chromatography, 16(16), 3537-3555. [Link]
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UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (1996). Analytical Chemistry, 68(17), 2957-2961. [Link]
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Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. (2024). Pharmaceutical Communications. [Link]
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How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022, August 5). NETZSCH. [Link]
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Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. (2017). The Journal of Physical Chemistry A, 121(1), 241-248. [Link]
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Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. [Link]
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Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. (2021). Molecular Pharmaceutics, 18(4), 1633-1647. [Link]
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Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. (2021). ACS Publications. [Link]
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Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. (2021). Molecular Pharmaceutics, 18(4), 1633-1647. [Link]
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The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2012). Journal of Chemical Education, 89(11), 1437-1442. [Link]
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Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2014). ACS Medicinal Chemistry Letters, 5(2), 145-149. [Link]
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- Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process. (n.d.).
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3-(Dimethylamino)-1-phenylpropan-1-ol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Mannich reaction for 3-(dimethylamino)-1-phenylpropan-1-one synthesis
An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one via the Mannich Reaction
Abstract
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] This three-component condensation is paramount for the synthesis of β-amino carbonyl compounds, known as Mannich bases, which are versatile intermediates in the production of pharmaceuticals, natural products, and other biologically active molecules.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of a specific Mannich base, 3-(dimethylamino)-1-phenylpropan-1-one, from acetophenone, formaldehyde, and dimethylamine. We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss critical process parameters, and offer insights into troubleshooting and safety. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the laboratory-scale synthesis of this key intermediate.
Introduction: The Significance of β-Amino Ketones
β-amino ketones are a critical class of organic compounds that serve as valuable precursors in medicinal chemistry and materials science.[3][4] Their bifunctional nature, containing both a carbonyl group and an amino group, allows for a wide range of subsequent chemical transformations. They are key building blocks for the synthesis of pharmaceuticals like fluoxetine, as well as various amino alcohols, peptides, and heterocyclic systems.[5]
The Mannich reaction stands as one of the most efficient and atom-economical methods for preparing these structures.[3] It involves the condensation of a compound with an active hydrogen (the C-H acid), an aldehyde (typically non-enolizable), and a primary or secondary amine.[6][7][8] The synthesis of 3-(dimethylamino)-1-phenylpropan-1-one is a classic example of this reaction, utilizing acetophenone as the active hydrogen source, formaldehyde as the aldehyde, and dimethylamine as the secondary amine.
The Mannich Reaction: Mechanistic Insights
The synthesis of 3-(dimethylamino)-1-phenylpropan-1-one proceeds under acidic conditions, which are crucial for the activation of two of the three components. The mechanism can be dissected into two primary stages.
Stage 1: Formation of the Electrophilic Iminium Ion The reaction initiates with the acid-catalyzed condensation of the secondary amine (dimethylamine) and the aldehyde (formaldehyde). The amine nitrogen performs a nucleophilic attack on the protonated carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting hemiaminal yields a highly electrophilic N,N-dimethylmethaniminium ion, often referred to as an Eschenmoser-like salt.[9][10] This iminium ion is the key electrophile that will be attacked by the nucleophilic component.
Stage 2: Nucleophilic Attack by the Enol Simultaneously, the acid catalyst promotes the tautomerization of the ketone (acetophenone) into its more nucleophilic enol form.[1][9] The electron-rich double bond of the enol then attacks the electrophilic carbon of the iminium ion. This step forms the critical new carbon-carbon bond. A final deprotonation step regenerates the catalyst and yields the final β-amino ketone product, 3-(dimethylamino)-1-phenylpropan-1-one.[9]
Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride
This protocol is a robust procedure adapted from established methods, designed to be self-validating through clear procedural steps and expected observations.[1][5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass/Volume |
| Acetophenone | 120.15 | 0.50 | 58.5 mL (60.1 g) |
| Dimethylamine hydrochloride | 81.54 | 0.65 | 53.0 g |
| Paraformaldehyde | (CH₂O)n | 0.66 (as CH₂O) | 19.8 g |
| 95% Ethanol | - | - | 80 mL |
| Concentrated HCl | 36.46 | - | 1 mL |
| Acetone (for precipitation) | 58.08 | - | ~300-425 mL |
Equipment
-
500 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or steam bath
-
1 L Erlenmeyer flask
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Step-by-Step Procedure
-
Charging the Reaction Vessel: To a 500-mL round-bottomed flask, add acetophenone (0.5 mol), dimethylamine hydrochloride (0.65 mol), and paraformaldehyde (19.8 g).[5]
-
Adding Solvent and Catalyst: Add 80 mL of 95% ethanol to the flask, followed by the cautious addition of 1 mL of concentrated hydrochloric acid.[5]
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture using a steam bath or heating mantle. The reaction mixture, which initially appears as two layers, will become a homogeneous, yellowish solution as the paraformaldehyde dissolves and the reaction proceeds. Maintain a gentle reflux for at least 2 hours.[1][5]
-
Hot Filtration (if necessary): If the hot solution contains any solid impurities, it should be filtered while hot to prevent premature crystallization of the product.
-
Crystallization and Isolation: Transfer the clear, hot solution to a 1-L Erlenmeyer flask. Allow it to cool to room temperature, then place it in an ice bath to induce crystallization. To ensure complete precipitation, slowly add approximately 300 mL of acetone to the cold solution and continue cooling for an additional hour.[1]
-
Product Collection: Collect the white crystalline product by vacuum filtration. Wash the filter cake with cold acetone to remove any soluble impurities and unreacted starting materials.[1]
-
Drying: Dry the purified product, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride (also known as β-dimethylaminopropiophenone hydrochloride), in an oven at approximately 70°C. The expected melting point is 155–156°C.[1]
Authoritative Grounding: Causality and Optimization
The success of the Mannich reaction hinges on careful control of its parameters. Understanding the role of each component is key to optimizing the yield and purity of the final product.
-
Reagent Stoichiometry: A slight excess of the amine hydrochloride and formaldehyde is often used to ensure the complete consumption of the more valuable starting material, acetophenone.
-
Formaldehyde Source: Paraformaldehyde is a solid polymer of formaldehyde. Upon heating in an acidic alcoholic medium, it depolymerizes to provide anhydrous formaldehyde in situ. This is often preferred over aqueous formaldehyde (formalin) to avoid introducing excess water, which can sometimes interfere with reaction equilibria.[8]
-
Acid Catalyst: Concentrated HCl serves a dual purpose. It ensures the medium is sufficiently acidic to catalyze both the formation of the reactive iminium ion and the enolization of acetophenone.[9] The use of the amine as a hydrochloride salt also contributes to maintaining the acidic environment.[9]
-
Solvent: Ethanol is an ideal solvent as it is polar enough to dissolve the amine salt and, upon heating, the other reactants, creating a homogeneous reaction environment essential for efficient molecular collisions.[5][9]
-
Temperature and Time: Heating to reflux provides the necessary activation energy and ensures the reaction proceeds at a reasonable rate.[5][11] A two-hour period is typically sufficient for this scale, but reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) for optimization.
Trustworthiness: Troubleshooting and Safety
A robust protocol must account for potential issues and prioritize safety.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete depolymerization of paraformaldehyde.- Insufficient reaction time or temperature.- Loss of product during work-up (too much wash solvent, incomplete precipitation). | - Ensure a steady reflux is maintained.- Extend the reflux time by 1-2 hours.- Ensure the solution is thoroughly chilled before and during filtration. Use minimal cold acetone for washing. |
| Oily Product / Fails to Crystallize | - Presence of impurities.- Insufficient cooling or precipitation solvent. | - Attempt to scratch the inside of the flask with a glass rod to induce crystallization.- Add more acetone and cool for a longer period.- If an oil persists, purify by recrystallization from a suitable solvent like isopropanol. |
| Product is Discolored | - Formation of minor, colored byproducts from side reactions. | - Perform a hot filtration if solids are present before cooling.- Purify the final product by recrystallization to obtain a pure, white solid. |
Safety Considerations
-
Paraformaldehyde: Is a source of formaldehyde, which is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood.
-
Concentrated Hydrochloric Acid: Is highly corrosive and releases noxious fumes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetophenone and Solvents: Are flammable. Ensure no open flames are present and that heating is conducted using a steam bath or a properly maintained heating mantle.
-
General Precautions: The reaction should be performed in a chemical fume hood.
Conclusion
The Mannich reaction provides a direct and efficient pathway for the synthesis of 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride. By understanding the core mechanism involving the formation of an electrophilic iminium ion and its subsequent reaction with an enol, researchers can effectively control and optimize the reaction conditions. The protocol detailed in this guide is a validated, step-by-step method that, when combined with the provided troubleshooting and safety insights, offers a reliable system for producing this valuable chemical intermediate. This synthesis exemplifies the power and elegance of multi-component reactions in modern organic chemistry.
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BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol. 11
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SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act.
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Spectroscopic Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Technical Guide for Structural Elucidation
This guide offers a comprehensive technical overview of the spectroscopic data essential for the characterization of 3-(dimethylamino)-1-phenylpropan-1-ol (CAS No. 5554-64-3). As a crucial intermediate in the synthesis of various pharmaceutical agents, including potential dual-acting norepinephrine and serotonin reuptake inhibitors, unambiguous structural confirmation is paramount for researchers, scientists, and drug development professionals.[1][2] This document synthesizes expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides field-proven experimental protocols for data acquisition, and presents a logical framework for the analysis of this compound.[3][4]
Physicochemical Properties
A foundational understanding of the compound's physical properties is critical for its handling, storage, and the development of analytical methodologies.
| Property | Value | Source(s) |
| CAS Number | 5554-64-3 | [1][3][5] |
| Molecular Formula | C₁₁H₁₇NO | [1][3][5] |
| Molecular Weight | 179.26 g/mol | [1][3][5] |
| Melting Point | 47-48°C | [1][3] |
| Boiling Point | 284.4°C at 760 mmHg | [1][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most definitive technique for elucidating the carbon-hydrogen framework of 3-(dimethylamino)-1-phenylpropan-1-ol, providing detailed information on the connectivity and chemical environment of each atom.[1]
The proton NMR spectrum provides a distinct fingerprint of the molecule. The expected chemical shifts, multiplicities, and integrations are consolidated from predictive models and data from analogous structures.
Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.20 - 7.40 | Multiplet | 5H | Aromatic (C₆H₅) | The five protons of the phenyl group are in the typical aromatic region, deshielded by the ring current. |
| ~4.70 - 4.90 | Doublet of Doublets (dd) or Triplet (t) | 1H | CH -OH | This benzylic proton is coupled to the adjacent CH₂ group, and its position is shifted downfield due to the adjacent electronegative oxygen and phenyl ring. |
| ~2.30 - 2.50 | Multiplet | 2H | CH₂ -N | These methylene protons are adjacent to the electron-withdrawing dimethylamino group, resulting in a downfield shift. |
| ~2.20 | Singlet | 6H | N(CH₃ )₂ | The six protons of the two methyl groups are chemically equivalent and show no coupling, resulting in a characteristic sharp singlet. |
| ~1.80 - 2.00 | Multiplet | 2H | CH-CH₂ -CH₂ | These methylene protons are situated between the benzylic carbon and the nitrogen-bearing carbon, showing complex coupling. |
| Variable | Broad Singlet | 1H | OH | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad signal. |
The ¹³C NMR spectrum complements the ¹H NMR data by defining the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~143 - 145 | Aromatic C (quaternary, C-1) |
| ~128 - 129 | Aromatic CH (ortho, meta) |
| ~125 - 127 | Aromatic CH (para) |
| ~72 - 74 | C H-OH |
| ~56 - 58 | C H₂-N |
| ~45 - 46 | N(C H₃)₂ |
| ~38 - 40 | CH-C H₂-CH₂ |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, based on their characteristic vibrational frequencies.[1]
Table 4: Expected IR Absorption Bands
| Wavenumber (ṽ, cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H Stretch | Alcohol (-OH) |
| 3100 - 3000 (sharp) | C-H Stretch | Aromatic (sp²) |
| 2980 - 2800 (medium-strong) | C-H Stretch | Aliphatic (sp³) |
| ~1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| 1260 - 1000 (strong) | C-O Stretch | Secondary Alcohol |
| 1260 - 1000 (strong) | C-N Stretch | Tertiary Amine |
The most diagnostic peaks are the broad O-H stretch, confirming the alcohol, and the various C-H stretches distinguishing the aromatic and aliphatic portions of the molecule.[1]
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns.[3] For 3-(dimethylamino)-1-phenylpropan-1-ol, the molecular ion peak (M⁺) would be observed at an m/z of 179. In soft ionization techniques like electrospray (ESI), the protonated molecule [M+H]⁺ at m/z 180 is typically the most abundant ion in the full-scan spectrum.[4]
A key, diagnostic fragmentation pathway involves the alpha-cleavage adjacent to the nitrogen atom. This process results in the formation of a highly stable N,N-dimethylmethaniminium cation, which is consistently observed as the base peak in the spectrum.
Caption: Key fragmentation of 3-(dimethylamino)-1-phenylpropan-1-ol.
Experimental Protocols: A Self-Validating System
The integrity of spectroscopic data is contingent upon rigorous and well-documented experimental procedures.
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).[3][6]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[3][6]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Process the raw free induction decay (FID) data using appropriate software, involving Fourier transformation, phase and baseline correction, and signal integration.[3]
-
Sample Preparation: Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.[1]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[1]
-
Data Acquisition:
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[3]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[3]
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[4]
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion.
-
Acquire the spectrum in positive ion mode over a mass range of m/z 50-300.[6]
-
-
Data Processing: The instrument software generates the mass spectrum, displaying the relative abundance of ions at different mass-to-charge ratios.
Integrated Characterization Workflow
The logical progression from synthesis to complete structural verification is a cornerstone of chemical research and development.
Sources
Role of (S)-3-(dimethylamino)-3-phenylpropan-1-ol in chiral synthesis
An In-Depth Technical Guide on the Role of (S)-3-(Dimethylamino)-3-phenylpropan-1-ol in Chiral Synthesis
Abstract
This compound is a valuable chiral building block within the broader family of phenylpropanolamines, a scaffold of significant interest in medicinal chemistry and drug development. While not a widely-used chiral auxiliary or catalyst in its own right, its importance lies in its role as a chiral intermediate, where its stereocenter is incorporated into larger, more complex bioactive molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of its racemic precursor, the principal strategies for achieving the enantiopure (S)-isomer, and its application as a chiral synthon. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and present a critical analysis of the methodologies that enable the production and utilization of this important chiral molecule.
Foundational Synthesis: The Racemic Pathway
The most direct and scalable route to 3-(dimethylamino)-1-phenylpropan-1-ol begins with the synthesis of a racemic mixture. This two-step process is efficient and employs readily available starting materials, making it a common industrial approach for generating the core scaffold. The pathway involves an initial Mannich reaction to construct the β-amino ketone, followed by a straightforward reduction of the carbonyl group.[1][2]
Step 1: Mannich Reaction for Ketone Precursor Synthesis
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. In this synthesis, acetophenone, formaldehyde (typically from its polymeric form, paraformaldehyde), and dimethylamine hydrochloride react to form the key intermediate, 3-(dimethylamino)-1-phenylpropan-1-one.[1]
Causality of Component Choice:
-
Acetophenone: Provides the enolizable ketone and the phenyl ring of the final scaffold.
-
Paraformaldehyde: Serves as a stable, solid source of formaldehyde, which generates the reactive methylene iminium ion in situ.
-
Dimethylamine Hydrochloride: Provides the dimethylamino group. The hydrochloride salt is used for its stability and ease of handling; the acidic conditions generated upon its use also serve to catalyze the reaction.
Experimental Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride
Objective: To synthesize the β-amino ketone intermediate via the Mannich reaction.
Materials:
-
Acetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
95% Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
Procedure:
-
To a 500-mL round-bottom flask fitted with a reflux condenser, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde.[1]
-
Add 80 mL of 95% ethanol followed by 1 mL of concentrated HCl.[1]
-
Heat the mixture to reflux using a steam bath or heating mantle for a minimum of 2 hours. The initially biphasic mixture will become a homogeneous solution.[1]
-
Filter the hot solution if any particulate matter is present.
-
Transfer the clear, warm solution to a 1-L Erlenmeyer flask and, while still warm, add 400 mL of acetone to act as an anti-solvent.[1]
-
Allow the solution to cool to room temperature, then chill in an ice bath to maximize crystallization of the hydrochloride salt.
-
Collect the white crystalline product by vacuum filtration and wash the filter cake with cold acetone.
-
The product can be further purified by recrystallization from an ethanol/acetone mixture if required.
Step 2: Reduction to Racemic Alcohol
The carbonyl group of the Mannich base is readily reduced to a secondary alcohol using standard reducing agents. Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[3] Catalytic hydrogenation over Raney Nickel is an alternative, particularly for large-scale production.[3][4]
Experimental Protocol 2: Reduction of Ketone to Racemic 3-(Dimethylamino)-1-phenylpropan-1-ol
Objective: To reduce the ketone intermediate to the target racemic alcohol.
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (from Protocol 1)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol within an Erlenmeyer flask. If starting with the hydrochloride salt, it is often possible to proceed directly, as the slightly acidic condition is tolerated, though neutralization with a base and extraction of the free base is also an option.[5]
-
Cool the stirred solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions. This is an exothermic reaction that will evolve hydrogen gas; ensure adequate ventilation and slow addition.[3]
-
After the addition is complete, remove the ice bath and allow the reaction to stir for an additional 30 minutes at room temperature. Monitor completion by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow, dropwise addition of water to destroy excess NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to dissolve the inorganic salts and extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-(dimethylamino)-1-phenylpropan-1-ol as an oil or low-melting solid.[5]
Visualization of the Racemic Synthesis Workflow
Caption: Workflow for the two-step synthesis of racemic alcohol.
Accessing the (S)-Enantiomer: Strategies for Chiral Synthesis
To obtain the enantiomerically pure (S)-alcohol, chemists can either separate the racemic mixture (resolution) or, more elegantly, employ an asymmetric synthesis that directly generates the desired stereoisomer. The latter approach is often preferred for its efficiency and atom economy.
Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis
The most powerful and reliable method for the enantioselective reduction of a prochiral ketone is the Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction.[6][7] This reaction utilizes a chiral oxazaborolidine catalyst and borane to deliver a hydride to one specific face of the ketone, resulting in a predictable and high enantiomeric excess (ee) of one alcohol enantiomer.[8][9]
Mechanism of CBS Reduction: The efficacy of the CBS reduction hinges on a highly organized, catalyst-controlled transition state.
-
Catalyst-Borane Coordination: The borane (BH₃), the stoichiometric reductant, first coordinates to the Lewis basic nitrogen atom within the oxazaborolidine ring of the CBS catalyst. This coordination activates the borane, making it a more potent hydride donor, and enhances the Lewis acidity of the endocyclic boron atom.[6]
-
Ketone Coordination: The prochiral ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron atom. Steric interactions dictate that the ketone orients itself with its larger substituent (RL) pointing away from the bulky group on the catalyst's stereocenter, leaving the smaller substituent (RS) in closer proximity.[10]
-
Stereoselective Hydride Transfer: The activated hydride is transferred from the coordinated borane to the carbonyl carbon via a rigid, six-membered, chair-like transition state. This intramolecular delivery ensures a highly selective facial attack on the ketone.[6]
-
Product Release & Catalyst Turnover: Following hydride transfer, the resulting alkoxyborane product is released, regenerating the CBS catalyst for the next cycle. An acidic workup liberates the final chiral alcohol.[6]
Visualization of the CBS Reduction Mechanism
Caption: Mechanism of the enantioselective CBS reduction of a ketone.
Experimental Protocol 3: Asymmetric CBS Reduction
Objective: To synthesize this compound with high enantioselectivity.
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one (free base from Protocol 2, pre-purification)
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) - Note: The (R)-catalyst typically yields the (S)-alcohol for this substrate class.
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Set up an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) equipped with a stir bar, thermometer, and dropping funnel.
-
Charge the flask with (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents).
-
Cool the catalyst solution to 0 °C and slowly add the BH₃•THF solution (0.6 equivalents) dropwise, maintaining the temperature. Stir for 15 minutes.
-
In a separate flask, dissolve the 3-(dimethylamino)-1-phenylpropan-1-one (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, keeping the internal temperature below 5 °C.
-
Stir the reaction at 0-5 °C and monitor progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature, then add 1 M HCl and stir for 1 hour to hydrolyze the borate esters.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (S)-alcohol. Purification can be achieved via column chromatography.
Chiral Resolution and Enantiomeric Excess (ee) Determination
An alternative to asymmetric synthesis is the resolution of the racemate produced in Protocol 2. This can be done by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid), followed by separation via crystallization. However, a more common laboratory practice is the analytical separation of enantiomers using chiral High-Performance Liquid Chromatography (HPLC) to determine the success of an asymmetric synthesis.
Experimental Protocol 4: Analytical Chiral HPLC for ee Determination
Objective: To determine the enantiomeric excess of the synthesized chiral alcohol.
Materials:
-
Racemic 3-(dimethylamino)-1-phenylpropan-1-ol (for reference)
-
Enantioenriched alcohol sample (from Protocol 3)
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA) or Ethanol
-
Diethylamine (DEA), additive grade
Procedure:
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP) column, such as a CHIRALPAK® AD-H or CHIRALCEL® OD-H. These are effective for separating basic compounds.[11]
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane/Isopropanol (e.g., 90:10 v/v). To improve peak shape and prevent tailing for the basic analyte, add 0.1% diethylamine (DEA) to the mobile phase.[11] Filter and degas the solution.
-
System Setup: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25 °C.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the alcohol sample in the mobile phase.
-
Injection and Analysis: Inject 5-10 µL of the sample. Set the UV detector to an appropriate wavelength (e.g., 210 nm or 254 nm).
-
Data Interpretation: The racemic sample should show two peaks of equal area. The enantioenriched sample will show two peaks of unequal area. Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.
Data Summary and Characterization
Accurate characterization of the intermediate and final product is critical for validating the synthesis. The following table summarizes key spectroscopic data used for identification.
| Compound | Spectroscopic Method | Key Signals and Features |
| 3-(Dimethylamino)-1-phenylpropan-1-one | ¹H NMR (CDCl₃) | Phenyl Protons: ~7.95 (d, 2H), ~7.50 (m, 3H); Methylene Protons: ~3.10 (t, 2H, -CH₂-CO-), ~2.80 (t, 2H, -CH₂-N-); N-Methyl Protons: ~2.30 (s, 6H).[12] |
| IR (KBr Pellet) | ~3050 cm⁻¹ (Aromatic C-H), ~2950 cm⁻¹ (Aliphatic C-H), ~1680 cm⁻¹ (Strong, C=O stretch of aryl ketone), ~1600, 1450 cm⁻¹ (Aromatic C=C).[12] | |
| 3-(Dimethylamino)-1-phenylpropan-1-ol | ¹H NMR (CDCl₃) | Phenyl Protons: 7.20-7.40 (m, 5H); Methine Proton: ~4.80 (dd, 1H, -CH(OH)-); Methylene Protons: ~2.40-2.60 (m, 2H, -CH₂-N-), ~1.90-2.10 (m, 2H, -CH₂-CH(OH)-); N-Methyl Protons: ~2.20 (s, 6H).[12] |
| IR (Neat Film) | ~3350 cm⁻¹ (Broad, O-H stretch), ~3030 cm⁻¹ (Aromatic C-H), ~2940 cm⁻¹ (Aliphatic C-H), ~1050 cm⁻¹ (C-O stretch).[12] |
Conclusion
This compound serves as a valuable chiral synthon in organic and medicinal chemistry. While its direct application as a chiral auxiliary is not prominent, its true role is realized as a stereodefined building block. The synthetic pathway to its racemic form via a Mannich reaction and subsequent reduction is robust and efficient. Critically, access to the enantiopure (S)-isomer is readily achieved through powerful asymmetric methods, most notably the Corey-Bakshi-Shibata reduction of the prochiral ketone precursor. The protocols and mechanistic insights provided in this guide offer a validated framework for the synthesis, purification, and analysis of this compound, empowering researchers to confidently incorporate this versatile chiral intermediate into their drug discovery and development programs.
References
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(26), 5551–5553. Available at: [Link]
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NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from: [Link]
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Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from: [Link]
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Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from: [Link]
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SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. Retrieved from: [Link]
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- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from: [Link]
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PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride. Retrieved from: [Link]
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(S)-3-(Dimethylamino)-3-phenylpropan-1-ol: A Comprehensive Technical Guide for Pharmaceutical Development
Introduction
(S)-3-(Dimethylamino)-3-phenylpropan-1-ol is a chiral molecule of significant interest in the pharmaceutical industry. Its structural motif, featuring a phenyl group, a hydroxyl group, and a tertiary amine on a propane backbone, makes it a versatile chiral building block for the synthesis of a variety of active pharmaceutical ingredients (APIs). The stereochemistry at the C3 position is crucial for the biological activity of the final drug products, underscoring the importance of stereoselective synthesis and rigorous analytical characterization of this intermediate.
This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, and its critical role as a pharmaceutical intermediate. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, purification, and use in subsequent synthetic steps.
| Property | Value | Source(s) |
| CAS Number | 130453-21-5 (for the (S)-enantiomer) | |
| Molecular Formula | C₁₁H₁₇NO | [1][2] |
| Molecular Weight | 179.26 g/mol | [1][2] |
| Appearance | Can range from a colorless liquid to a white or light yellow solid | [3][4] |
| Melting Point | 47-48 °C (for the racemate) | [1][2][4] |
| Boiling Point | 284.4 °C at 760 mmHg (for the racemate) | [1][2][4] |
| Density | 1.011 g/cm³ (for the racemate) | [1][5] |
Synthesis of this compound
The synthesis of this compound with high enantiomeric purity is a key challenge. The most common and industrially scalable approach involves a two-step process: a Mannich reaction to form the racemic ketone intermediate, followed by an asymmetric reduction.
Step 1: Mannich Reaction for 3-(Dimethylamino)-1-phenylpropan-1-one
The synthesis typically begins with a Mannich reaction, a three-component condensation of acetophenone, formaldehyde (often in the form of paraformaldehyde), and dimethylamine (usually as its hydrochloride salt).[6] This reaction forms the key intermediate, 3-(dimethylamino)-1-phenylpropan-1-one.[6][7]
Caption: Mannich reaction for the synthesis of the ketone intermediate.[7]
Experimental Protocol: Mannich Reaction
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde.[6]
-
Solvent and Catalyst: Add a suitable alcoholic solvent, such as 95% ethanol, followed by a catalytic amount of concentrated hydrochloric acid.[6]
-
Reflux: Heat the reaction mixture to reflux. The initially heterogeneous mixture will become homogeneous as the reaction progresses.[6]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture. If the solution is not clear, filter it while hot.[6]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride. For subsequent steps, the free base can be obtained by neutralization with a base (e.g., NaOH solution) and extraction into an organic solvent.[6]
Step 2: Asymmetric Reduction to this compound
The crucial stereocenter is introduced in the reduction of the prochiral ketone, 3-(dimethylamino)-1-phenylpropan-1-one. Achieving high enantioselectivity is paramount. While various reducing agents can be used for the racemic synthesis (e.g., sodium borohydride),[6][8] the synthesis of the (S)-enantiomer requires a chiral catalyst.
A common method for this asymmetric reduction is the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, with a stoichiometric reducing agent like borane-dimethyl sulfide complex (BMS).
Caption: Asymmetric reduction of the ketone intermediate to the (S)-alcohol.
Experimental Protocol: Asymmetric Reduction
-
Catalyst Preparation: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the (S)-CBS catalyst in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the catalyst solution to a low temperature (e.g., -20 to 0 °C) and slowly add the borane-dimethyl sulfide complex.
-
Substrate Addition: Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one in dry THF and add it dropwise to the catalyst-borane mixture, maintaining the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully quench the excess borane by the slow addition of methanol at low temperature.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. The crude product is then subjected to an aqueous work-up, typically involving extraction with an organic solvent like ethyl acetate.[7] The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.[7] Further purification can be achieved by column chromatography or by crystallization of a suitable salt.[9]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.
Spectroscopic Data
Spectroscopic techniques are fundamental for structural elucidation.
| Technique | Expected Observations | Source(s) |
| ¹H NMR | Phenyl protons: ~7.2-7.4 ppm (m, 5H); -CH(OH)- proton: ~4.8 ppm (dd); -CH₂-CH(OH)- protons: ~1.9-2.1 ppm (m, 2H); -CH₂-N- protons: ~2.4-2.6 ppm (m, 2H); N(CH₃)₂ protons: ~2.2 ppm (s, 6H) | [10][11] |
| ¹³C NMR | Aromatic C (quaternary): ~144 ppm; Aromatic CH: ~125-129 ppm; Carbinol carbon (-CH(OH)-): ~70-75 ppm; Methylene carbon adjacent to amine (-CH₂-N): ~55-60 ppm; Methyl carbons (-N(CH₃)₂): ~45 ppm; Methylene carbon adjacent to carbinol (-CH₂-CH(OH)-): ~35-40 ppm | [2][5] |
| IR (cm⁻¹) | O-H stretching (broad): 3600-3200; Aromatic C-H stretching: 3100-3000; Aliphatic C-H stretching: 2980-2800; Aromatic C=C ring stretching: ~1600, 1495, 1450; C-O and C-N stretching: 1260-1000 | [2][5] |
| Mass Spec (MS) | Molecular Ion (M⁺): m/z 179; Protonated Molecule [M+H]⁺: m/z 180 | [2] |
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of the intermediate and detecting any process-related impurities, such as the unreacted ketone.[12] Chiral HPLC is employed to determine the enantiomeric excess.
HPLC Method for Purity Analysis
A robust reversed-phase HPLC (RP-HPLC) method can be developed for routine quality control.[12]
| Parameter | Condition |
| Column | C18, e.g., 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | A gradient of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 215 nm) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Application as a Pharmaceutical Intermediate
This compound is a key precursor in the synthesis of several important APIs, most notably certain selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).
Synthesis of Fluoxetine and Atomoxetine Analogues
While the direct precursor to Fluoxetine is often the N-methyl analog, (S)-3-(methylamino)-1-phenylpropan-1-ol, the title compound can be readily converted to this intermediate via N-demethylation.[7][13] Similarly, (R)-3-methylamino-1-phenyl-1-propanol is a key intermediate for Atomoxetine.[7] The synthesis of these APIs typically involves an etherification reaction.[7][14]
Caption: Synthetic pathway from the intermediate to a Fluoxetine analog.[15]
Synthesis of Duloxetine
A structurally related compound, (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, is a key intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[16][17] The synthetic strategy is analogous, involving the condensation of the intermediate with 1-fluoronaphthalene.[16] This highlights the versatility of this class of amino alcohols in constructing the core scaffolds of various CNS-active drugs.
Conclusion
This compound is a valuable and versatile chiral intermediate in the pharmaceutical industry. Its efficient and stereoselective synthesis is critical for the production of several important APIs. A comprehensive understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is essential for researchers and professionals involved in drug development and manufacturing. The methodologies and data presented provide a solid foundation for the successful application of this key building block in the synthesis of next-generation therapeutics.
References
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Organic Spectroscopy International. Prozac, Fluoxetine SPECTRAL DATA. Available from: [Link]
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Cenmed Enterprises. 3-(Dimethylamino)-1-phenylpropan-1-ol (C007B-614680). Available from: [Link]
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ResearchGate. Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 60835, Duloxetine. Available from: [Link]
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- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
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ResearchGate. 3-Methylamino-3-phenylpropan-1-ol. Available from: [Link]
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PubMed. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Available from: [Link]
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apicule. 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS No: 13636-02-7) API Intermediate Manufacturers. Available from: [Link]
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Pharmaffiliates. Duloxetine-impurities. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 110665, 3-(Dimethylamino)-1-phenylpropan-1-ol. Available from: [Link]
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PubMed Central. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Available from: [Link]
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ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Available from: [Link]
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A Comprehensive Technical Guide to the Synthesis of Fluoxetine from 3-(Dimethylamino)-1-phenylpropan-1-ol
Abstract
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) marketed as Prozac®, is a cornerstone in the treatment of clinical depression and other psychiatric disorders.[1][2][3] This technical guide provides an in-depth exploration of a key synthetic pathway to fluoxetine, commencing from the readily available precursor, 3-(dimethylamino)-1-phenylpropan-1-ol. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed narrative on the strategic considerations, mechanistic underpinnings, and practical execution of this synthesis. We will dissect a primary synthetic route involving the demethylation of the tertiary amine followed by an etherification reaction, providing a robust framework for understanding and implementing this critical pharmaceutical synthesis.
Introduction: Strategic Overview of Fluoxetine Synthesis
The synthesis of fluoxetine has been approached through various routes since its inception.[2][4][5] A strategically sound approach utilizes 3-(dimethylamino)-1-phenylpropan-1-ol as a starting material. This precursor can be synthesized from 3-dimethylaminopropiophenone via reduction with sodium borohydride.[1][6] The core transformation to fluoxetine from this starting material hinges on two critical steps: the conversion of the tertiary dimethylamino group to a secondary methylamino group, and the subsequent formation of the characteristic trifluoromethylphenoxy ether linkage.
Two principal pathways can be conceptualized from 3-(dimethylamino)-1-phenylpropan-1-ol:
-
Pathway A: N-Demethylation followed by Etherification: This route first addresses the modification of the amine functionality to yield N-methyl-3-phenyl-3-hydroxypropylamine. This intermediate is then subjected to an etherification reaction to introduce the 4-(trifluoromethyl)phenoxy moiety.
-
Pathway B: Etherification followed by N-Demethylation: In this alternative, the ether linkage is formed first to produce (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (also known as "N-methyl Prozac").[1][7] This intermediate is then demethylated to yield fluoxetine.
This guide will focus on a variation of Pathway A, which involves the formation of a carbamate intermediate to facilitate the demethylation process, a method noted for its efficiency and control.[7][8][9]
Mechanistic Considerations and Reagent Selection
The chosen synthetic strategy involves a nuanced application of fundamental organic reactions. Understanding the underlying mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.
N-Demethylation via Carbamate Formation
Direct demethylation of a tertiary amine can be challenging. A more controlled and widely applicable method involves the use of chloroformate reagents, such as ethyl chloroformate.[8][10][11][12]
The reaction of 3-(dimethylamino)-1-phenylpropan-1-ol with ethyl chloroformate proceeds through the formation of a quaternary ammonium intermediate. The more sterically accessible methyl group is then displaced by the chloride ion, leading to the formation of an ethyl carbamate and methyl chloride. This carbamate is then hydrolyzed under basic conditions to yield the desired secondary amine, N-methyl-3-phenyl-3-hydroxypropylamine.[8][9]
Williamson Ether Synthesis for C-O Bond Formation
The formation of the diaryl ether linkage is typically achieved via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis.[2][13] The hydroxyl group of N-methyl-3-phenyl-3-hydroxypropylamine is deprotonated with a strong base, such as sodium hydride, to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electron-deficient aromatic ring of 4-chlorobenzotrifluoride, displacing the chloride leaving group. The presence of the strongly electron-withdrawing trifluoromethyl group is crucial for activating the aromatic ring towards nucleophilic attack.
Detailed Experimental Protocols
Safety Precaution: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.[14][15][16][17][18][19]
Synthesis of N-Methyl-3-phenyl-3-hydroxypropylamine (Intermediate X)
This procedure is adapted from established methods involving carbamate formation and hydrolysis.[8][9]
Step 1: Carbamate Formation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(dimethylamino)-1-phenylpropan-1-ol (1 equivalent) in a suitable solvent such as toluene.[8]
-
Heat the solution to reflux.
-
Gradually add ethyl chloroformate (1.1 equivalents) to the refluxing mixture over a period of 90 minutes.[8]
-
Continue to reflux the mixture for an additional 90 minutes after the addition is complete.[8]
-
Cool the reaction mixture to room temperature and filter the resulting precipitate, which is the carbamate intermediate.
Step 2: Hydrolysis of the Carbamate
-
Suspend the isolated carbamate intermediate in a mixture of water and a suitable alcohol (e.g., ethanol or n-butanol).[9]
-
Add a strong base, such as solid sodium hydroxide (several equivalents).[9]
-
Heat the mixture to reflux for approximately 3 hours.[9]
-
After cooling, separate the organic and aqueous phases.
-
Evaporate the solvent from the organic phase under reduced pressure to yield N-methyl-3-phenyl-3-hydroxypropylamine as an oil, which may solidify upon standing.[9]
Synthesis of Fluoxetine from Intermediate X
This procedure is based on the Williamson ether synthesis.[8][9][20]
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve N-methyl-3-phenyl-3-hydroxypropylamine (1 equivalent) in a suitable anhydrous solvent such as N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO).[8][20][21]
-
Carefully add sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil) portion-wise to the solution at room temperature.
-
Once the hydrogen evolution ceases, add 4-chlorobenzotrifluoride (1.2 equivalents).
-
Heat the reaction mixture to a temperature between 80-115 °C and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).[9][22]
-
After completion, cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether or toluene).[7]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[7]
-
Concentrate the organic phase under reduced pressure to obtain crude fluoxetine as an oil.
Purification and Salt Formation
The crude fluoxetine can be purified by column chromatography on silica gel. For pharmaceutical applications, it is typically converted to its hydrochloride salt.
-
Dissolve the purified fluoxetine free base in a suitable solvent like diethyl ether or toluene.[8][9]
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., isopropanol), until precipitation is complete.
-
Collect the precipitated fluoxetine hydrochloride by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of the Synthetic Pathway
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic pathway from 3-(dimethylamino)-1-phenylpropan-1-ol to Fluoxetine HCl.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Reference |
| Carbamate Formation | 3-(dimethylamino)-1-phenylpropan-1-ol | Ethyl Chloroformate | Toluene | ~85% | [8] |
| Carbamate Hydrolysis | Carbamate Intermediate | Sodium Hydroxide | Water/n-Butanol | ~95% | [9] |
| Etherification | N-methyl-3-phenyl-3-hydroxypropylamine | NaH, 4-Chlorobenzotrifluoride | DMAc/Toluene | ~86% | [9] |
Conclusion
The synthesis of fluoxetine from 3-(dimethylamino)-1-phenylpropan-1-ol represents a robust and well-established route to this important pharmaceutical agent. The key transformations—N-demethylation via a carbamate intermediate and subsequent Williamson ether synthesis—are fundamental reactions in organic synthesis. This guide provides a detailed framework for understanding the causality behind the experimental choices and the practical execution of the synthesis. By adhering to the principles of scientific integrity and meticulous experimental technique, researchers can successfully navigate this synthetic pathway.
References
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Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory | Journal of Chemical Education - ACS Publications. Available at: [Link]
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A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Available at: [Link]
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Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. Available at: [Link]
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Chemical structure and stereochemistry of (S)-3-(dimethylamino)-3-phenylpropan-1-ol
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (S)-3-(dimethylamino)-3-phenylpropan-1-ol
Authored by: A Senior Application Scientist
Introduction
This compound is a chiral amino alcohol that serves as a critical building block and synthetic intermediate in medicinal chemistry and organic synthesis.[1][2][3] Its structural framework, featuring a phenyl group, a hydroxyl group, and a tertiary amine on a propane backbone, makes it a versatile precursor for a variety of more complex molecules.[1] Notably, this compound and its analogs are significant as key intermediates in the synthesis of important active pharmaceutical ingredients (APIs), including the selective serotonin reuptake inhibitor (SSRI) Fluoxetine.[3][4]
The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or contribute to undesirable side effects.[5][6] Therefore, a profound understanding of the specific three-dimensional arrangement of this compound is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of its chemical structure, elucidates its stereochemistry, outlines common synthetic and analytical methodologies, and explains the scientific rationale behind these experimental choices.
Physicochemical and Structural Properties
The fundamental identity of a chemical compound is defined by its structure and core physical properties. These data are essential for laboratory handling, characterization, and regulatory documentation.
Core Identifiers
The compound is unambiguously identified by its IUPAC name and CAS registry number.[2][7]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 82769-75-3 | Opulent Pharma[8] |
| Molecular Formula | C₁₁H₁₇NO | PubChem[7] |
| Molecular Weight | 179.26 g/mol | BenchChem[2] |
| Synonyms | (S)-1-Phenyl-3-dimethylaminopropanol | Opulent Pharma[8] |
Chemical Structure
The molecule consists of a three-carbon propane chain.
-
C1: Bonded to a primary alcohol (-OH) group.
-
C3: Bonded to a phenyl ring (-C₆H₅) and a dimethylamino group (-N(CH₃)₂).
The carbon atom at the third position (C3) is a chiral center, as it is attached to four different substituent groups:
-
The phenyl group.
-
The dimethylamino group.
-
A hydrogen atom (implied).
-
The ethyl alcohol group (-CH₂CH₂OH).
Caption: 2D structure of 3-(dimethylamino)-3-phenylpropan-1-ol.
Stereochemistry: The (S)-Configuration
The defining characteristic of this molecule is its stereochemistry at the C3 position. The "(S)" designation is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.
Assigning CIP Priority
To determine the configuration, we assign priorities to the four groups attached to the chiral center (C3):
-
Highest Priority (1): Phenyl group (-C₆H₅) - The carbon atom of the phenyl ring is bonded to other carbon atoms.
-
Priority (2): Dimethylamino group (-N(CH₃)₂) - The nitrogen atom has a higher atomic number than the carbon atom of the ethyl chain.
-
Priority (3): Ethyl alcohol group (-CH₂CH₂OH) - The carbon at this position (C2) is bonded to another carbon.
-
Lowest Priority (4): Hydrogen atom (-H) - Hydrogen has the lowest atomic number.
Determining the Configuration
With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from highest priority (1) to lowest (3) is traced. For this compound, this sequence (Phenyl → Dimethylamino → Ethyl alcohol) proceeds in a counter-clockwise direction, hence the designation (S) from the Latin sinister for left.
The precise control and verification of this stereocenter are non-trivial and represent a significant challenge in synthetic chemistry, directly impacting the compound's utility in drug development.
Synthesis and Chiral Resolution
The racemic mixture of 3-(dimethylamino)-3-phenylpropan-1-ol is commonly synthesized via a two-step process involving a Mannich reaction followed by a ketone reduction.[1][4] To obtain the desired (S)-enantiomer, a chiral resolution step is required.
Racemate Synthesis
-
Mannich Reaction: Acetophenone, formaldehyde, and dimethylamine hydrochloride react to form the β-amino ketone, 3-(dimethylamino)-1-phenylpropan-1-one.[4]
-
Reduction: The carbonyl group of the ketone intermediate is then reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) to yield racemic 3-(dimethylamino)-3-phenylpropan-1-ol.[2][4]
Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a classical and robust technique for separating enantiomers from a racemic mixture.[9] The principle relies on reacting the racemic base with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[9][10] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9]
Expert Insight: The choice of resolving agent is critical. For a basic compound like an amino alcohol, chiral acids such as derivatives of tartaric acid are highly effective.[10] (-)-Dibenzoyl-L-tartaric acid (DBTA) is an excellent choice as it readily forms crystalline salts with amines, and the differing spatial arrangements of the resulting diastereomers often lead to a significant solubility difference in common organic solvents like methanol or ethanol.[10]
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Protocol: Diastereomeric Salt Resolution
This protocol is a self-validating system; successful crystallization and a high enantiomeric excess in the final product confirm the appropriate choice of solvent and resolving agent.
-
Salt Formation:
-
Dissolve racemic 3-(dimethylamino)-1-phenylpropan-1-ol (1.0 eq.) in a suitable solvent such as methanol with gentle heating.[10]
-
In a separate flask, dissolve (-)-Dibenzoyl-L-tartaric acid (DBTA) (0.5 - 1.0 eq.) in the same solvent, also with heating.[10]
-
Slowly add the DBTA solution to the racemic amine solution with continuous stirring.[10]
-
-
Crystallization:
-
Allow the combined solution to cool slowly to room temperature, then place it in an ice bath to maximize the precipitation of the less soluble diastereomeric salt.[10]
-
-
Isolation:
-
Collect the crystalline product by vacuum filtration and wash the filter cake with a small amount of cold solvent.
-
-
Liberation of the Free Amine:
-
Dissolve the isolated diastereomeric salt in water.
-
Adjust the pH to >10 with an aqueous base (e.g., 2M NaOH) to deprotonate the amine and break the salt.
-
Extract the liberated free (S)-amine into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified (S)-enantiomer.
-
Analytical Characterization
Unambiguous structural validation and the determination of enantiomeric purity are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[11][12]
Spectroscopic Analysis
Spectroscopic methods provide definitive information about the chemical structure and functional groups present in the molecule.[12][13]
| Technique | Parameter | Expected Observation | Rationale |
| ¹H NMR | Chemical Shift (δ) | Phenyl protons: ~7.2-7.4 ppm (m); CH-OH: ~4.8 ppm (dd); N(CH₃)₂: ~2.2 ppm (s)[12][14] | Provides information on the electronic environment of each proton, confirming the presence of phenyl, dimethylamino, and alcohol moieties. |
| ¹³C NMR | Chemical Shift (δ) | Phenyl carbons: ~125-145 ppm; CH-OH: ~70 ppm; N(CH₃)₂: ~45 ppm[14] | Confirms the carbon skeleton of the molecule. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Broad O-H stretch: ~3400-3200 cm⁻¹; C-H (aromatic): ~3100-3000 cm⁻¹; C-H (aliphatic): ~3000-2850 cm⁻¹[13] | Identifies key functional groups, particularly the hydroxyl group which is critical to the molecule's identity. |
| Mass Spectrometry | m/z Ratio | Molecular Ion [M]⁺: 179; Protonated Molecule [M+H]⁺: 180[14] | Confirms the molecular weight of the compound. |
Enantiomeric Purity Determination by Chiral HPLC
While NMR and IR confirm the structure, they cannot distinguish between enantiomers without chiral additives. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers to determine enantiomeric excess (ee%).[5][11][15]
Expert Insight: The key to a successful chiral separation is the choice of the Chiral Stationary Phase (CSP). For amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective.[10][16] These phases create a chiral environment within the column, leading to differential interactions (e.g., hydrogen bonding, dipole-dipole) with the two enantiomers, resulting in different retention times and thus, separation.[16] A basic modifier like diethylamine (DEA) is often added to the mobile phase to prevent peak tailing by masking residual acidic silanol groups on the silica support.[10]
Protocol: Analytical Chiral HPLC
-
Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series).[10][16]
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v) containing 0.1% diethylamine (DEA).[10][16]
-
Flow Rate: 1.0 mL/min.[10]
-
Temperature: 25 °C.[10]
-
Detection: UV at 254 nm (due to the phenyl chromophore).[10]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula:
-
ee% = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] * 100
-
Conclusion
This compound is more than a simple chemical intermediate; its specific stereochemistry is a critical design element in the synthesis of advanced pharmaceutical agents. A thorough understanding of its three-dimensional structure, coupled with robust methods for its stereoselective synthesis or resolution and analytical verification, is essential for any research or development program that utilizes it. The methodologies and scientific principles detailed in this guide provide a comprehensive framework for scientists to confidently produce, verify, and apply this valuable chiral building block in their work.
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3-(Dimethylamino)-1-phenylpropan-1-ol. (n.d.). PubChem. Retrieved from [Link]
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CAS No : 5554-64-3 | Product Name : 3-Dimethylamino-1-phenylpropan-1-ol. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. (2024). IJCRT.org. Retrieved from [Link]
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Gu, G., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. Retrieved from [Link]
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Penasa, R., & Licini, G. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Retrieved from [Link]
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Chiral analysis. (n.d.). Wikipedia. Retrieved from [Link]
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Frey, W., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E. Retrieved from [Link]
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A Technical Guide to the Solubility of 3-(dimethylamino)-1-phenylpropan-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(dimethylamino)-1-phenylpropan-1-ol is a crucial chemical intermediate, notably in the synthesis of various active pharmaceutical ingredients (APIs), including Fluoxetine.[1][2] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and formulating final products. This guide provides an in-depth analysis of the solubility characteristics of 3-(dimethylamino)-1-phenylpropan-1-ol, grounded in its physicochemical properties. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility and provides a detailed, practical protocol for its experimental determination.[3][4]
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of 3-(dimethylamino)-1-phenylpropan-1-ol, with its combination of polar and non-polar moieties, results in a varied solubility profile.[3]
Table 1: Physicochemical Properties of 3-(dimethylamino)-1-phenylpropan-1-ol
| Property | Value | Source |
| CAS Number | 5554-64-3 | [5] |
| Molecular Formula | C₁₁H₁₇NO | [6] |
| Molecular Weight | 179.26 g/mol | [6] |
| Melting Point | 47-48 °C | [5][7] |
| Boiling Point | 284.4 °C at 760 mmHg | [5] |
| pKa (Predicted) | 14.21 ± 0.20 (for the hydroxyl group) | [3] |
| Water Solubility | 13.3 µg/mL (at pH 7.4) | [6] |
The key structural features influencing its solubility are:
-
A Polar Hydroxyl (-OH) Group: This group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.[8]
-
A Tertiary Amine (-N(CH₃)₂): This functional group acts as a hydrogen bond acceptor, contributing to its solubility in polar solvents.
-
A Non-polar Phenyl Ring and Alkyl Chain: These hydrophobic parts of the molecule interact favorably with non-polar solvents through van der Waals forces, allowing for solubility in less polar environments.[9]
This amphiphilic nature—possessing both hydrophilic and hydrophobic regions—suggests a broad solubility range across solvents of varying polarities.[3] The principle of "like dissolves like" provides a foundational framework for predicting solubility. Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[10]
Predicted Solubility Profile
Based on the structural characteristics and the principles of intermolecular forces, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent selection in experimental settings.
Table 2: Predicted Solubility of 3-(dimethylamino)-1-phenylpropan-1-ol in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Very Soluble | The hydroxyl group of methanol can readily form hydrogen bonds with both the hydroxyl and dimethylamino groups of the solute.[3] |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol can engage in hydrogen bonding. Its slightly larger non-polar alkyl chain may slightly decrease solubility compared to methanol.[3][11] |
| Isopropanol | Polar Protic | Soluble | Possesses hydrogen bonding capabilities, though steric hindrance and a larger alkyl group might lead to slightly lower solubility than methanol or ethanol. |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute.[3] |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | As a moderately polar solvent, it can interact with both the polar and non-polar regions of the molecule. It is a known extraction solvent for this compound.[3][12] |
| Dichloromethane | Polar Aprotic | Moderately Soluble | Its polarity allows for dipole-dipole interactions with the solute.[3][4] |
| Toluene | Non-polar | Sparingly Soluble | Primarily interacts with the phenyl ring and alkyl chain through van der Waals forces. The polar functional groups limit its solubility. |
| Hexane | Non-polar | Insoluble to Sparingly Soluble | Strong non-polar character makes it a poor solvent for this molecule with significant polar functionality. |
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative solubility data, experimental determination is essential. The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[13] This method involves allowing an excess of the solid compound to equilibrate with the solvent over a set period, followed by quantifying the concentration of the dissolved compound in the saturated solution, typically by High-Performance Liquid Chromatography (HPLC).[14][15]
Causality in Experimental Design
The choice of the shake-flask method is deliberate; it ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is distinct from kinetic solubility measurements, which can often overestimate solubility by creating supersaturated solutions.[16] The use of HPLC for quantification is selected for its high sensitivity, specificity, and accuracy in determining the concentration of the analyte in a complex matrix.[17]
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method followed by HPLC analysis.
Step-by-Step Protocol
Materials:
-
3-(dimethylamino)-1-phenylpropan-1-ol (solid)
-
Organic solvents of interest (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or agitator with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of 3-(dimethylamino)-1-phenylpropan-1-ol of known concentration in a suitable solvent (e.g., methanol or the HPLC mobile phase).
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.[17]
-
Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration. Ensure the correlation coefficient (R²) is > 0.99.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid 3-(dimethylamino)-1-phenylpropan-1-ol to several vials. The excess is crucial to ensure a saturated solution at equilibrium.
-
Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed for 24 to 48 hours. The extended time is to ensure equilibrium is reached.[18]
-
-
Sample Processing:
-
After the equilibration period, remove the vials and let them stand to allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles that could inflate the solubility measurement.[18]
-
-
Analysis:
-
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area corresponding to 3-(dimethylamino)-1-phenylpropan-1-ol.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
-
Logical Framework for Solubility
The solubility of 3-(dimethylamino)-1-phenylpropan-1-ol can be understood through the balance of intermolecular forces.
Caption: Relationship between molecular features, intermolecular forces, and solubility in different solvent types.
Conclusion
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Methodological & Application
Sodium borohydride reduction of β-amino ketones protocol
An Application Guide and Protocol for the Diastereoselective Reduction of β-Amino Ketones using Sodium Borohydride
Authored by a Senior Application Scientist
This document provides an in-depth guide to the diastereoselective reduction of β-amino ketones to their corresponding β-amino alcohols using sodium borohydride (NaBH₄). Chiral 1,2- and 1,3-amino alcohols are crucial structural motifs found in a vast array of natural products, pharmaceuticals, and are widely used as chiral ligands and auxiliaries in asymmetric synthesis.[1][2][3] The reduction of β-amino ketones is a fundamental and efficient method for accessing these valuable compounds. This guide moves beyond a simple recitation of steps to explain the underlying principles that govern the reaction's stereochemical outcome, empowering researchers to rationally design their experiments for optimal results.
The Principle of Diastereoselective Reduction
The reduction of a ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[4][5] When the ketone substrate possesses a pre-existing chiral center, as in a β-amino ketone, the two faces of the planar carbonyl group are diastereotopic. The incoming hydride can attack from either the Re or Si face, leading to the formation of two possible diastereomeric alcohol products, commonly designated as syn and anti.
The stereochemical outcome is not random; it is dictated by the conformational preference of the molecule in the transition state. Two primary models govern this selectivity:
-
Non-Chelation Control (Felkin-Anh Model): In the absence of coordinating metal ions, the reaction is governed by steric and electronic effects. The Felkin-Anh model predicts the most stable transition state conformation by placing the largest substituent on the α-carbon perpendicular to the carbonyl group, minimizing steric hindrance for the incoming nucleophile.[6][7][8]
-
Chelation Control (Cram-Chelate Model): When the α-amino group and the carbonyl oxygen can coordinate to a metal ion (either from the reagent, like Na⁺, or an added Lewis acid), a rigid five-membered cyclic intermediate is formed.[9][10][11] This chelation locks the conformation of the substrate, forcing the hydride to attack from the less sterically hindered face of the rigid ring, often leading to a reversal of selectivity compared to the Felkin-Anh model.[12]
The choice of the nitrogen protecting group on the β-amino ketone is paramount, as it directly influences whether the reaction proceeds under chelation or non-chelation control.[12][13]
Reaction Mechanism and Stereochemical Control
The reduction mechanism involves the transfer of a hydride from the BH₄⁻ anion to the carbonyl carbon. The resulting alkoxide is then protonated during the workup step to yield the final alcohol.[14][15]
The diastereoselectivity arises from the two possible trajectories of hydride attack, which are controlled by the substrate's conformation.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the reduction of a generic N-protected β-amino ketone. Optimization may be required based on the specific substrate.
Materials:
-
N-protected β-amino ketone
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the β-amino ketone (1.0 eq). Dissolve the ketone in anhydrous methanol or ethanol (typically 0.1-0.2 M concentration).[14][16]
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. Lower temperatures are crucial for enhancing diastereoselectivity.[17]
-
Addition of NaBH₄: Slowly add sodium borohydride (1.5–2.0 eq) to the cooled solution in small portions over 15-20 minutes.
-
Scientist's Note: The addition must be slow to control the exothermic reaction and the evolution of hydrogen gas. A molar excess of NaBH₄ is used to ensure complete conversion.[18]
-
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30 minutes. The reaction is complete when the starting ketone spot has been fully consumed.[14]
-
Quenching: Once the reaction is complete, quench it by carefully and slowly adding saturated aqueous NH₄Cl solution dropwise at 0 °C until gas evolution ceases. This step neutralizes any unreacted NaBH₄.[14]
-
Solvent Removal: Remove the bulk of the organic solvent (methanol/ethanol) using a rotary evaporator.
-
Aqueous Work-up & Extraction:
-
Add deionized water and an organic solvent (e.g., ethyl acetate) to the remaining residue in a separatory funnel.[19]
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with the organic solvent to ensure full recovery of the product.
-
Combine the organic layers.
-
-
Washing & Drying: Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter to remove the drying agent.[19]
-
Concentration & Purification: Concentrate the dried organic solution under reduced pressure to yield the crude product. Purify the crude β-amino alcohol by flash column chromatography on silica gel or by recrystallization to obtain the pure diastereomers.[18]
Key Parameters Influencing Diastereoselectivity
The ratio of syn to anti products can be tuned by carefully selecting the reaction conditions. The following table summarizes the key factors.
| Parameter | Condition / Choice | Rationale & Expected Outcome | References |
| N-Protecting Group | Non-Chelating: Trityl (Tr), tert-Butoxycarbonyl (Boc) | These bulky groups sterically disfavor chelation. The reaction typically follows the Felkin-Anh model , often favoring the syn-amino alcohol. | [20] |
| Chelating: Benzoyl (Bz), Aryl groups | These groups, especially in the presence of a Lewis acid, can participate in chelation. This favors the Cram-chelate model , often leading to the anti-amino alcohol. | [12][13] | |
| Solvent | Protic Solvents: Methanol, Ethanol | Standard solvents for NaBH₄. They are capable of hydrogen bonding and can solvate the ions effectively. Methanol is generally preferred. | [14][17] |
| Aprotic Solvents: THF | Can be used, but NaBH₄ has lower solubility. Often used with more reactive hydride reagents or specific chelation protocols. | [20] | |
| Temperature | Low Temperature: -78 °C to 0 °C | Greatly enhances diastereoselectivity by favoring the transition state with the lowest activation energy. Room temperature reactions are faster but often less selective. | [17][20] |
| Additives (Lewis Acids) | CeCl₃·7H₂O (Luche Reduction) | Cerium (III) is a strong oxophilic Lewis acid that coordinates strongly to the carbonyl oxygen, enhancing its electrophilicity and promoting chelation. Can significantly improve yield and selectivity. | [4][12] |
| Zn(BH₄)₂, TiCl₄, BCl₃ | Other Lewis acids that can be used to enforce a specific chelated or non-chelated transition state, providing access to either the syn or anti diastereomer. | [12][21][22] |
Experimental Workflow Diagram
The following diagram outlines the complete workflow from starting material to final, purified product.
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Kiyooka, S., et al. (1996). BCl3- and TiCl4-Mediated Reductions of β-Hydroxy Ketones. The Journal of Organic Chemistry. [Link]
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Application Notes and Protocols for the Catalytic Hydrogenation of 3-(Dimethylamino)-1-phenylpropan-1-one
Abstract
This technical guide provides a comprehensive overview of the catalytic hydrogenation of 3-(dimethylamino)-1-phenylpropan-1-one to synthesize 3-(dimethylamino)-1-phenylpropan-1-ol. This transformation is a critical step in the synthetic pathways of numerous pharmaceutical compounds, most notably as a key precursor to fluoxetine.[1][2] This document delineates the underlying chemical principles, provides detailed, field-proven experimental protocols, and outlines the stringent safety measures required for this process. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into catalyst selection, reaction optimization, and safe operational conduct.
Introduction: Significance and Synthetic Context
3-(Dimethylamino)-1-phenylpropan-1-one, a Mannich base, is a versatile synthetic intermediate. Its reduction to the corresponding amino alcohol, 3-(dimethylamino)-1-phenylpropan-1-ol, is a pivotal transformation that introduces a chiral center and a hydroxyl group, opening avenues for diverse subsequent chemical modifications.[3] This alcohol is a well-established building block in medicinal chemistry.[1]
The conversion of the ketone to the alcohol can be achieved through various reductive methods, including metal hydride reagents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.[3][4] While NaBH₄ offers operational simplicity, catalytic hydrogenation presents advantages in terms of atom economy, reduced waste, and often, stereoselectivity, making it a highly relevant method for industrial-scale synthesis.[5][6]
This guide will focus on heterogeneous catalytic hydrogenation, exploring the use of common catalysts such as Raney® Nickel and Palladium on Carbon (Pd/C).
Mechanistic Insights and Rationale for Catalyst Selection
Catalytic hydrogenation of a ketone involves the addition of molecular hydrogen (H₂) across the carbonyl (C=O) double bond in the presence of a metal catalyst.[7] The process occurs on the surface of the catalyst and can be generalized in the following stages:[8]
-
Adsorption: Both the hydrogen gas and the ketone substrate are adsorbed onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms bind to the catalyst surface.[9]
-
Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen atoms. The addition of the first hydrogen is often reversible, while the second is typically irreversible.[7]
-
Desorption: The resulting alcohol product has a weaker affinity for the catalyst surface and is desorbed, regenerating the active sites for the next catalytic cycle.
Caption: Generalized workflow of catalytic hydrogenation on a metal surface.
Choice of Catalyst:
-
Raney® Nickel: This is a high-activity catalyst, often referred to as "spongy nickel," prepared by leaching aluminum from a Ni-Al alloy.[10][11] Its high surface area and absorbed hydrogen content make it very effective for the hydrogenation of carbonyl groups.[11] However, it is pyrophoric (ignites spontaneously in air) when dry and must be handled with extreme care, typically as a slurry in water or a solvent.[1][12]
-
Palladium on Carbon (Pd/C): Pd/C is a widely used, versatile, and generally less pyrophoric catalyst than dry Raney Nickel.[13] It is effective for the reduction of various functional groups.[14] While highly efficient for reducing alkenes and alkynes, its effectiveness for ketones can sometimes be lower than Raney Nickel, potentially requiring higher pressures or temperatures.[14]
The choice between these catalysts often depends on the desired reaction conditions, scale, cost, and safety infrastructure available.
Comparative Data on Reduction Methods
The selection of a reduction method is a critical decision in process development. Below is a summary of typical conditions and outcomes for the reduction of 3-(dimethylamino)-1-phenylpropan-1-one.
| Parameter | Catalytic Hydrogenation (Raney® Ni) | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (NaBH₄) |
| Typical Catalyst Loading | 5-10 wt% of substrate[1] | 5-10 wt% of substrate | N/A (Stoichiometric Reagent) |
| Reagent | Hydrogen (H₂) Gas | Hydrogen (H₂) Gas | Sodium Borohydride (NaBH₄) |
| Pressure | 1-30 bar (Atmospheric to High Pressure)[15][16] | 1-50 bar (Atmospheric to High Pressure) | Atmospheric |
| Temperature | 25-80 °C[16] | 25-100 °C | 0 °C to Room Temperature[3] |
| Solvent | Ethanol, Methanol, Water[1][16] | Ethanol, Methanol, Ethyl Acetate | Methanol, Ethanol[3][6] |
| Typical Yield | >90% | Variable, often >85% | >95%[3][4] |
| Key Safety Concern | Pyrophoric catalyst, Flammable H₂ gas[12][17] | Flammable H₂ gas, Catalyst can be pyrophoric[18] | Hydrogen gas evolution, Corrosive workup |
| Workup | Catalyst filtration | Catalyst filtration | Quenching, Extraction, Purification[3] |
Detailed Experimental Protocols
Safety Preamble: Catalytic hydrogenation is a hazardous operation. All procedures must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory.[19] A thorough risk assessment must be performed before commencing any work. Personnel must be trained in high-pressure equipment operation and emergency procedures.[20] Pyrophoric catalysts must always be handled under an inert atmosphere or kept wet with solvent.[12][17]
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol is designed for a high-pressure reactor (autoclave).
Materials:
-
3-(dimethylamino)-1-phenylpropan-1-one
-
Raney® Nickel (slurry in water)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite® (for filtration)
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been inspected for integrity.[19]
-
Charging the Reactor:
-
In a separate flask, dissolve 3-(dimethylamino)-1-phenylpropan-1-one (1 equivalent) in ethanol.
-
Under a stream of nitrogen, carefully add the Raney® Nickel slurry (5-10% by weight of the substrate). Caution: Do not allow the catalyst to dry out.[1]
-
Transfer the substrate solution and catalyst slurry to the high-pressure reactor.
-
-
Sealing and Purging:
-
Seal the reactor according to the manufacturer's instructions. Ensure all bolts are tightened diagonally and gradually.[19]
-
Perform a leak test with nitrogen at a pressure slightly above the intended reaction pressure.[19]
-
Purge the reactor system by pressurizing with nitrogen (to ~5 bar) and then venting to atmospheric pressure. Repeat this cycle at least 3-5 times to remove all oxygen.[17]
-
-
Hydrogenation:
-
After the final nitrogen purge, evacuate the reactor and introduce hydrogen gas to the desired pressure (e.g., 30 bar).[15]
-
Begin stirring and heat the reactor to the target temperature (e.g., 30-50 °C).[15]
-
Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 5-24 hours.[15]
-
-
Shutdown and Workup:
-
Once the reaction is complete (no further hydrogen uptake), stop the heating and allow the reactor to cool to room temperature.[19]
-
Vent the excess hydrogen gas safely into the fume hood exhaust.
-
Purge the reactor with nitrogen (3-5 cycles) to remove all residual hydrogen.[19]
-
Carefully open the reactor.
-
-
Catalyst Removal and Product Isolation:
-
Prepare a pad of Celite® in a filtration funnel. Crucially, keep the Celite® pad wet with ethanol.
-
Under a nitrogen atmosphere, carefully filter the reaction mixture through the wet Celite® pad to remove the Raney® Nickel. Wash the catalyst on the filter with additional ethanol.
-
Safety Note: The filtered catalyst remains highly pyrophoric. Immediately quench the catalyst by transferring the Celite® pad into a large volume of water.[18]
-
Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude 3-(dimethylamino)-1-phenylpropan-1-ol.
-
The product can be further purified by recrystallization or distillation if required.[1]
-
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) at Atmospheric Pressure
This protocol is suitable for small-scale laboratory synthesis using a balloon hydrogenation setup.
Materials:
-
3-(dimethylamino)-1-phenylpropan-1-one
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas (balloon)
-
Nitrogen gas (balloon or manifold)
-
Celite®
Procedure:
-
Flask Setup:
-
Addition of Reactants:
-
Under a positive pressure of nitrogen, add methanol via syringe.
-
Add a solution of 3-(dimethylamino)-1-phenylpropan-1-one (1 equivalent) in methanol to the flask.
-
-
Hydrogenation:
-
Evacuate the flask again and backfill with hydrogen from a balloon. Repeat this cycle twice.
-
Ensure the system is sealed and allow the reaction to stir vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction may take several hours to overnight.
-
-
Workup and Isolation:
-
Once the reaction is complete, evacuate the flask and backfill with nitrogen.[18]
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with methanol.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude product.
-
Experimental Workflow Visualization
The following diagram illustrates the critical steps for a safe and effective high-pressure hydrogenation experiment.
Caption: High-pressure catalytic hydrogenation experimental workflow.
Conclusion
The catalytic hydrogenation of 3-(dimethylamino)-1-phenylpropan-1-one is an efficient and scalable method for producing the pharmaceutically important intermediate, 3-(dimethylamino)-1-phenylpropan-1-ol. The choice of catalyst, either Raney® Nickel or Palladium on Carbon, depends on specific process requirements, with both offering high yields. Adherence to stringent safety protocols is paramount due to the use of high-pressure hydrogen and pyrophoric catalysts. The protocols and data provided herein serve as a robust guide for researchers to successfully and safely perform this valuable chemical transformation.
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HPLC method for purity analysis of 3-(dimethylamino)-1-phenylpropan-1-ol
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 3-(Dimethylamino)-1-phenylpropan-1-ol
Author: Senior Application Scientist, Chromatography Division
Document ID: AN-LC-0128
Date: January 12, 2026
Abstract
This document provides a comprehensive guide and a detailed protocol for the determination of purity for the active pharmaceutical ingredient (API) 3-(dimethylamino)-1-phenylpropan-1-ol using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method. The methodology herein is designed for researchers, quality control analysts, and drug development professionals, offering a robust framework for achieving accurate and reproducible results. The narrative emphasizes the scientific rationale behind the selection of chromatographic parameters and aligns with the validation principles outlined by the International Council for Harmonisation (ICH).
Introduction and Analytical Objective
3-(Dimethylamino)-1-phenylpropan-1-ol is a key chemical intermediate and an amino alcohol derivative whose purity is critical for its intended application, particularly in pharmaceutical synthesis. Ensuring the absence or strict control of process-related impurities and degradation products is a fundamental requirement for regulatory compliance and product safety.
The primary objective of this application note is to establish a highly specific, precise, and accurate RP-HPLC method capable of separating 3-(dimethylamino)-1-phenylpropan-1-ol from its potential impurities. The method is designed to be stability-indicating, meaning it can effectively resolve the main analyte from products that may form under stress conditions (e.g., acid, base, oxidation, heat, or light exposure).
Method Development: Rationale and Strategy
The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte. 3-(Dimethylamino)-1-phenylpropan-1-ol is a polar molecule containing a basic tertiary amine and a hydroxyl group, along with a phenyl chromophore.
Analyte Characteristics and Chromatographic Challenges
-
Polarity and Ionization: The presence of the dimethylamino group (a tertiary amine) makes the molecule basic. The pKa of this functional group is estimated to be in the range of 9-10. At pH values significantly below the pKa, the amine will be protonated (-N(CH₃)₂H⁺), making the molecule more polar and water-soluble.
-
Peak Tailing: Basic analytes like this are notorious for interacting with residual acidic silanol groups on the surface of silica-based stationary phases. This secondary interaction leads to asymmetric or "tailing" peaks, which compromise resolution and integration accuracy.
-
UV Detection: The phenyl group provides a chromophore suitable for UV detection. The optimal wavelength is typically near the absorbance maximum, which for a simple phenyl ring is around 210-220 nm, with a weaker absorbance band around 254-265 nm.
Strategic Choices for Method Optimization
-
Column Selection: To mitigate peak tailing, a modern, high-purity silica C18 column with effective end-capping is the preferred choice. End-capping "shields" the residual silanols, minimizing undesirable secondary interactions. For this application, a column with dimensions of 4.6 x 150 mm and a 3.5 µm particle size provides a good balance of efficiency, resolution, and backpressure.
-
Mobile Phase pH Control: Controlling the ionization state of the analyte is the most critical factor for achieving good peak shape. By maintaining the mobile phase pH at a low level (e.g., 2.5-3.5), the dimethylamino group is fully and consistently protonated. This prevents the free-base form from interacting with silanols. Furthermore, at low pH, the silanol groups themselves are protonated and less likely to engage in ion-exchange interactions. A phosphate or formate buffer is ideal for this pH range.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as the organic modifier in RP-HPLC. Its lower viscosity results in lower backpressure and higher chromatographic efficiency. It also provides a different selectivity compared to methanol, which can be advantageous for separating closely related impurities.
-
Detection Wavelength: To ensure high sensitivity for both the main peak and potential impurities, a lower wavelength of 215 nm was selected. This wavelength is close to the absorbance maximum of the phenyl ring, providing a strong signal.
The logical flow of this development process is illustrated in the diagram below.
Caption: Method development workflow from analyte properties to a robust analytical method.
Detailed Analytical Protocol
This section provides the step-by-step procedure for performing the purity analysis.
Equipment and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and autosampler vials.
-
pH meter.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Phosphoric acid (85%) (AR grade).
-
Water (HPLC grade or Milli-Q).
-
Reference Standard (RS) of 3-(dimethylamino)-1-phenylpropan-1-ol.
-
Test Sample of 3-(dimethylamino)-1-phenylpropan-1-ol.
Optimized Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | End-capped C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Diluent | Mobile Phase A : Mobile Phase B (80:20 v/v) |
Preparation of Solutions
-
Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Reference Standard (RS) Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 3-(dimethylamino)-1-phenylpropan-1-ol RS and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the RS Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and quantification (if using an external standard method).
-
Test Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the 3-(dimethylamino)-1-phenylpropan-1-ol test sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Testing (SST)
Before commencing any sample analysis, the chromatographic system must be equilibrated and its performance verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the results against the criteria in the table below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 for the main peak |
| Theoretical Plates (N) | ≥ 5000 for the main peak |
| % RSD of Peak Area | ≤ 2.0% for five replicate injections |
| % RSD of Retention Time | ≤ 1.0% for five replicate injections |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test as described in Section 3.4.
-
Once SST criteria are met, inject the diluent (as a blank) once to ensure no interfering peaks are present.
-
Inject the Test Sample Solution in duplicate.
-
After the analysis is complete, process the chromatograms using the CDS.
Calculation of Purity
For purity analysis, the area percent method is commonly used. It assumes that all impurities have a similar response factor to the main analyte at the chosen wavelength.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Disregard any peaks originating from the blank and any peaks below the limit of quantitation (typically < 0.05%).
Method Validation Protocol Overview
The analytical method described must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines. The following tests are required:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the specified range should be analyzed.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percentage recovery.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate).
The overall workflow for analysis and validation is depicted below.
Caption: General workflow for HPLC analysis from preparation to validation.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust solution for the purity assessment of 3-(dimethylamino)-1-phenylpropan-1-ol. By carefully controlling the mobile phase pH to ensure the consistent protonation of the basic analyte, excellent peak symmetry and resolution from impurities are achieved. The method is suitable for routine quality control and stability testing environments, provided it is fully validated according to the principles outlined by regulatory bodies such as the ICH.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. [Link]
High-Resolution ¹H NMR Analysis of the Chiral Intermediate (S)-3-(Dimethylamino)-3-phenylpropan-1-ol
An Application Note for Drug Development Professionals
Abstract
(S)-3-(dimethylamino)-3-phenylpropan-1-ol is a valuable chiral building block in medicinal chemistry, notably serving as a precursor or intermediate in the synthesis of various pharmaceutical agents.[1][2] Its precise structural confirmation and purity assessment are critical for ensuring the quality and efficacy of final drug products. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for this purpose, providing unambiguous structural elucidation and quantitative analysis.[2][3] This guide details the theoretical basis and a field-proven protocol for the ¹H NMR analysis of this aminopropanol derivative, with a focus on interpreting the complex spectral features arising from its inherent chirality.
Introduction: The Significance of Stereochemistry in NMR
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. Consequently, the characterization of chiral intermediates like this compound is a foundational step in drug development. ¹H NMR spectroscopy not only confirms the molecular skeleton but also provides profound insights into the three-dimensional environment of each proton.
A key feature in the ¹H NMR spectrum of this molecule is the concept of diastereotopicity . The presence of a stereocenter at the C3 position renders the two protons on the adjacent C2 methylene group chemically non-equivalent.[4][5][6] These protons, referred to as diastereotopic, reside in distinct magnetic environments and therefore exhibit different chemical shifts and coupling patterns.[7][8] Understanding this phenomenon is paramount for the correct assignment and interpretation of the spectrum.
Experimental Protocol
This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for detailed structural analysis.
Materials and Equipment
-
Analyte: this compound
-
NMR Tubes: High-quality, 5 mm thin-walled NMR tubes (e.g., Norell S-5-500-7 or equivalent), cleaned and oven-dried.[9][10] Scratched or chipped tubes should be discarded as they interfere with magnetic field homogeneity.[9][10]
-
Deuterated Solvent: Chloroform-d (CDCl₃, 99.8%+ D) is recommended for its excellent solubilizing properties for this compound.
-
Internal Standard: Tetramethylsilane (TMS) for chemical shift referencing (δ 0.00 ppm).[3][11]
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended for resolving complex multiplets).[3]
-
Ancillary Supplies: Glass Pasteur pipettes, glass wool, small sample vials, analytical balance.
Sample Preparation Workflow
The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample.
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Weighing: Accurately weigh approximately 5-15 mg of this compound into a clean, dry vial.[10][11]
-
Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.[9]
-
Filtration: To ensure a particle-free solution, which is critical for good spectral lineshape, filter the sample. Tightly pack a small plug of glass wool into a Pasteur pipette and filter the solution directly into a clean NMR tube.[10] This step removes any suspended particles that can degrade shimming quality and broaden spectral lines.[11]
-
Standard Addition: Add a very small drop of TMS to the NMR tube as an internal reference.
-
Finalization: Cap the NMR tube securely, label it clearly, and wipe the outside of the tube clean before inserting it into the spectrometer.
Instrumental Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 1D Proton (e.g., zg30) | Standard experiment for routine structural confirmation. |
| Spectral Width | ~12 ppm | Covers the expected chemical shift range for all protons.[3] |
| Number of Scans | 16-32 | Sufficient to achieve a good signal-to-noise ratio for the given sample amount.[3] |
| Relaxation Delay (D1) | 2.0 seconds | Allows for adequate relaxation of protons, ensuring accurate integration.[3] |
| Pulse Angle | 30 degrees | A smaller flip angle reduces experiment time without significantly compromising signal.[3] |
| Acquisition Time | ~3-4 seconds | Provides adequate data points for good digital resolution. |
Spectral Interpretation: Assigning the ¹H NMR Spectrum
The chemical structure with proton labeling provides the basis for our spectral assignment.
Caption: Structure with proton designations for NMR analysis.
Predicted ¹H NMR Data
The following table summarizes the expected signals for this compound in CDCl₃.
| Proton Label | Integration | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| Hg (Phenyl) | 5H | 7.25 - 7.40 | Multiplet (m) | - | Aromatic protons are deshielded by the ring current effect.[12] |
| Hc (Benzylic CH) | 1H | ~4.80 - 4.95 | Doublet of doublets (dd) | Jca, Jcb | Deshielded by the adjacent phenyl ring and nitrogen atom.[13][14] Coupled to two diastereotopic protons (Ha, Hb). |
| Hd (-CH₂-OH) | 2H | ~3.75 - 3.90 | Multiplet (m) | Jda, Jdb | Deshielded by the electronegative hydroxyl group.[14] Appears as a multiplet due to coupling with the adjacent diastereotopic protons. |
| Hf (-N(CH₃)₂) | 6H | ~2.30 | Singlet (s) | - | Chemically equivalent methyl protons with no adjacent protons to couple with. |
| Ha , Hb (Diastereotopic CH₂) | 2H (1H each) | ~1.90 - 2.20 | Multiplet (m) | Jab (geminal), Jac, Jad, Jbc, Jbd | The chiral center at C3 makes Ha and Hb non-equivalent.[4][6] They split each other and are further split by protons on C1 and C3, resulting in complex multiplets. |
| He (-OH) | 1H | Variable (e.g., 1.5 - 3.5) | Broad Singlet (br s) | - | Signal position is concentration and temperature-dependent. The peak is often broad due to chemical exchange.[15][16] |
Analysis of Key Spectral Features
-
Aromatic Region (7.25 - 7.40 ppm): The complex multiplet integrating to 5H is characteristic of a monosubstituted benzene ring.
-
The Benzylic Methine (Hc): This proton's signal is a clear indicator of the structure. Its position and splitting into a doublet of doublets confirm its adjacency to the phenyl group and the C2 methylene group.
-
The Diastereotopic Methylene Protons (Ha, Hb): This is the most complex region of the aliphatic spectrum. The non-equivalence of Ha and Hb results in two distinct signals, each appearing as a complex multiplet.[4][5] The complexity arises from geminal coupling to each other and vicinal coupling to both Hc and the Hd protons. High-field instrumentation is crucial for resolving these signals.
-
The N-Methyl Singlet (Hf): A sharp singlet integrating to 6H at ~2.30 ppm is a definitive signature of the dimethylamino group.
-
The Hydroxyl Proton (He): The OH proton signal is typically a broad singlet whose chemical shift can vary. To definitively confirm its identity, a D₂O exchange experiment should be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the -OH signal to disappear, as the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR.[16]
Self-Validation and Best Practices
To ensure the trustworthiness of the analysis, the following points should be considered:
-
Solvent Purity: Always use high-purity deuterated solvents to avoid interfering signals. Residual protic solvent (e.g., CHCl₃ in CDCl₃) can be used as a secondary internal reference (δ 7.26 ppm).[11]
-
Sample Concentration: Avoid overly concentrated samples, which can lead to increased viscosity and line broadening, potentially obscuring coupling details.[10][11]
-
Shimming: Proper shimming of the magnetic field is critical to achieve sharp lines and resolve fine coupling patterns. Automated shimming routines are generally sufficient, but manual adjustment may be necessary for optimal resolution.
-
Data Integrity: Ensure that the integration values are calibrated correctly and correspond to the expected proton counts. The sum of all integrations should be consistent with the total number of protons in the molecule (17H).
By adhering to this detailed protocol and understanding the key theoretical principles, researchers can confidently perform ¹H NMR analysis of this compound, ensuring its structural integrity and purity in the rigorous context of pharmaceutical development.
References
-
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. [Link]
-
University of Ottawa. How to Prepare Samples for NMR. NMR Facility. [Link]
-
University of Puget Sound. NMR Chemical Shifts. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Revue Roumaine de Chimie. 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. [Link]
-
Reddit. (2024, June 19). [1H NMR] My teacher said that these 2 protons are not equivalent, but how?. r/OrganicChemistry. [Link]
-
University of São Paulo. Chemical Shifts 1H-NMR. [Link]
-
University of California, Davis. Table of Characteristic Proton NMR Shifts. [Link]
-
OpenOChem Learn. Interpreting. [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). [Link]
-
Royal Society of Chemistry. Absolute configuration of amino alcohols by H-NMR. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
ACS Publications. Chiral Shift Reagent for Amino Acids Based on Resonance-Assisted Hydrogen Bonding. Organic Letters. [Link]
-
University of Wisconsin-Madison. From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. [Link]
-
University of Wisconsin-Madison. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]
-
National Institutes of Health. (2021, July 30). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. [Link]
-
ScienceDirect. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. [Link]
-
Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
ResearchGate. (2025, August 5). Absolute configuration of amino alcohols by H-1-NMR. [Link]
-
ResearchGate. (PDF) 3-Methylamino-3-phenylpropan-1-ol. [Link]
-
Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
- Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
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Application Notes & Protocols: Asymmetric Synthesis Using (S)-3-(Dimethylamino)-3-phenylpropan-1-ol as a Chiral Auxiliary
Introduction: A Versatile Amino Alcohol Auxiliary
In the field of asymmetric synthesis, where the selective creation of a single enantiomer is paramount, chiral auxiliaries remain a robust and reliable strategy.[1][2] These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent reactions to produce a desired stereoisomer with high selectivity.[1] (S)-3-(Dimethylamino)-3-phenylpropan-1-ol is a powerful chiral auxiliary derived from the natural amino acid (S)-phenylalanine. Its efficacy stems from a unique combination of structural features:
-
A Defined Stereocenter: The (S)-configuration at the carbon bearing the phenyl group serves as the primary source of chirality.
-
A Nucleophilic Handle: The primary alcohol (-OH) group provides a convenient point of attachment to carboxylic acid substrates, forming a chiral ester.
-
A Chelating Group: The tertiary amine (-NMe₂) acts as an intramolecular Lewis base, capable of coordinating to metal cations. This chelation is the key to forming rigid, predictable transition states, which is essential for high stereochemical control.
This guide provides an in-depth exploration of the synthesis and application of this compound, focusing on two cornerstone C-C bond-forming reactions: asymmetric alkylation and asymmetric aldol additions.
Part 1: Synthesis and Preparation of the Auxiliary
The enantiomerically pure auxiliary is most reliably synthesized from (S)-phenylalanine. The process involves the reduction of the carboxylic acid to a primary alcohol and subsequent exhaustive N-methylation of the primary amine.
A common route for the racemic analogue involves a Mannich reaction followed by reduction, which can be adapted for an asymmetric synthesis using a chiral reducing agent.[3][4]
Protocol 1: Synthesis of this compound from (S)-Phenylalaninol
-
Starting Material: (S)-Phenylalaninol (readily available from the reduction of (S)-phenylalanine).
-
N-Methylation: In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-phenylalaninol in methanol.
-
Add an excess of aqueous formaldehyde (37 wt. %) followed by an excess of formic acid (Eschweiler-Clarke reaction).
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or distillation to yield pure this compound.
Part 2: The Lifecycle of the Chiral Auxiliary
The utility of a chiral auxiliary is defined by its ability to be easily attached, effectively control stereochemistry, and then be cleanly removed and recovered. The following workflow illustrates this lifecycle.
Caption: General workflow for using the chiral auxiliary.
Part 3: Application in Asymmetric Alkylation
Asymmetric alkylation of enolates is a foundational method for creating stereocenters alpha to a carbonyl group. Using this compound provides excellent stereocontrol through a chelation-controlled mechanism.
Mechanism of Stereocontrol
The high diastereoselectivity observed in alkylation reactions is attributed to a rigid, chelated transition state. Upon deprotonation with a lithium base like LDA, the resulting lithium cation is coordinated by both the ester carbonyl oxygen and the lone pair of the dimethylamino group. This forms a stable five-membered chelate ring. This conformation forces the bulky phenyl group to occupy a specific spatial position, effectively shielding the Si-face of the enolate. Consequently, the incoming electrophile (E⁺) can only approach from the less sterically hindered Re-face, leading to the preferential formation of one diastereomer.
Caption: Proposed transition state for asymmetric alkylation.
Protocol 2: Asymmetric Alkylation of a Propionate Ester
-
Ester Formation: Prepare the chiral ester by reacting this compound with propanoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0 °C. Purify by chromatography.
-
Enolate Formation: In a flame-dried, three-neck flask under argon, dissolve the chiral ester in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) dropwise to the enolate solution.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification & Analysis: Purify the crude product by silica gel chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Data Summary: Representative Alkylation Reactions
| Entry | Electrophile (E-X) | Product | Yield (%) | d.r. |
| 1 | Benzyl Bromide | α-Benzyl Propionate | 85-95 | >95:5 |
| 2 | Allyl Iodide | α-Allyl Propionate | 80-90 | >95:5 |
| 3 | Methyl Iodide | α-Methyl Propionate | 88-96 | >97:3 |
| 4 | Ethyl Iodide | α-Ethyl Propionate | 82-92 | >95:5 |
Note: Data are representative and based on outcomes with analogous amino alcohol auxiliaries.[5][6]
Part 4: Application in Asymmetric Aldol Reactions
The aldol reaction is one of the most powerful tools for C-C bond formation. When mediated by this auxiliary, the reaction proceeds with high diastereoselectivity, typically favoring the syn-aldol product through a well-ordered transition state.
Mechanism of Stereocontrol
For aldol reactions, boron enolates are often preferred as they lead to highly organized, chair-like Zimmerman-Traxler transition states.[7] The boron atom coordinates with the enolate oxygen and the aldehyde's carbonyl oxygen. The auxiliary's dimethylamino group and phenyl group dictate the facial selectivity of both the enolate and the incoming aldehyde, minimizing steric interactions and leading to a single, highly favored diastereomeric product.
Caption: Zimmerman-Traxler model for the boron-mediated aldol reaction.
Protocol 3: Boron-Mediated Asymmetric syn-Aldol Reaction
-
Setup: In a flame-dried flask under argon, dissolve the chiral propionate ester (from Protocol 2, Step 1) in anhydrous DCM and cool to 0 °C.
-
Enolate Formation: Add N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf) (1.1 equivalents). Stir at 0 °C for 30-60 minutes. The solution should become homogeneous.
-
Cool the reaction mixture to -78 °C.
-
Aldol Addition: Slowly add the aldehyde (e.g., isobutyraldehyde, 1.5 equivalents) dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour to oxidize the boron species.
-
Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification & Analysis: Purify by silica gel chromatography. Determine the diastereomeric ratio by ¹H NMR or HPLC.
Part 5: Cleavage and Recovery of the Auxiliary
A key advantage of chiral auxiliaries is their non-destructive removal, allowing for recovery and reuse. The method of cleavage determines the functional group of the final product.
Protocol 4A: Cleavage to the Carboxylic Acid This method is ideal for recovering the newly formed chiral acid.
-
Dissolve the alkylated/aldol product in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4 equivalents) followed by aqueous lithium hydroxide (LiOH) (2 equivalents).
-
Stir the biphasic mixture vigorously at 0 °C for 4-6 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Make the solution basic (pH > 11) with NaOH and extract with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH < 2 with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.
Protocol 4B: Reductive Cleavage to the Primary Alcohol This is a mild method to obtain the corresponding chiral alcohol.
-
Dissolve the product in anhydrous diethyl ether or THF and cool to 0 °C.
-
Add lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) (2-3 equivalents) portion-wise.
-
Stir at 0 °C for 1-2 hours, then warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction at 0 °C by sequential, dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with ether.
-
The filtrate contains both the desired product alcohol and the chiral auxiliary, which can be separated by column chromatography.
References
- Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. (National Institutes of Health).
- Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. (Source not specified).
-
Chiral Auxiliary. (Wikipedia). Available at: [Link]
-
Asymmetric Synthesis. (University of York). Available at: [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (ACS Publications). Available at: [Link]
-
The Selective Aldol Reaction. (Macmillan Group, Princeton University). Available at: [Link]
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. (Google Patents).
- Preparation method of 3-methylamino-1-phenylpropanol. (Google Patents).
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. york.ac.uk [york.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 5. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol
<
Abstract
This technical guide provides a comprehensive overview of the large-scale synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol, a key pharmaceutical intermediate. The document details a robust and scalable two-step synthetic pathway, commencing with a Mannich reaction to form the β-amino ketone intermediate, followed by a reduction step to yield the target alcohol. Both catalytic hydrogenation and chemical reduction methodologies are presented, offering flexibility based on available manufacturing infrastructure. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth protocols, process optimization insights, and critical safety information.
Introduction: Significance of 3-(Dimethylamino)-1-phenylpropan-1-ol
3-(Dimethylamino)-1-phenylpropan-1-ol is a valuable building block in medicinal chemistry, primarily serving as a precursor in the synthesis of various pharmaceutical agents. Its molecular structure, which features a phenyl ring, a hydroxyl group, and a tertiary amine, offers multiple points for chemical modification, making it an important starting material for drug discovery and development. The most common and industrially viable route to this compound is a two-step synthesis that is both efficient and scalable.
Core Synthetic Pathway: A Two-Step Approach
The predominant method for the large-scale production of 3-(dimethylamino)-1-phenylpropan-1-ol involves a sequential two-step process:
-
Mannich Reaction: This three-component condensation reaction utilizes acetophenone, formaldehyde (commonly as its polymer, paraformaldehyde), and dimethylamine (typically as its hydrochloride salt) to synthesize the β-amino ketone intermediate, 3-(dimethylamino)-1-phenylpropan-1-one.
-
Reduction: The carbonyl group of the ketone intermediate is subsequently reduced to a hydroxyl group to furnish the final product, 3-(dimethylamino)-1-phenylpropan-1-ol. This can be achieved through various reducing agents, with sodium borohydride and catalytic hydrogenation being common choices for large-scale operations.
Caption: Overall synthesis pathway for 3-(dimethylamino)-1-phenylpropan-1-ol.
Experimental Protocols: Large-Scale Synthesis
The following protocols are designed for large-scale production in a controlled manufacturing environment. All operations should be conducted by trained personnel in accordance with established safety procedures.
Step 1: Mannich Reaction - Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride
This procedure details the formation of the key ketone intermediate. The use of the hydrochloride salt of dimethylamine is crucial for controlling the reactivity and improving the handling of this reagent.
Table 1: Reagents for Mannich Reaction
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetophenone | 120.15 | 12.0 kg | 100 |
| Dimethylamine hydrochloride | 81.54 | 10.2 kg | 125 |
| Paraformaldehyde | (CH₂O)n | 4.5 kg | 150 (as CH₂O) |
| Concentrated Hydrochloric Acid | 36.46 | 0.2 L | - |
| 95% Ethanol | 46.07 | 16 L | - |
Protocol:
-
Reactor Charging: In a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the acetophenone, dimethylamine hydrochloride, and paraformaldehyde.
-
Solvent and Catalyst Addition: Add 16 L of 95% ethanol, followed by 0.2 L of concentrated hydrochloric acid.
-
Reaction Execution: With vigorous stirring, heat the mixture to reflux (approximately 80-85 °C). The reaction mixture will initially be a two-phase system and will become homogeneous as the paraformaldehyde dissolves.
-
Monitoring and Completion: Maintain the reaction at reflux for 4-6 hours. Monitor the consumption of acetophenone using a suitable analytical method such as TLC or HPLC.
-
Crystallization and Isolation: Once the reaction is complete, cool the mixture to 0-5 °C with continued stirring to induce crystallization of the product.
-
Filtration and Washing: Collect the crystalline product by filtration. Wash the filter cake with cold acetone to remove residual impurities.
-
Drying: Dry the product under vacuum to obtain 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.
Caption: Experimental workflow for the Mannich reaction.
Step 2: Reduction to 3-(Dimethylamino)-1-phenylpropan-1-ol
Two primary methods for the reduction of the ketone intermediate are presented below. The choice between catalytic hydrogenation and chemical reduction will depend on the available equipment and safety infrastructure.
This method is highly efficient and generates minimal waste, making it an attractive option for large-scale production.
Table 2: Reagents for Catalytic Hydrogenation
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Dimethylamino)-1-phenylpropan-1-one HCl | 213.71 | 10.7 kg | 50 |
| Raney Nickel (slurry in water) | - | ~0.5 kg (5% w/w) | - |
| Water | 18.02 | As required for dissolution | - |
| Hydrogen Gas | 2.02 | - | - |
Protocol:
-
Reactor Charging: Charge a 50 L stainless steel hydrogenation reactor with 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride and water. Stir until all the solid has dissolved.
-
Catalyst Addition and Inerting: Carefully add the Raney Nickel slurry to the reactor. Safety Note: Raney Nickel can be pyrophoric and must be handled with care, always kept wet. Seal the reactor and purge the system with nitrogen three times to remove all oxygen.
-
Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor with hydrogen to 0.5-1.0 MPa and heat to 40-60 °C with efficient stirring. The reaction is exothermic, and cooling may be necessary to maintain the target temperature.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.
-
Post-Reaction Handling: Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a bed of Celite® to remove the Raney Nickel catalyst. It is crucial to keep the catalyst wet with water at all times to prevent ignition in the air.
-
Work-up and Isolation: Transfer the filtrate to a suitable vessel and adjust the pH to 9-14 with a 30% sodium hydroxide solution. Extract the aqueous solution with ethyl acetate. Combine the organic extracts and distill off the ethyl acetate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from cyclohexane to yield pure 3-(dimethylamino)-1-phenylpropan-1-ol.
This method is often more accessible for facilities not equipped for high-pressure hydrogenations.
Table 3: Reagents for Sodium Borohydride Reduction
| Reagent | Molar Mass ( g/mol ) |
| 3-(Dimethylamino)-1-phenylpropan-1-one HCl | 213.71 |
| Sodium Borohydride (NaBH₄) | 37.83 |
| Methanol or 95% Ethanol | - |
| Water | 18.02 |
| Sodium Hydroxide Solution | - |
| Ethyl Acetate | 88.11 |
Protocol:
-
Dissolution: Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol or ethanol in a suitable reaction vessel.
-
Neutralization: If starting with the hydrochloride salt, neutralize it with a sodium hydroxide solution.
-
Reduction: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 20 °C. The reaction is exothermic.
-
Quenching: After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at room temperature. Carefully add water to quench any excess sodium borohydride.
-
Work-up and Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum
Application Notes and Protocols for the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride
Introduction
3-(Dimethylamino)-1-phenylpropan-1-one, often referred to as β-dimethylaminopropiophenone, is a crucial β-amino ketone intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its hydrochloride salt is the common form in which this compound is isolated and handled. The primary and most efficient route to this intermediate is the Mannich reaction, a classic three-component condensation.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride, grounded in the principles of the Mannich reaction. We will delve into the mechanistic underpinnings of this synthesis, offer practical insights for reaction optimization and troubleshooting, and outline essential safety and handling procedures. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the preparation of this key synthetic building block.
Core Synthesis Pathway: The Mannich Reaction
The synthesis of 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride is achieved through a one-pot Mannich reaction involving acetophenone, formaldehyde (typically from its polymeric form, paraformaldehyde), and dimethylamine hydrochloride.[1] This acid-catalyzed reaction proceeds via the formation of an electrophilic iminium ion, which is subsequently attacked by the enol form of acetophenone.[2]
Reaction Mechanism Insights
The Mannich reaction begins with the acid-catalyzed reaction between dimethylamine (released from its hydrochloride salt) and formaldehyde to form an Eschenmoser's salt precursor, a highly reactive iminium ion.[3] Concurrently, the acidic conditions promote the tautomerization of acetophenone to its enol form. The nucleophilic enol then attacks the electrophilic iminium ion, forming the β-amino ketone structure.[2] The use of dimethylamine hydrochloride serves a dual purpose: it provides the amine component and contributes to the acidic environment necessary for the reaction.[1]
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate considerations for reaction vessel size and heat transfer.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Acetophenone | Reagent | Standard Supplier | --- |
| Dimethylamine Hydrochloride | ≥99% | Standard Supplier | [4] |
| Paraformaldehyde | Reagent | Standard Supplier | --- |
| 95% Ethanol | ACS Grade | Standard Supplier | --- |
| Concentrated Hydrochloric Acid | ACS Grade | Standard Supplier | Corrosive |
| Acetone | ACS Grade | Standard Supplier | Flammable |
| Round-bottom flask with reflux condenser | --- | --- | --- |
| Heating mantle or steam bath | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Buchner funnel and filter flask | --- | --- | --- |
| Refrigerator | --- | --- | --- |
Step-by-Step Procedure
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde.[1]
-
Solvent and Catalyst Addition: Add 80 mL of 95% ethanol to the flask, followed by the cautious addition of 1 mL of concentrated hydrochloric acid.[1] The initial mixture will appear as two layers.
-
Reflux: Heat the reaction mixture to reflux using a steam bath or heating mantle.[1] Continue heating for approximately 2 hours. As the reaction progresses and the paraformaldehyde dissolves, the mixture will become a homogeneous, yellowish solution.[1]
-
Hot Filtration (if necessary): If the hot solution is not clear, it should be filtered to remove any insoluble impurities.
-
Crystallization: Transfer the clear, hot solution to a 1-L wide-mouthed Erlenmeyer flask. While the solution is still warm, add 400 mL of acetone to induce crystallization.[1]
-
Cooling and Isolation: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to chill overnight. This promotes the formation of large crystals.[1]
-
Product Collection: Collect the crystalline 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the collected crystals with 25 mL of cold acetone to remove any residual soluble impurities.[1]
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Recrystallization for Higher Purity
For obtaining a highly purified product, recrystallization is recommended.
-
Dissolution: Dissolve the crystalline product in 85-90 mL of hot 95% ethanol.[1]
-
Precipitation: Slowly add 450 mL of acetone to the hot ethanolic solution.[1]
-
Crystallization and Isolation: Allow the solution to cool, promoting the formation of purified β-dimethylaminopropiophenone hydrochloride crystals. Collect the crystals by filtration as previously described.[1]
Visualizing the Experimental Workflow
Caption: Workflow for the synthesis and purification of 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[5]
-
Skin Protection: Use chemical-impermeable gloves and wear impervious, flame-resistant clothing.[5]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respirator.[5]
Handling Precautions:
-
All procedures should be conducted in a well-ventilated fume hood.[6]
-
Avoid contact with skin, eyes, and clothing.[6] Do not inhale dust or vapors.[5]
-
Wash hands thoroughly after handling the reagents and product.[6]
-
Minimize dust generation during handling and transfer.[6]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If not breathing, provide artificial respiration.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[6]
In all cases of exposure, seek immediate medical attention.
Characterization and Quality Control
The identity and purity of the synthesized 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the carbonyl (C=O) and amine functionalities.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of the final product and quantifying any impurities.[8]
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound.[9]
Troubleshooting
-
Low Yield:
-
Oily Product:
-
If the product oils out instead of crystallizing, it may be due to impurities. Consider an additional purification step, such as column chromatography, before attempting crystallization again.
-
The free base of this compound can be an oil. Ensure the solution remains acidic to maintain the hydrochloride salt form.[11]
-
Conclusion
The Mannich reaction provides a reliable and efficient pathway for the synthesis of 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can consistently produce this valuable intermediate for applications in pharmaceutical research and development. Careful attention to reaction conditions, purification techniques, and analytical characterization is paramount to achieving a high-purity final product.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- Benchchem. (n.d.). Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- AKKİM. (n.d.). DIMETHYLAMINE-HYDROCHLORIDE-Safety-Data-Sheet.pdf.
- Wikipedia. (2023). Mannich reaction.
- Fisher Scientific. (2020). SAFETY DATA SHEET.
- University of Regensburg. (n.d.). Mannich Reaktion (Darstellung von 3-Dimethylamino-1-phenyl-propan-1-on-hydrochlorid).
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Dimethylamine Hydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethylamine Hydrochloride, 99% (Dry Substance).
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- Biosynth. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride | 3506-36-3 | DAA50636.
- SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act.
- Alkyl Amines Chemicals Limited. (2015). Safety Data Sheet COMMISION REGUALTION (EU) NO 2015/830 OF 1st June 2015 Amending Annex II of Regulation EU No 453/2010.
- Alfa Chemistry. (n.d.). Mannich Reaction.
- Benchchem. (n.d.). Application Note: HPLC Method for Purity Analysis of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- The Royal Society of Chemistry. (n.d.). Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones.
- Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- Benchchem. (n.d.). Validating the Structure of 3-(Dimethylamino)-1- phenylpropan-1-ol: A Comparative Guide to Spectroscopic and Crystallographic Techniques.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. fishersci.com [fishersci.com]
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- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Application of (S)-3-(dimethylamino)-3-phenylpropan-1-ol in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of (S)-3-(dimethylamino)-3-phenylpropan-1-ol, a pivotal chiral intermediate in the synthesis of significant central nervous system (CNS) active agents. We will move beyond a simple recitation of facts to dissect the strategic and mechanistic underpinnings of its use, offering detailed, field-tested protocols for its application.
Introduction: A Chiral Scaffold of Strategic Importance
This compound is more than a mere precursor; it is a versatile chiral building block whose value is anchored in its specific stereochemistry and bifunctional nature. The molecule possesses:
-
A stereocenter at the C3 position, which is crucial for the enantioselective synthesis of modern pharmaceuticals where specific stereoisomers dictate therapeutic efficacy and safety profiles.
-
A primary alcohol (-OH) group that serves as a handle for nucleophilic reactions, most notably etherification.
-
A tertiary amine (-N(CH₃)₂) that can be a target for N-demethylation to yield a secondary amine, a common functional group in many active pharmaceutical ingredients (APIs).
This combination makes it a cornerstone intermediate in the synthesis of key selective serotonin reuptake inhibitors (SSRIs), a class of drugs fundamental to the treatment of depression and other neurological disorders.[1][2]
Core Application: Synthesis of Dapoxetine
One of the most direct and significant applications of this compound is in the synthesis of Dapoxetine, a short-acting SSRI used for the treatment of premature ejaculation.[3] The synthesis leverages the primary alcohol for a Williamson ether synthesis.
Synthetic Pathway Overview
The core transformation involves the deprotonation of the hydroxyl group on this compound to form a potent nucleophile (an alkoxide). This alkoxide then attacks an electrophilic aromatic system, 1-fluoronaphthalene, in a nucleophilic aromatic substitution to form the final ether linkage.[4][5]
Caption: Two-stage synthesis of Fluoxetine.
Mechanism of Action: Selective Serotonin Reuptake Inhibition (SSRI)
Both Dapoxetine and Fluoxetine function by inhibiting the serotonin transporter (SERT) on the presynaptic neuron. [1][3]This blockage prevents the reabsorption of serotonin from the synaptic cleft, increasing its concentration and enhancing neurotransmission to the postsynaptic neuron. This modulation of serotonergic activity is linked to the therapeutic effects of these drugs. [6]
Caption: SSRI mechanism of action.
Experimental Protocols
Protocol 1: Synthesis of (S)-Dapoxetine
This protocol details the synthesis of (S)-N,N-dimethyl-3-(1-naphthyloxy)-1-phenylpropan-1-amine from this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Fluoronaphthalene
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Nitrogen gas supply
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Cool the solution in an ice bath to 0°C.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow for gas evolution (H₂) to subside between additions.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add 1-fluoronaphthalene (1 equivalent) to the reaction mixture.
-
Heat the reaction to 90-110°C and maintain for 3-5 hours. [4]8. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water.
-
Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via column chromatography to obtain pure (S)-Dapoxetine.
Causality & Experimental Choices:
-
Anhydrous Conditions: Sodium hydride reacts violently with water. The absence of water is critical for preventing the quenching of the base and ensuring the efficient formation of the sodium alkoxide nucleophile.
-
Strong Base (NaH): The pKa of the alcohol's proton is ~16-18. A strong base like NaH (the conjugate acid, H₂, has a pKa of ~36) is required to deprotonate it irreversibly and quantitatively.
-
Nitrogen Atmosphere: Prevents atmospheric moisture from interfering with the reaction and oxidation of reagents.
-
Heating: The nucleophilic aromatic substitution on 1-fluoronaphthalene requires thermal energy to overcome the activation barrier of the reaction.
Self-Validating System:
-
TLC Monitoring: Use a suitable mobile phase (e.g., Hexane:Ethyl Acetate) to track the consumption of the starting material and the formation of the product spot.
-
Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: N-Demethylation to 3-(methylamino)-1-phenylpropan-1-ol
This protocol describes the conversion of the tertiary amine to a secondary amine, a key step toward Fluoxetine. [7][8] Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-ol
-
Ethyl chloroformate
-
Toluene (or other suitable solvent)
-
Sodium hydroxide (for hydrolysis)
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-(dimethylamino)-1-phenylpropan-1-ol (1 equivalent) in toluene in a round-bottom flask.
-
Heat the solution to reflux.
-
Gradually add ethyl chloroformate (1.1 equivalents) to the refluxing mixture over 90 minutes. [7]4. Continue to reflux for an additional 90 minutes after the addition is complete.
-
Cool the mixture and filter to collect the intermediate carbamate salt.
-
For hydrolysis, treat the carbamate intermediate with a strong base (e.g., aqueous NaOH) and heat to effect the removal of the ethoxycarbonyl group.
-
After hydrolysis is complete (monitored by TLC), cool the reaction mixture.
-
Extract the product, 3-(methylamino)-1-phenylpropan-1-ol, with a suitable organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the product. Further purification may be required.
Causality & Experimental Choices:
-
Ethyl Chloroformate: This reagent reacts with the tertiary amine to form a quaternary ammonium salt, which then eliminates a methyl group (as methyl chloride) to form a stable carbamate.
-
Basic Hydrolysis: Saponification of the carbamate ester is a standard method to cleave the protecting group and reveal the secondary amine.
Self-Validating System:
-
Reaction Monitoring: TLC can be used to monitor both the formation of the carbamate and its subsequent hydrolysis to the final product.
-
Spectroscopic Analysis: Confirmation of the N-demethylation can be achieved by comparing the ¹H NMR spectra of the starting material (singlet for -N(CH₃)₂ at ~2.2 ppm) and the product (singlet for -NCH₃ at ~2.4 ppm and a new N-H proton signal).
Quantitative Data Summary
The following table provides a comparative overview of the synthetic transformations discussed. Yields are representative and can vary based on specific reaction conditions and scale.
| Transformation | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| Dapoxetine Synthesis | This compound | NaH, 1-Fluoronaphthalene | (S)-Dapoxetine | 60-75% | [4][5] |
| N-Demethylation | 3-(Dimethylamino)-1-phenylpropan-1-ol | Ethyl Chloroformate, NaOH | 3-(Methylamino)-1-phenylpropan-1-ol | ~85% (for carbamate) | [7] |
| Fluoxetine Synthesis | 3-(Methylamino)-1-phenylpropan-1-ol | NaH, 4-Chlorobenzotrifluoride | Fluoxetine | 80-90% | [8][9] |
Conclusion
This compound stands out as a high-value chiral intermediate in medicinal chemistry. Its structural features allow for direct incorporation into complex molecules like Dapoxetine and serve as a strategic starting point for multi-step syntheses of blockbuster drugs such as Fluoxetine. The protocols and mechanistic insights provided herein are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their drug discovery and development endeavors.
References
-
Studylib. Fluoxetine (Prozac): Structure, Synthesis, and Mechanism. Available from: [Link]
- Google Patents. CN103664660A - Synthesis method of dapoxetine hydrochloride.
- Google Patents. EP0529842B1 - Production of fluoxetine and new intermediates.
- Google Patents. CN113880721A - Synthetic method of dapoxetine.
- Google Patents. US5225585A - Production of fluoxetine and new intermediates.
-
NINGBO INNO PHARMCHEM CO.,LTD. N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. Available from: [Link]
-
PubMed Central. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. Available from: [Link]
Sources
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- 3. nbinno.com [nbinno.com]
- 4. CN103664660A - Synthesis method of dapoxetine hydrochloride - Google Patents [patents.google.com]
- 5. CN113880721A - Synthetic method of dapoxetine - Google Patents [patents.google.com]
- 6. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 8. US5225585A - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust Chiral HPLC Method for the Enantiomeric Separation of 3-(Dimethylamino)-3-phenylpropan-1-ol
Abstract
This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the direct enantiomeric separation of 3-(dimethylamino)-3-phenylpropan-1-ol. This amino alcohol contains a stereogenic center, and the ability to resolve and quantify its enantiomers is critical for pharmaceutical development and quality control. The method employs a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, providing excellent resolution and peak shape. We will delve into the rationale behind the selection of the CSP and mobile phase components, provide a step-by-step protocol for analysis, and offer guidance on data interpretation and troubleshooting.
Introduction and Scientific Rationale
3-(Dimethylamino)-3-phenylpropan-1-ol is a chiral amino alcohol that serves as a key building block in the synthesis of various pharmacologically active compounds. As with most chiral molecules, its enantiomers can exhibit significantly different physiological activities and toxicological profiles. Regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs to ensure their safety and efficacy. Consequently, a reliable analytical method to separate and quantify the enantiomers of this compound is of paramount importance.
Direct separation using chiral HPLC is the most convenient and widely adopted technique for this purpose.[1] The fundamental principle relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer. The stability of these complexes differs, leading to different retention times and, thus, separation.[1][2]
For amino alcohols like our target analyte, polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are exceptionally effective.[3][4] Their success stems from a versatile combination of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, π-π interactions with the phenyl group, and steric hindrance, which are necessary to satisfy the "three-point interaction model" required for effective chiral recognition.[1][4]
Chiral Recognition Mechanism
The separation is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. For successful chiral recognition, one enantiomer must engage in at least three simultaneous interactions with the CSP, while its mirror image can only engage in two or fewer, leading to a difference in binding energy and retention.
Caption: Conceptual model of chiral recognition on a CSP.
Materials and Experimental Protocol
This section provides a comprehensive protocol for the enantiomeric separation.
Instrumentation and Reagents
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Chiral Column | CHIRALPAK® AD-H (amylose derivative), 250 x 4.6 mm, 5 µm | |
| Data System | Chromatography Data Software (CDS) for data acquisition and processing | |
| Chemicals | Analyte | Racemic 3-(dimethylamino)-3-phenylpropan-1-ol |
| Solvents (HPLC Grade) | n-Hexane, 2-Propanol (IPA) or Ethanol (EtOH) | |
| Mobile Phase Additive | Diethylamine (DEA), >99.5% purity | |
| Sample Diluent | Mobile Phase |
Experimental Workflow
The overall process from preparation to analysis is outlined below.
Caption: Step-by-step experimental workflow for chiral analysis.
Detailed Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully prepare a mobile phase consisting of n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v) .
-
Scientist's Note: The basic additive, Diethylamine (DEA), is critical. As a basic analyte, 3-(dimethylamino)-3-phenylpropan-1-ol can interact strongly with acidic residual silanol groups on the silica support of the CSP, leading to severe peak tailing. DEA acts as a competitor for these sites, ensuring symmetrical peak shapes and improving resolution.[5][6][7]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.
-
-
HPLC System Setup and Equilibration:
-
Install the CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) column.
-
Set the column oven temperature to 25°C . Temperature control is important as it can affect the kinetics of the chiral recognition process.[6]
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic 3-(dimethylamino)-3-phenylpropan-1-ol at a concentration of 1.0 mg/mL by dissolving it in the mobile phase.
-
Scientist's Note: Using the mobile phase as the diluent is crucial to prevent peak distortion caused by solvent mismatch effects upon injection.
-
-
Chromatographic Analysis:
-
Set the UV detector wavelength to 210 nm , where the phenyl chromophore provides strong absorbance.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Acquire data for a sufficient time to allow for the elution of both enantiomeric peaks.
-
Results, Data Analysis, and Troubleshooting
Expected Chromatogram
A successful separation will yield a chromatogram with two distinct, well-resolved Gaussian peaks corresponding to the two enantiomers.
Key Performance Calculations
To validate the method, two key parameters must be calculated from the chromatogram:
-
Resolution (Rs): This measures the degree of separation between the two enantiomeric peaks. A value of Rs ≥ 1.5 indicates baseline separation, which is the goal for accurate quantification.
-
Formula: Rs = 2 * (t_R2 - t_R1) / (w_1 + w_2)
-
Where t_R1 and t_R2 are the retention times of the two enantiomers.
-
Where w_1 and w_2 are the peak widths at the base.
-
-
-
Enantiomeric Excess (ee%): This is a measure of the purity of a chiral sample. For a racemic standard, the ee% should be 0%.
-
Formula: ee% = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100
-
Where Area_1 and Area_2 are the integrated peak areas of the two enantiomers.
-
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 1.5) | Mobile phase is too strong (eluting too quickly). | Decrease the percentage of the alcohol modifier (e.g., change from 15% to 10% IPA). A weaker mobile phase increases retention and often improves resolution.[6] |
| Suboptimal alcohol modifier. | Switch the alcohol modifier from 2-Propanol (IPA) to Ethanol (EtOH) or vice-versa. This can significantly alter selectivity.[6] | |
| Flow rate is too high. | Reduce the flow rate to 0.5-0.8 mL/min to increase column efficiency.[6] | |
| Peak Tailing or Broadening | Insufficient basic modifier. | Ensure the concentration of DEA is at least 0.1%. If tailing persists, you may cautiously increase it to 0.2%.[5][6] |
| Column contamination or degradation. | Flush the column with a strong solvent (as recommended by the manufacturer) or replace the column. | |
| No Separation | Incorrect mobile phase or CSP. | Verify that the chosen CSP (polysaccharide-based) is appropriate for an amino alcohol.[6] Double-check the mobile phase composition and ensure the correct solvents were used. |
Conclusion
The method detailed in this application note provides a reliable and highly effective solution for the enantiomeric separation of 3-(dimethylamino)-3-phenylpropan-1-ol. The use of a CHIRALPAK® AD-H column with a normal-phase mobile phase containing n-Hexane, an alcohol modifier, and a crucial basic additive (DEA) yields excellent resolution and peak symmetry. This protocol is well-suited for implementation in research, development, and quality control laboratories engaged in the analysis of chiral pharmaceuticals.
References
-
Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752. [Link]
-
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Journal of Chromatographic Science, Oxford Academic. [Link]
-
Amino alcohol-derived chiral stationary phases. Semantic Scholar. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]
-
Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Therapeutic Drug Monitoring, 13(4), 332-338. [Link]
-
Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). International Journal of Research and Publication and Reviews. [Link]
Sources
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- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
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- 4. ijrpr.com [ijrpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Mannich Reaction of Propiophenone
Welcome to the technical support center for the Mannich reaction of propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important carbon-carbon bond-forming reaction. Here, we will delve into troubleshooting common issues and provide answers to frequently asked questions, all aimed at improving the yield and purity of your desired β-amino carbonyl compounds.
I. Understanding the Reaction: A Quick Overview
The Mannich reaction is a three-component condensation involving an active hydrogen compound (propiophenone), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[1][2][3] The product, a β-amino-carbonyl compound, is known as a Mannich base.[4] These bases are valuable intermediates in the synthesis of various pharmaceuticals and natural products.[2][5]
The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which then electrophilically attacks the enol form of the propiophenone.[1][3][4][6]
Reaction Mechanism Visualization
Caption: General mechanism of the Mannich reaction.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Mannich reaction of propiophenone, providing actionable solutions based on established principles.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I fix this?
Answer:
Low to no yield is a common frustration. A systematic approach to troubleshooting is key.
A. Reagent Quality and Stoichiometry:
-
Paraformaldehyde: This is a frequent culprit. Use fresh, high-quality paraformaldehyde as older sources can depolymerize or contain impurities that inhibit the reaction.[7]
-
Amine Salt: Ensure your amine hydrochloride (e.g., dimethylamine hydrochloride) is of practical grade and has been stored correctly to prevent degradation.[7]
-
Propiophenone Purity: Impurities in your starting ketone can lead to unwanted side reactions, consuming reagents and lowering the yield of your desired product.[7]
-
Stoichiometry: While a 1:1:1 molar ratio of propiophenone, formaldehyde, and amine is theoretically required, it's often beneficial to use a slight excess of the amine and formaldehyde to drive the reaction to completion.
B. Reaction Conditions:
-
Temperature: The reaction temperature significantly impacts the yield.[7] Many Mannich reactions require refluxing for several hours to proceed efficiently.[7] Experiment with varying the temperature to find the optimal condition for your specific substrates.
-
Reaction Time: Ensure the reaction is allowed to run for a sufficient duration.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation.
-
Solvent: The choice of solvent can influence reaction rates and yields. Alcohols, such as ethanol, are commonly used as they are good at solvating the reagents.[6][8] In some cases, using acetic acid as both a solvent and catalyst has been reported, although this can sometimes lead to unexpected products.[9]
-
pH: The reaction is typically carried out under acidic conditions, often with the addition of a catalytic amount of a strong acid like hydrochloric acid.[6][7] This helps to facilitate the formation of the reactive iminium ion.
Question 2: I'm observing the formation of multiple side products. What are they and how can I minimize them?
Answer:
Side product formation can be a significant challenge. Here are some common side reactions and strategies to mitigate them:
-
Bimolecular Condensation (Aldol-type): Propiophenone can undergo self-condensation under certain conditions. Ensuring the rapid formation and consumption of the iminium ion can help to minimize this.
-
Reaction with the Mannich Base: If a primary amine is used, the resulting secondary amine in the Mannich base can react further with formaldehyde and another molecule of propiophenone.[10][11] Using a secondary amine from the outset prevents this overalkylation.[11]
-
Polymerization of Formaldehyde: This can be minimized by using fresh paraformaldehyde and ensuring it dissolves completely in the reaction mixture.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common issues.
Question 3: My product is difficult to purify. What are the best practices for isolating the Mannich base of propiophenone?
Answer:
Effective purification is crucial for obtaining a high-purity product.
-
Crystallization: The hydrochloride salt of the Mannich base is often crystalline and can be precipitated from the reaction mixture. After cooling the reaction, adding a solvent in which the product is insoluble, such as acetone, can induce crystallization.[7][8] Chilling the mixture overnight can maximize the crystal formation.[7]
-
Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/acetone mixture.[7][8]
-
Filtration and Washing: Collect the crystalline product by filtration and wash it with a cold solvent (e.g., acetone) to remove unreacted starting materials and soluble impurities.[7]
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Mannich reaction?
The acid catalyst plays a crucial role in the formation of the electrophilic iminium ion from the amine and formaldehyde.[1][6] It protonates the hydroxyl group of the intermediate formed from the addition of the amine to formaldehyde, facilitating the loss of a water molecule to generate the iminium ion.
Q2: Can I use an amine other than a secondary amine?
While secondary amines are most commonly used to avoid over-reaction, primary amines can also be employed.[10][11] However, be aware of the potential for the secondary amine product to react further.[10][11] Aromatic amines are generally not reactive enough to participate in the Mannich reaction.[6][10]
Q3: Are there alternative catalysts for the Mannich reaction?
Yes, various catalysts have been explored to improve the efficiency and selectivity of the Mannich reaction. These include Lewis acids, Brønsted acids, and organocatalysts.[5][12] For instance, ionic liquids have been used as catalysts to promote the reaction under mild conditions.[5][12]
Q4: How does the structure of the ketone affect the reaction?
The presence of an α-hydrogen is essential for the ketone to enolize and act as a nucleophile.[1] For asymmetric ketones, the reaction can be regioselective, with the more substituted α-carbon often being the site of aminomethylation.[11]
IV. Experimental Protocols
Optimized Protocol for the Synthesis of β-Dimethylaminopropiophenone Hydrochloride
This protocol is a representative example for the Mannich reaction of propiophenone.
Materials:
-
Propiophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
95% Ethanol
-
Acetone
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine propiophenone, dimethylamine hydrochloride, and paraformaldehyde in 95% ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.[7]
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until TLC indicates the consumption of the starting material.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.[7]
-
Add a sufficient volume of acetone to the cooled solution to precipitate the Mannich base hydrochloride.[7]
-
Cool the mixture in a refrigerator overnight to maximize crystal formation.[7]
-
Collect the crystalline product by filtration and wash it with cold acetone.[7]
-
The crude product can be further purified by recrystallization from an ethanol/acetone mixture.[7]
Data Summary Table:
| Reagent | Molar Ratio | Notes |
| Propiophenone | 1.0 | Ensure high purity. |
| Dimethylamine HCl | 1.1 - 1.3 | A slight excess is often beneficial. |
| Paraformaldehyde | 1.1 - 1.3 | Use fresh, high-quality material. |
| HCl (conc.) | Catalytic | Typically a few drops. |
| Solvent | - | Ethanol is a common choice. |
V. References
-
Wikipedia. (2023). Mannich reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Singh, V., Devi, N., & Rawal, R. K. (2016). Highly diastereoselective Mannich-type reaction of titanium enolate derived from 2′-hydroxypropiophenone. ResearchGate. Retrieved from [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
-
Wright, J. B. (1960). Some Reactions of Mannich Bases Derived from α-Phenoxyacetophenone and α-Phenoxypropiophenone. The Journal of Organic Chemistry. Retrieved from [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
The Royal Society. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Acetophenone Mannich bases: Study of ionic liquid catalysed synthesis and antioxidative potential of products. Retrieved from [Link]
-
Blicke, F. F. (1942). The Mannich Reaction. ResearchGate. Retrieved from [Link]
-
University of Oxford. (n.d.). An enantioselective Brønsted acid catalyzed enamine Mannich reaction. Retrieved from [Link]
-
Seayad, J., et al. (2014). The Redox-Mannich Reaction. Organic Letters. Retrieved from [Link]
-
National Institutes of Health. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effect on Mannich reaction. Retrieved from [Link]
-
Jones, L. W., & Major, R. T. (1930). Alkylalkoxyaminopropiophenones. Journal of the American Chemical Society. Retrieved from [Link]
-
Al-Garni, T. S., et al. (2014). Solvent Effects on the Kinetic and Mechanism of N-Mannich Bases of 3-Hydrazonoindole-2-one. ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, March 26). The Mannich Reaction [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mannich Reaction. Retrieved from [Link]
-
Wang, X., et al. (2014). Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. CNKI. Retrieved from [Link]
-
Ashenhurst, J. (2022). The Mannich Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Retrieved from [Link]
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Troubleshooting oily product in 3-(dimethylamino)-1-phenylpropan-1-ol synthesis
Welcome to the technical support center for the synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining the desired product in its solid form. Here, we address common issues, with a focus on troubleshooting an oily product, providing in-depth explanations and actionable protocols to ensure the successful synthesis and purification of this key pharmaceutical intermediate.[1][2]
Frequently Asked Questions (FAQs)
Q1: My final product after synthesis and work-up is an oil instead of a solid. What are the likely causes?
A1: Obtaining 3-(dimethylamino)-1-phenylpropan-1-ol as an oil is a common issue. The primary reasons for this are:
-
The product is in its free base form: The free base of 3-(dimethylamino)-1-phenylpropan-1-ol has a low melting point and often exists as an oil at room temperature.[3][4] In contrast, its hydrochloride salt is typically a crystalline solid.[3][5]
-
Presence of residual solvent: Even small amounts of trapped solvent from the work-up or purification steps can significantly depress the melting point and prevent crystallization.
-
Impurities: The presence of unreacted starting materials, particularly the ketone intermediate (3-(dimethylamino)-1-phenylpropan-1-one), or byproducts from side reactions can act as a contaminant, disrupting the crystal lattice formation.[3][5]
-
Incorrect pH during work-up: If the pH is not sufficiently basic during the extraction of the free base, you may have incomplete deprotonation of the amine, leading to a mixture that is difficult to crystallize.
Q2: How can I induce my oily product to crystallize?
A2: If you have an oily product, the most effective first step is to ensure all volatile solvents have been thoroughly removed under high vacuum. If the product remains an oil, the recommended approach is to convert the free base to its hydrochloride salt, which is known to be a stable, crystalline solid.[3][5]
Protocol for Conversion to Hydrochloride Salt:
-
Dissolve the crude oily product in a minimal amount of a suitable non-polar solvent, such as diethyl ether or cyclohexane.[5]
-
While stirring, add a solution of ethereal HCl (hydrochloric acid in diethyl ether) dropwise until precipitation is complete. A slight excess of HCl can be beneficial.[5]
-
If precipitation is slow or incomplete, you can add a co-solvent like ethanol to aid in crystallization.[5][6]
-
Cool the mixture to 0°C for at least 12 hours to maximize crystal formation.[5][6]
-
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum.[5]
This conversion is effective because the ionic nature of the hydrochloride salt leads to a more ordered and stable crystal lattice compared to the free base, which relies on weaker intermolecular forces.
Q3: I suspect my product is impure. How can I confirm this and purify it?
A3: The most common impurity is the unreacted ketone intermediate, 3-(dimethylamino)-1-phenylpropan-1-one.[3][5] You can confirm the presence of this and other impurities using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Compare the product to a standard of the starting ketone. The alcohol is typically more polar than the ketone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a carbonyl peak in the ¹³C NMR spectrum (around 198-200 ppm) or the absence of the characteristic CH-OH proton signal in the ¹H NMR spectrum can indicate contamination with the ketone.[7]
-
High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.
Purification Strategies:
-
Recrystallization: If the impurity level is low, recrystallization can be effective. A good solvent system is one in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures. For the hydrochloride salt, a mixture of ethanol and diethyl ether or ethanol and toluene can be effective.[6][8]
-
Column Chromatography: For significant levels of impurities, column chromatography is the most effective method. The difference in polarity between the alcohol (more polar) and the ketone (less polar) allows for their separation on a silica gel column.[9]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting an oily product in the synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol.
Caption: Common synthesis pathway.
Key Experimental Protocols
Protocol 1: Mannich Reaction - Synthesis of 3-(dimethylamino)-1-phenylpropan-1-one Hydrochloride
-
To a round-bottom flask equipped with a reflux condenser, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde.
-
Add 95% ethanol as a solvent, followed by a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for at least 2 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the solution to room temperature and then in an ice bath to induce crystallization of the hydrochloride salt of the ketone.
-
Collect the crystals by vacuum filtration and wash with cold acetone.
Protocol 2: Reduction of the Ketone Intermediate
-
Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in small portions, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue to a pH of 10-11 with a sodium hydroxide solution.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which may be an oil.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State |
| 3-(dimethylamino)-1-phenylpropan-1-ol | C₁₁H₁₇NO | 179.26 | 47-48 | Low-melting solid or oil [4][11] |
| 3-(dimethylamino)-1-phenylpropan-1-ol HCl | C₁₁H₁₈ClNO | 215.72 | Not specified, but crystalline | Crystalline solid [5][12] |
| 3-(dimethylamino)-1-phenylpropan-1-one | C₁₁H₁₅NO | 177.24 | Not specified | Not specified |
References
- Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol - Benchchem.
- 3-(Dimethylamino)-1-phenylpropan-1-ol | 5554-64-3 | Benchchem.
- 3-dimethylamino-1-phenyl-propan-1-ol 5554-64-3 - Guidechem.
- 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride | C11H18ClNO | CID 2770479.
- An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol - Benchchem.
- 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665 - PubChem.
- 3-dimethylamino-1-phenyl-propan-1-ol - ChemicalBook.
- 3-dimethylamino-1-phenyl-propan-1-ol 5554-64-3 wiki - Guidechem.
- Validating the Structure of 3-(Dimethylamino)-1- phenylpropan-1-ol: A Comparative Guide to Spectroscopic and Crystallographic Techniques - Benchchem.
- Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermedi
- Technical Support Center: Optimization of Reaction Conditions for 3-(Dimethylamino)-1-phenylpropan-1-ol - Benchchem.
- (PDF)
- 3-dimethylamino-1-phenyl-propan-1-ol | 5554-64-3 - ChemicalBook.
- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google P
- MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC
- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act - SUST Repository.
- EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)
- Mannich Reaction - Organic Chemistry Portal.
- A Comparative Guide to the Synthetic Applications of 3-(Dimethylamino)-1-phenylpropan-1-ol and Its Analogs - Benchchem.
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- 8. EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents [patents.google.com]
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Technical Support Center: Optimizing Sodium Borohydride Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one
Welcome to the technical support guide for the reduction of 3-(dimethylamino)-1-phenylpropan-1-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific ketone reduction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, reproducible results.
Section 1: Mechanism and Core Principles
The reduction of a ketone to a secondary alcohol using sodium borohydride (NaBH₄) is a cornerstone of organic synthesis.[1][2] The reaction proceeds via a two-step nucleophilic addition mechanism.[2][3] First, a hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon.[3][4] This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate.[3] Subsequently, during the workup, this alkoxide is protonated by a protic solvent or added acid to yield the final secondary alcohol product.[3][5]
The presence of the dimethylamino group in the substrate introduces a key consideration: its basicity. This group can influence solvent choice and the pH of the reaction and workup steps.
Caption: General mechanism for NaBH₄ reduction of the target ketone.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the setup and execution of the reduction.
Q1: What is the recommended solvent for this reduction?
A1: Protic solvents like methanol (MeOH) or ethanol (EtOH) are the most common and effective choices.[4][6][7] They are sufficiently polar to dissolve both the aminoketone substrate and the sodium borohydride. Crucially, they also serve as the proton source to quench the intermediate alkoxide. While NaBH₄ can react slowly with alcohols, this reaction is generally much slower than the reduction of the ketone, especially at lower temperatures.
Q2: How many equivalents of sodium borohydride should be used?
A2: Stoichiometrically, one mole of NaBH₄ can provide four moles of hydride, theoretically reducing four moles of ketone. However, in practice, a molar excess is always used to ensure complete conversion and to compensate for any reagent decomposition from reaction with the solvent or trace water. A good starting point is 1.0 to 1.5 molar equivalents of NaBH₄ relative to the ketone. Using a large excess (e.g., >3 eq.) is generally unnecessary and complicates the workup due to excess borate salts.[8]
Q3: What is the optimal reaction temperature?
A3: The reaction is typically initiated at a low temperature, 0 °C , by adding the NaBH₄ portion-wise to a solution of the ketone in the solvent.[7] This is a critical control measure for two reasons:
-
Exothermicity: The reduction is exothermic. A controlled, slow addition prevents a rapid temperature increase that could lead to side reactions.
-
Selectivity & Stability: Lower temperatures minimize the rate of NaBH₄ decomposition by the protic solvent.
After the initial addition, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.
Q4: How do I monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[1] A suitable mobile phase (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine) will show a clear separation between the starting ketone (higher Rf) and the product alcohol (lower Rf due to its polarity). Spot the reaction mixture alongside a spot of the starting material. The reaction is complete when the starting material spot has completely disappeared.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the experiment.
Problem 1: The reaction is incomplete; TLC shows significant starting material remaining.
-
Q: What is the most likely cause?
-
A: The most common cause is degraded or insufficient sodium borohydride . NaBH₄ is sensitive to moisture and can lose its potency over time if not stored properly in a sealed container. Another possibility is that the reaction was not allowed to run for a sufficient duration.
-
-
Q: How can I fix this?
-
A: First, ensure your NaBH₄ is fresh and has been stored correctly. If the reaction has been stirring for over an hour at room temperature with no change, you can add another portion (e.g., 0.3-0.5 equivalents) of NaBH₄ at 0 °C and continue to monitor by TLC. If you suspect your reagent is old, it is best to start the reaction over with a fresh bottle.
-
Problem 2: The final product is difficult to extract from the aqueous layer during workup.
-
Q: Why is this happening?
-
A: The product, 3-(dimethylamino)-1-phenylpropan-1-ol, is an amino alcohol. The nitrogen atom is basic and can be protonated in acidic or even neutral water, forming a water-soluble ammonium salt. If the aqueous layer is not sufficiently basic during extraction, a significant portion of your product will remain in the water.
-
-
Q: What is the correct workup procedure?
-
A: After quenching the reaction, the pH of the aqueous layer must be adjusted to be basic (pH 9-11) using an aqueous base like 1M NaOH or saturated sodium bicarbonate. This ensures the dimethylamino group is in its free base form, which is much more soluble in organic extraction solvents like ethyl acetate or dichloromethane.
-
Problem 3: An emulsion formed during the extraction, making separation impossible.
-
Q: What causes emulsions in this system?
-
A: Emulsions are common during the workup of reactions containing basic amines and inorganic salts (borate salts from the NaBH₄). Vigorous shaking of the separatory funnel is a primary cause.
-
-
Q: How can I break the emulsion?
-
A:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.
-
-
Section 4: Optimized Experimental Protocols
Protocol 1: Standard Reduction of 3-(dimethylamino)-1-phenylpropan-1-one
-
Setup: Dissolve 3-(dimethylamino)-1-phenylpropan-1-one (1.0 eq.) in methanol (approx. 0.25 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature reaches 0-5 °C.
-
Reagent Addition: Add sodium borohydride (1.2 eq.) slowly in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting ketone is no longer visible.
-
Quenching: Cool the flask back to 0 °C and slowly add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the mixture. (Caution: Hydrogen gas evolution!). Continue adding acid until the pH is ~7.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup & Extraction:
-
Add water to the remaining residue.
-
Make the aqueous solution basic (pH 9-11) by adding 1M NaOH.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Caption: Experimental workflow for the reduction and workup.
Section 5: Data Summary
For quick reference, the key experimental parameters are summarized below.
| Parameter | Recommended Value | Rationale |
| Solvent | Methanol or Ethanol | Good solubility for reactants; acts as a proton source.[6][9] |
| Temperature | 0 °C to Room Temp | Controls exotherm and minimizes reagent decomposition. |
| NaBH₄ Equivalents | 1.0 - 1.5 eq. | Ensures complete reaction without excessive waste.[1] |
| Workup pH | 9 - 11 (Basic) | Ensures the amine product is in its free base form for efficient extraction. |
| Monitoring | TLC | Allows for visual confirmation of reaction completion.[1] |
References
-
eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
-
Clark, J. (2023). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
- Zeynizadeh, B., & Akbari, D. (2014). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry.
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
PubMed. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. Retrieved from [Link]
-
SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]
-
ResearchGate. (2006). Reductive amination of aldehydes and ketones using sodium borohydride in the presence of silica chloride under solvent-free conditions. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Catalyst University. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems). YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Reduction using sodium borohydride. Retrieved from [Link]
-
Quora. (2015). Why doesn't NaBH4 reduce 1 degree of alkyl halide?. Retrieved from [Link]
-
Reddit. (2022). isolating product after sodium borohydride reduction. Retrieved from [Link]
-
ResearchGate. (2018). How to remove sodium borohydride from solution after reduction?. Retrieved from [Link]
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Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol from Ketone Impurity
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceuticals.[1][2] A primary challenge in its synthesis is the removal of the unreacted starting material, the corresponding ketone 3-(dimethylamino)-1-phenylpropan-1-one.[3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to address this specific purification issue.
Troubleshooting Guide: Ketone Impurity Detected
This section addresses specific issues you might encounter when analytical data indicates the presence of a ketone impurity in your 3-(dimethylamino)-1-phenylpropan-1-ol product.
Q1: My NMR/HPLC analysis consistently shows a peak corresponding to 3-(dimethylamino)-1-phenylpropan-1-one. What are my immediate troubleshooting steps?
A1: The presence of the starting ketone is a common issue, typically arising from incomplete reduction.[3]
-
Initial Action: First, review your reduction reaction parameters. Ensure that you used a sufficient stoichiometric excess of the reducing agent, such as sodium borohydride (NaBH₄).[4] The reaction time and temperature are also critical; confirm they were adequate for complete conversion.[3]
-
Workflow:
Caption: Troubleshooting workflow for ketone impurity.
Q2: I've confirmed my reduction reaction went to completion, but I still have ketone contamination. Which purification technique is most effective?
A2: The choice of purification method depends on the scale of your experiment and the resources available. The key is to exploit the differences in chemical and physical properties between the alcohol and the ketone.
-
Acid-Base Extraction: This is a highly effective and scalable method that leverages the basicity of the dimethylamino group.[5][6] The amino alcohol can be protonated and extracted into an aqueous acidic phase, leaving the neutral ketone impurity in the organic phase.
-
Column Chromatography: For smaller scales or when high purity is essential, column chromatography is an excellent option.[1][2] The alcohol is more polar than the ketone due to hydrogen bonding, allowing for separation on a silica gel column.[7]
-
Recrystallization: This classical technique can be effective if a suitable solvent system is identified.[8] The difference in polarity and crystal lattice energy between the alcohol and ketone can be exploited to achieve separation.[7]
| Purification Technique | Principle of Separation | Recommended For | Key Considerations |
| Acid-Base Extraction | Difference in basicity; the amino alcohol forms a water-soluble salt.[5] | All scales, especially large-scale purification. | Ensure complete protonation of the amine and use immiscible solvents. |
| Column Chromatography | Difference in polarity; the alcohol is more polar than the ketone.[7] | Small to medium scale; high-purity requirements. | Requires careful selection of the mobile phase to achieve good separation. |
| Recrystallization | Differences in solubility and crystal packing.[8] | Batches where a suitable solvent system can be found. | Can result in lower yields if the product is highly soluble in the mother liquor.[3] |
Q3: Can you provide a detailed protocol for an acid-base extraction to remove the ketone impurity?
A3: Absolutely. This is a robust method for this specific separation.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude 3-(dimethylamino)-1-phenylpropan-1-ol (containing the ketone impurity) in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl).[6] Repeat the extraction 2-3 times. The protonated amino alcohol will move into the aqueous layer, while the ketone remains in the organic layer.
-
Separation: Combine the aqueous extracts. The organic layer containing the ketone impurity can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH solution) with stirring until the pH is >10.[9] This deprotonates the amine, causing the free base of the amino alcohol to separate, often as an oil.
-
Re-extraction: Extract the liberated 3-(dimethylamino)-1-phenylpropan-1-ol back into an organic solvent (e.g., diethyl ether or ethyl acetate) 2-3 times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[3]
Caption: Workflow for acid-base extraction purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(dimethylamino)-1-phenylpropan-1-ol, and why does it lead to ketone impurities?
A1: The most prevalent synthesis involves a two-step process: a Mannich reaction followed by a reduction.[1] The Mannich reaction first produces the β-amino ketone, 3-(dimethylamino)-1-phenylpropan-1-one.[1] This ketone is then reduced to the desired alcohol.[4][10] The ketone impurity is typically the result of an incomplete reduction of this intermediate.[3]
Q2: My purified 3-(dimethylamino)-1-phenylpropan-1-ol is an oil and won't crystallize. What can I do?
A2: The free base of 3-(dimethylamino)-1-phenylpropan-1-ol can exist as an oil, whereas its hydrochloride salt is often a crystalline solid.[3] If crystallization of the free base is unsuccessful, consider converting it to its hydrochloride salt. This can be achieved by dissolving the oil in a solvent like diethyl ether and adding ethereal HCl.[3][11] Cooling the mixture, for instance to 0°C for an extended period, can promote crystal formation.[3]
Q3: I'm considering recrystallization. What's a good starting solvent system?
A3: For the hydrochloride salt, a mixture of ethanol and diethyl ether has been reported to be effective.[11][12] For the free base, you might explore non-polar solvents like cyclohexane.[13] The key principle of recrystallization is to find a solvent (or solvent pair) that dissolves the compound well at high temperatures but poorly at low temperatures.[3]
Q4: Are there any analytical techniques particularly well-suited for detecting and quantifying ketone impurities in my amino alcohol product?
A4: Yes, a multi-technique approach is often best for comprehensive impurity profiling.[]
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for impurity profiling due to its high sensitivity and resolving power.[15] A reversed-phase column can effectively separate the more polar alcohol from the less polar ketone.
-
Gas Chromatography (GC): Suitable for analyzing volatile and thermally stable compounds.[]
-
Mass Spectrometry (MS): When coupled with LC or GC (LC-MS or GC-MS), it provides precise molecular weight information, aiding in the definitive identification of impurities.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the identification and quantification of the ketone by observing its characteristic carbonyl carbon signal in ¹³C NMR or the distinct proton signals adjacent to the carbonyl group in ¹H NMR.[]
-
Infrared (IR) Spectroscopy: Can quickly indicate the presence of a ketone impurity through the characteristic C=O stretching vibration, which is absent in the pure alcohol.[]
References
- Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol - Benchchem.
- Application Note: Protocol for the Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one - Benchchem.
- An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol - Benchchem.
-
If oxidizing an alcohol creates a ketone with a similar solubility and boiling point to alcohol, how can they be divided? - Quora. Available from: [Link]
- US5302759A - Process for separating ketones from alcohols - Google Patents.
-
Acid–base extraction - Wikipedia. Available from: [Link]
- US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones - Google Patents.
- A Comparative Guide to the Synthetic Applications of 3-(Dimethylamino)-1-phenylpropan-1-ol and Its Analogs - Benchchem.
- Technical Support Center: Resolving Racemic Mixtures of 3-(Dimethylamino)-1-phenylpropan-1-ol - Benchchem.
- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.
- Impurity Profiling in APIs - BOC Sciences.
- Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process - Googleapis.com.
- LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. - University of California, Los Angeles.
- Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities - Alfa Chemistry.
-
RECRYSTALLIZATION - ResearchGate. Available from: [Link]
- EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents.
-
Alcohols from Carbonyl Compounds: Reduction - Chemistry LibreTexts. Available from: [Link]
-
Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics - KBI Biopharma. Available from: [Link]
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- 16. kbibiopharma.com [kbibiopharma.com]
Technical Support Center: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol
Welcome to the technical support center for the synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.
I. Overview of the Synthetic Pathway
The most common and industrially relevant synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol is a two-step process.[1][2] First, a Mannich reaction is performed with acetophenone, formaldehyde, and dimethylamine to yield the intermediate, 3-(dimethylamino)-1-phenylpropan-1-one.[1][2] This β-amino ketone is then reduced to the target alcohol.[1][2]
Caption: Overall synthetic workflow.
II. Troubleshooting Guides
A. Mannich Reaction Stage: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one
Issue 1: Low or No Yield of the Mannich Base
-
Question: I am getting a very low yield, or no product at all, in my Mannich reaction. What could be the cause?
-
Answer: A low yield in the Mannich reaction can stem from several factors related to the reaction mechanism. The reaction proceeds through the formation of an Eschenmoser-like salt (iminium ion) from formaldehyde and dimethylamine, which is then attacked by the enol form of acetophenone.[3][4]
-
Incorrect pH: The reaction is typically carried out under acidic conditions, often by using the hydrochloride salt of the amine.[3] This is crucial because the acidity is high enough to facilitate enolization of the acetophenone but not so high as to protonate the amine, which would prevent it from reacting with formaldehyde. If the medium is too basic, the formation of the iminium ion is inefficient.
-
Reagent Quality: Paraformaldehyde is often used as a source of formaldehyde.[5] Ensure it is of good quality and has not been stored for an extended period, as it can depolymerize or become hydrated.
-
Reaction Time and Temperature: The reaction often requires refluxing for several hours to go to completion.[1][5] Insufficient heating can lead to a low conversion rate.
-
Side Reactions: While less common with secondary amines, if there are impurities in the dimethylamine (e.g., primary amines), more complex side reactions can occur.[6]
Troubleshooting Protocol:
-
Verify pH: If not using the hydrochloride salt, ensure a mildly acidic environment (a small amount of a strong acid like HCl is often added).[1]
-
Check Reagents: Use fresh paraformaldehyde and dimethylamine hydrochloride.
-
Optimize Reaction Conditions: Ensure the mixture is heated to reflux for the recommended time (typically 2 hours or more).[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purification: The product, β-dimethylaminopropiophenone hydrochloride, can be precipitated from the reaction mixture by adding an anti-solvent like acetone and cooling.[5] Ensure complete precipitation by allowing sufficient time at a low temperature.[5]
-
Issue 2: Formation of Bis-Mannich Product
-
Question: My analytical data suggests the presence of a higher molecular weight impurity. Could this be a bis-Mannich product?
-
Answer: Yes, this is a possible side reaction, although it is more prevalent when the ketone has acidic protons on both sides of the carbonyl group. In the case of acetophenone, the formation of a bis-Mannich product is less likely as it would require reaction at the phenyl ring, which is not favored under these conditions. However, self-condensation of acetophenone (an aldol-type reaction) can occur under certain pH conditions, leading to dimeric impurities.
Caption: Potential bis-Mannich side reaction.
Preventative Measures:
-
Stoichiometry Control: Use a slight excess of the amine and formaldehyde relative to the acetophenone to favor the formation of the mono-substituted product.
-
Temperature Control: Avoid excessively high temperatures that might promote side reactions.
-
B. Reduction Stage: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol
Issue 1: Incomplete Reduction - Presence of Starting Ketone
-
Question: My final product is contaminated with the starting ketone, 3-(dimethylamino)-1-phenylpropan-1-one. How can I resolve this?
-
Answer: This is one of the most common issues and indicates that the reduction reaction has not gone to completion.[7]
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For sodium borohydride (NaBH₄), at least 0.25 molar equivalents are theoretically needed, but in practice, 1.5 equivalents or more are often used to ensure a complete reaction.[8]
-
Deactivation of Reducing Agent: Sodium borohydride reacts with protic solvents like methanol or ethanol.[8] If the addition is too slow or the temperature is too high, a significant portion of the reducing agent may be consumed by the solvent before it can reduce the ketone.
-
Reaction Time/Temperature: The reduction is typically performed at a low temperature (0 °C) initially, followed by stirring at room temperature.[8] Insufficient reaction time can lead to incomplete conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ketone impurity.
Purification Protocol: If re-running the reaction is not feasible, the alcohol can be separated from the less polar ketone using silica gel column chromatography. Alternatively, careful recrystallization of the hydrochloride salt may be effective, as the alcohol and ketone salts may have different solubilities.[7]
-
Issue 2: Dehydroxylation Side Product
-
Question: I am observing a non-polar impurity that appears to be the product without the hydroxyl group. What is this, and how can I avoid it?
-
Answer: This is likely a dehydroxylation product, resulting in the formation of 3-(dimethylamino)-1-phenylprop-1-ene or 3-(dimethylamino)-1-phenylpropane. The presence of the β-amino group can facilitate the elimination of the hydroxyl group, especially under acidic conditions and at elevated temperatures. One patent suggests that using water as a solvent during catalytic hydrogenation can reduce dehydroxylation side reactions for a similar compound.[9]
Mechanism of Dehydroxylation (Acid-Catalyzed):
-
Protonation of the hydroxyl group to form a good leaving group (water).
-
Elimination of water to form a carbocation stabilized by the phenyl group.
-
Loss of a proton to form an alkene, or reduction of the carbocation if a hydride source is present.
Preventative Measures:
-
Avoid Strong Acids and High Temperatures during Workup: When quenching the reduction reaction, use a mild acid and maintain a low temperature.[8]
-
Choice of Reducing Agent and Solvent: Catalytic hydrogenation (e.g., with Raney Nickel) in a suitable solvent like water or ethanol at controlled pressure and temperature can be a cleaner method to avoid this side reaction.[9][10]
-
C. Purification Stage
Issue 1: Final Product is an Oil and Will Not Crystallize
-
Question: My final product, the free base of 3-(dimethylamino)-1-phenylpropan-1-ol, is an oil and I cannot get it to crystallize. What should I do?
-
Answer: This is a very common observation. The free base of this compound is often isolated as an oil.[7] The most reliable method to obtain a stable, crystalline solid is to convert it to its hydrochloride salt.[7]
Protocol for Hydrochloride Salt Formation:
-
Dissolve the Oil: Dissolve the crude oily free base in a suitable non-polar solvent, such as diethyl ether.[7]
-
Precipitation: Slowly add a solution of HCl in ether (ethereal HCl) dropwise to the stirred solution.[7] The hydrochloride salt will precipitate out as a solid.
-
Complete Crystallization: Cool the mixture in an ice bath or at 0 °C for an extended period (e.g., 12 hours) to maximize the yield of the crystalline product.[7][10]
-
Isolation: Collect the solid by vacuum filtration and wash it with cold diethyl ether to remove any soluble impurities.[7]
Troubleshooting Crystallization:
-
If the salt still does not crystallize, adding a small amount of a co-solvent like ethanol can sometimes help.[7][10]
-
Ensure all the reaction solvent has been removed from the initial oil under high vacuum before attempting crystallization. Residual solvent can inhibit crystal formation.[7]
Caption: Troubleshooting workflow for an oily product.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in the final product?
-
A1: The most frequent impurity is the unreacted starting material, 3-(dimethylamino)-1-phenylpropan-1-one.[7] Other potential impurities can include by-products from side reactions like dehydroxylation or residual solvents from the workup and purification steps.
-
-
Q2: Which reducing agent is best for converting the ketone to the alcohol?
-
Q3: My yield is low after recrystallization. How can I improve it?
-
A3: Low yield during recrystallization is often due to using too much solvent. Use the minimum amount of hot solvent necessary to fully dissolve the compound. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. You can also try to concentrate the mother liquor to obtain a second crop of crystals.[7]
-
-
Q4: Can a Grignard reaction be used as an alternative synthesis?
-
A4: Theoretically, yes. A Grignard reaction between phenylmagnesium bromide and 3-(dimethylamino)propanal would yield the target product. However, this route is less common. Grignard reactions are highly sensitive to moisture and can have side reactions, such as the formation of biphenyl from the coupling of the Grignard reagent with unreacted bromobenzene.[11][12] The Mannich/reduction pathway is generally more robust and higher yielding for this specific molecule.
-
IV. Summary of Key Parameters
| Step | Parameter | Recommended Conditions | Potential Issues |
| Mannich Reaction | Reagents | Acetophenone, Paraformaldehyde, Dimethylamine HCl | Impure reagents |
| Solvent | 95% Ethanol | - | |
| Catalyst | Concentrated HCl (catalytic amount) | Incorrect pH | |
| Temperature | Reflux | Incomplete reaction | |
| Time | ~2 hours | Side reactions | |
| Reduction | Reducing Agent | Sodium Borohydride (1.5 eq) or H₂/Raney Ni | Insufficient amount |
| Solvent | Methanol or Ethanol for NaBH₄ | Deactivation of reagent | |
| Temperature | 0 °C to Room Temperature | Incomplete reaction | |
| Time | 2-4 hours | Dehydroxylation | |
| Purification | Form | Free base (oil) or HCl salt (solid) | Product is an oil |
| Method | Recrystallization of HCl salt or Column Chromatography | Low recovery |
V. References
-
Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol - Benchchem.
-
An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol - Benchchem.
-
Grignard Reaction - Jasperse.
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry.
-
A Comparative Guide to the Synthetic Applications of 3-(Dimethylamino)-1-phenylpropan-1-ol and Its Analogs - Benchchem.
-
Application Note: Protocol for the Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one - Benchchem.
-
Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone - Benchchem.
-
3-(Dimethylamino)-1-phenylpropan-1-ol | 5554-64-3 | Benchchem.
-
Mannich reaction - Wikipedia.
-
Mannich Reaction - Chemistry Steps.
-
Mannich Reaction - Alfa Chemistry.
-
Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.
-
Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process - Google Patents.
-
Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents.
-
Generation and Reaction of a Grignard Reagent - YouTube.
-
The reaction of phenylmagnesium bromide (C_6H_5MgBr) with propanal (CH_3CH_2CH=O), followed by... - Homework.Study.com.
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
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- 2. benchchem.com [benchchem.com]
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- 9. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
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Technical Support Center: Recrystallization of 3-(Dimethylamino)-1-phenylpropan-1-ol Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive resource for the purification of 3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride via recrystallization. As a critical intermediate in the synthesis of various pharmaceutical compounds, including as a known impurity and precursor related to Fluoxetine, achieving high purity is paramount.[1][2][3] This document moves beyond simple protocols to explain the underlying principles, offering detailed troubleshooting guides and FAQs to address common challenges encountered in the laboratory.
Section 1: Physicochemical Profile & Its Impact on Purification
Understanding the properties of both the free base and its hydrochloride salt is fundamental to designing a successful purification strategy. The conversion to the hydrochloride salt is the most critical step for obtaining a crystalline solid, as the free base is a low-melting solid that often presents as an oil.[4][5]
| Property | 3-(Dimethylamino)-1-phenylpropan-1-ol (Free Base) | 3-(Dimethylamino)-1-phenylpropan-1-ol HCl (Salt) | Significance for Recrystallization |
| Molecular Formula | C₁₁H₁₇NO[1] | C₁₁H₁₈ClNO[3] | The addition of HCl significantly alters the compound's properties. |
| Molecular Weight | 179.26 g/mol [1] | 215.72 g/mol [3] | Important for calculating molar equivalents and theoretical yield. |
| Melting Point | 47-48 °C[5][6] | Significantly higher than the free base. | The low melting point of the free base is a primary cause of "oiling out"; conversion to the high-melting salt form is essential for successful crystallization.[7] |
| Physical Form | Oily solid or oil at room temperature.[4] | Crystalline solid.[4] | Direct crystallization of the free base is often impractical. The ionic nature of the HCl salt promotes the formation of a stable crystal lattice.[8] |
Section 2: Recommended Recrystallization Protocol (Ethanol/Acetone System)
This protocol utilizes a binary solvent system where ethanol acts as the primary solvent (in which the compound is soluble when hot) and acetone acts as the anti-solvent (in which the compound is less soluble), allowing for controlled precipitation of the purified salt. A similar system is effective for the precursor ketone, demonstrating its utility for this class of compounds.[9]
Step-by-Step Methodology
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. Using the absolute minimum volume of solvent at its boiling point is crucial for maximizing yield.[10]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. Work quickly to prevent premature crystallization in the funnel.[11]
-
Crystallization: Transfer the clear, hot ethanolic solution to a clean flask. While still warm, begin the slow, dropwise addition of acetone with gentle swirling. Continue adding acetone until the solution becomes faintly cloudy (the point of supersaturation). Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Cooling & Crystal Growth: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[11] Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold mixture of ethanol/acetone (using the same ratio as the final crystallization mixture). This removes any residual soluble impurities clinging to the crystal surfaces.[10]
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Caption: General workflow for the recrystallization protocol.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of 3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride in a direct question-and-answer format.
Q1: My product has "oiled out," forming a liquid layer instead of crystals. What is happening and how do I fix it?
A1: "Oiling out" is a common problem where the solute separates from solution as a liquid phase rather than a solid crystal lattice.[12][13] This occurs when the melting point of the solute is lower than the temperature of the solution at the point of saturation.[7] For this specific compound, oiling out is often caused by the presence of the low-melting-point free base (47-48°C) as an impurity.
Troubleshooting Workflow:
-
Re-dissolve: Re-heat the mixture until the oil completely redissolves into the solvent.
-
Add More Solvent: Add a small amount of additional hot "good" solvent (ethanol in this case) to decrease the saturation point.[7]
-
Ensure Full Salt Formation: If you suspect significant free base is present, ensure the initial material was properly converted to the hydrochloride salt. A slight excess of HCl during the salt formation step can be beneficial.[4]
-
Reduce Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask to prolong the cooling period.
-
Use a Seed Crystal: Once the solution has cooled slightly, add a single, small crystal of the pure product (a "seed crystal"). This provides a template for proper crystal growth and can help bypass the energy barrier for nucleation.[7]
-
Consider Solvent System Change: If oiling persists, the solvent system may be unsuitable for the impurity profile. Try a more polar protic solvent like 2-propanol, which is often preferred for hydrochloride salts.[14]
Caption: Step-by-step workflow for addressing oiling out.
Q2: My final yield is very low. What are the common causes?
A2: The most frequent cause of low yield is using an excessive amount of recrystallization solvent.[10] The goal is to create a saturated solution at high temperature, and any excess solvent will retain more of your product in the mother liquor upon cooling. To improve yield, ensure you are using the absolute minimum of hot solvent to dissolve your crude material. You can also attempt to recover a "second crop" of crystals by carefully evaporating some of the solvent from the mother liquor and re-cooling.[4]
Q3: Analytical data (e.g., NMR, HPLC) shows my product is still contaminated with the starting ketone, 3-(dimethylamino)-1-phenylpropan-1-one. How can I improve purity?
A3: This indicates that the chosen recrystallization conditions are not effectively separating the product alcohol from the less polar ketone impurity.[4] First, try a simple pre-purification wash: suspend the crude hydrochloride salt in a solvent like ethyl acetate, stir vigorously, and filter. This can remove less polar impurities.[14] If the impurity persists, a second recrystallization using a different solvent system may be necessary. A system like 2-propanol/diethyl ether might offer better selectivity.[14] In cases of high impurity levels, column chromatography may be required.[4]
Q4: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?
A4: This is typically due to either using too much solvent or the solution being in a stable supersaturated state.[11] Try the following in order:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: As mentioned previously, a seed crystal is the most effective way to induce crystallization.[7]
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration, then attempt the slow cooling process again.[7]
-
Extended Cooling: Allow the solution to stand in a cold environment (e.g., a refrigerator or freezer) for an extended period (12-24 hours).[4]
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is it necessary to convert the free base to the hydrochloride salt for crystallization?
A1: The free base, 3-(dimethylamino)-1-phenylpropan-1-ol, is a low-melting solid (47-48°C) that often behaves as an oil, making direct crystallization difficult and prone to oiling out.[4][5] Converting it to the hydrochloride salt creates an ionic compound. The strong electrostatic interactions in the ionic lattice result in a much higher melting point and a greater propensity to form a stable, well-defined crystalline solid, which is ideal for purification.[8]
Q2: What is the "best" solvent system for this recrystallization?
A2: There is no single "best" system, as the optimal choice depends on the specific impurities present. However, a good starting point is a binary system of a polar protic solvent (like ethanol or 2-propanol) and a less polar anti-solvent (like acetone, diethyl ether, or ethyl acetate).[14][15] The principle is to find a solvent that dissolves the compound well when hot but poorly when cold. The anti-solvent should be miscible with the primary solvent but should not dissolve the compound well at any temperature.[16]
Q3: How does the cooling rate affect the quality and purity of the crystals?
A3: The cooling rate is a critical parameter. Slow cooling allows for the thermodynamically controlled, orderly growth of the crystal lattice. This process is selective, and impurity molecules that do not fit well into the lattice are excluded and remain in the solvent.[10][11] Rapid cooling (or "crashing out") causes the compound to precipitate quickly in a kinetically controlled process. This rapid solidification can trap impurities and solvent molecules within the crystal structure, resulting in a less pure product with smaller, less-defined crystals.[11]
References
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol. BenchChem.
- BenchChem. (n.d.). Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride. BenchChem.
-
Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]
- BenchChem Technical Support Team. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. [Link]
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
-
Reddit r/chemistry community. (2013). Recrystallization (help meeeeee). Reddit. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. [Link]
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Various Authors. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Request PDF. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. ResearchGate. [Link]
-
LibreTexts Chemistry. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride. National Center for Biotechnology Information. [Link]
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- 5. 3-dimethylamino-1-phenyl-propan-1-ol CAS#: 5554-64-3 [m.chemicalbook.com]
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- 15. Reagents & Solvents [chem.rochester.edu]
- 16. mt.com [mt.com]
How to resolve low yield during the crystallization of amino alcohols
Welcome to the technical support center for the crystallization of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing these valuable compounds. Low yield is a frequent and frustrating challenge in this process. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your crystallization protocols and achieve higher yields and purity.
Troubleshooting Guide: Resolving Low Crystallization Yield
This section addresses specific problems you may encounter during the crystallization of amino alcohols, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: No crystals are forming, even after cooling.
Potential Cause: The level of supersaturation is insufficient to induce nucleation. Supersaturation is the primary driving force for crystallization, representing a state where the concentration of the amino alcohol in the solution is higher than its equilibrium solubility.[1] Without adequate supersaturation, the energetic barrier for crystal nucleation cannot be overcome.
Solutions:
-
Increase Solute Concentration: If you haven't already, ensure you are starting with a saturated or near-saturated solution at an elevated temperature. If the solution is too dilute, you may need to carefully evaporate some of the solvent to increase the concentration of the amino alcohol.[2]
-
Utilize an Anti-Solvent: Introduce a solvent in which the amino alcohol is poorly soluble (an anti-solvent). This will decrease the overall solubility of your compound in the solvent mixture, thereby increasing supersaturation and promoting crystallization.[3][4] The anti-solvent should be miscible with your primary solvent.
-
Drastic Temperature Reduction (Shock Cooling): While slow cooling is generally preferred for crystal quality, a rapid decrease in temperature can sometimes be used to force nucleation if no crystals have formed.[5] Be aware that this may lead to the formation of many small crystals.[6]
-
Induce Nucleation via Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections on the glass surface that act as nucleation sites.
-
Introduce Seed Crystals: If you have a small amount of the solid amino alcohol, adding a few seed crystals to the supersaturated solution can bypass the initial nucleation step and promote crystal growth.[7][8]
Issue 2: The amino alcohol is "oiling out" instead of crystallizing.
Potential Cause: "Oiling out" occurs when the amino alcohol separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated, and the temperature at which it becomes supersaturated is above the melting point of the solid form in that solvent system. Highly impure samples can also contribute to this phenomenon by depressing the melting point.[2]
Solutions:
-
Increase Solvent Volume: Add a small amount of additional warm solvent to the mixture to decrease the concentration slightly.[2] This will lower the temperature at which supersaturation is achieved, hopefully to a point below the compound's melting point.
-
Slower Cooling Rate: Cool the solution more slowly. Rapid cooling can lead to a high degree of supersaturation at a higher temperature, increasing the likelihood of oiling out.[5][6][9] A slower cooling rate allows the system to remain in the metastable zone for longer, where crystal growth is favored over nucleation of an oil.
-
Change the Solvent System: The choice of solvent is critical. Experiment with different solvents or solvent mixtures. A solvent that is a poorer solvent for the amino alcohol at lower temperatures might prevent oiling out. A general rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[10][11]
-
Purify the Starting Material: If impurities are suspected, consider purifying the amino alcohol before crystallization using techniques like column chromatography.[12]
Issue 3: The crystallization yield is very low (<50%).
Potential Cause: A significant portion of the amino alcohol remains dissolved in the mother liquor after crystallization. This can be due to several factors, including using too much solvent, an inappropriate cooling profile, or the formation of a more soluble polymorph.
Solutions:
-
Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the amino alcohol.[2] Using an excessive amount of solvent will result in a substantial amount of your product remaining in solution even after cooling.
-
Adjust the Cooling Profile: The rate of cooling directly impacts crystal size and yield.[6][13]
-
Slow Cooling: Generally promotes the growth of larger, purer crystals and can improve yield by allowing more time for molecules to incorporate into the crystal lattice.[5][9]
-
Stepwise Cooling: Cooling the solution in stages with hold times can also be an effective strategy to maximize crystal growth at different temperatures.
-
-
"Second Crop" Crystallization: After filtering the initial crystals, you can attempt to recover more product from the mother liquor. This is done by evaporating a portion of the solvent to re-concentrate the solution and then repeating the cooling process.[2]
-
Consider Polymorphism: Amino alcohols can exist in different crystalline forms called polymorphs, each with its own unique solubility profile.[14][15][16] It's possible that a more soluble, metastable polymorph is forming. Seeding the solution with the desired, less soluble polymorph can help to control the crystalline form.[7][17]
Workflow for Troubleshooting Low Yield
Below is a decision-making workflow to guide your troubleshooting process when faced with low crystallization yield.
Caption: Troubleshooting workflow for low crystallization yield.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my amino alcohol crystallization?
A good crystallization solvent should exhibit high solubility for the amino alcohol at high temperatures and low solubility at low temperatures. The ideal solvent will also be relatively volatile for easy removal from the final crystals and chemically inert with your compound. A common strategy is to use a binary solvent system, consisting of a "solvent" in which the amino alcohol is soluble and an "anti-solvent" in which it is insoluble.[4][11]
Q2: What is the purpose of "seeding" and how do I do it correctly?
Seeding is the process of adding a small number of crystals of the desired compound to a supersaturated solution to initiate crystallization.[7][8] This technique helps to control the onset of crystallization, can influence the final crystal size, and is crucial for obtaining a specific polymorph.[17] For effective seeding, the solution should be in the metastable zone—a region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur on existing surfaces.[8]
Q3: How do impurities affect my crystallization yield and what can I do about them?
Impurities can significantly hinder crystallization by inhibiting nucleation and crystal growth, sometimes leading to oiling out or preventing crystallization altogether.[18] Structurally similar impurities can even be incorporated into the crystal lattice, reducing the purity of the final product. If impurities are suspected to be the cause of low yield, purification of the starting material via methods like flash chromatography or treatment with activated charcoal to remove colored impurities may be necessary before attempting crystallization.[2][12]
Q4: Can the pH of the solution affect the crystallization of amino alcohols?
Yes, pH can be a critical factor, especially since amino alcohols are zwitterionic at their isoelectric point (pI). At the pI, the net charge of the molecule is zero, which often corresponds to its point of minimum solubility. Adjusting the pH of the solution towards the pI of the amino alcohol can therefore be an effective way to induce crystallization.[19]
Q5: What analytical techniques can I use to monitor my crystallization process?
Process Analytical Technology (PAT) tools can provide real-time insights into your crystallization.[20][21] Techniques such as Focused Beam Reflectance Measurement (FBRM) can track crystal size and count, while Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can monitor the concentration of the solute in the solution.[22][23] Raman spectroscopy is another powerful tool for monitoring polymorphic transitions in real-time.[24]
Data Summary Table: Impact of Key Parameters on Crystallization Outcome
| Parameter | Effect of Increase | Rationale |
| Supersaturation | Smaller crystals, faster nucleation | High driving force favors the formation of new nuclei over the growth of existing crystals.[1][25] |
| Cooling Rate | Smaller crystals, potential for lower purity | Rapid cooling quickly increases supersaturation, leading to rapid nucleation and less time for impurities to be excluded from the growing crystal lattice.[6][9][13] |
| Solvent Volume | Lower yield | A larger volume of solvent means more of the compound will remain dissolved in the mother liquor at the final temperature.[2] |
| Agitation Speed | Can promote secondary nucleation, smaller crystals | Increased agitation can lead to crystal breakage and attrition, creating new surfaces for growth (secondary nucleation). |
| Impurity Level | Lower yield, oiling out, smaller or malformed crystals | Impurities can inhibit crystal nucleation and growth, and disrupt the formation of a well-ordered crystal lattice.[18] |
Key Experimental Protocols
Protocol 1: Step-by-Step Guide to Seeding
-
Prepare the Supersaturated Solution: Dissolve your amino alcohol in the minimum amount of hot solvent. Cool the solution slowly to a temperature where it is supersaturated but still within the metastable zone (i.e., no spontaneous crystallization has occurred).
-
Prepare the Seed Stock: If necessary, grind a small sample of pure amino alcohol crystals to a fine powder. Suspend this powder in a small amount of the cooled mother liquor to create a seed slurry.[17]
-
Introduce the Seeds: Add a small amount of the seed stock (or a few individual seed crystals) to the supersaturated solution.[26]
-
Allow for Growth: Maintain the solution at a constant temperature or continue the slow cooling process to allow the seed crystals to grow. Gentle agitation can help keep the crystals suspended and promote uniform growth.
Protocol 2: Solvent Screening for Crystallization
-
Initial Solubility Testing: Place a small amount (e.g., 10-20 mg) of your amino alcohol into several test tubes.
-
Add Potential Solvents: To each tube, add a different solvent dropwise at room temperature, noting the solubility. Good candidates will show poor solubility at room temperature.
-
Heating Test: For solvents that showed poor solubility, gently heat the test tubes. An ideal solvent will fully dissolve the compound upon heating.
-
Cooling Test: Allow the heated solutions to cool slowly to room temperature and then in an ice bath. Observe for crystal formation. The solvent that produces the best quality and quantity of crystals is a strong candidate for your crystallization.
-
Consider Anti-Solvents: If a single good solvent is not found, repeat the process using solvent/anti-solvent pairs. Dissolve the compound in a small amount of a "good" solvent, then slowly add an "anti-solvent" until the solution becomes turbid, then heat to re-dissolve and cool.
Decision Tree for Crystallization Method Selection
Caption: Decision tree for selecting a suitable crystallization method.
References
-
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Retrieved from [Link]
- Nagy, Z. K., & Aamir, E. (2019). Monitoring and Advanced Control of Crystallization Processes. In Advanced Control of Crystallization (pp. 295-326). Cambridge University Press.
-
Hampton Research. (n.d.). Seeding. Retrieved from [Link]
-
Wilson, K. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. Retrieved from [Link]
-
ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained. Retrieved from [Link]
-
Universität Halle. (n.d.). In-line/on-line measuring techniques in the solution crystallization processes. Retrieved from [Link]
- Roberts, K. J., et al. (2001). On-line analytical techniques for monitoring crystallisation processes of organic speciality chemicals. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 356, 273-287.
-
Liu, Y., et al. (n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. Retrieved from [Link]
-
Diamond Light Source. (n.d.). Crystal-seeding. Retrieved from [Link]
-
Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved from [Link]
-
Physics of Fluids. (2023, September 21). Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks. AIP Publishing. Retrieved from [Link]
-
MDPI. (n.d.). Monitoring and Visualization of Crystallization Processes Using Electrical Resistance Tomography: CaCO3 and Sucrose Crystallization Case Studies. Retrieved from [Link]
-
Coherent. (n.d.). Crystallization and Reaction Monitoring. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Crystal Growth: Principles of Crystallization. Retrieved from [Link]
-
Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. Retrieved from [Link]
-
ResearchGate. (2025, August 4). Effect of Supersaturation on Crystal Size and Number of Crystals Produced in Antisolvent Crystallization | Request PDF. Retrieved from [Link]
-
AIP Publishing. (2023, June 27). Crystallization in highly supersaturated, agitated sucrose solutions. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Effects of supersaturation and temperature on the growth of lactose crystals. Retrieved from [Link]
-
ACS Publications. (n.d.). Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces. Retrieved from [Link]
-
MDPI. (n.d.). Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. Retrieved from [Link]
-
Sci-Hub. (n.d.). Control of Polymorphism in Crystallization of Amino Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
-
ResearchGate. (2025, August 5). Polymorphism in the Crystallization of L-Glutamic Acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof.
- Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
-
ResearchGate. (2025, August 7). Control of Polymorphism in Crystallization of Amino Acid | Request PDF. Retrieved from [Link]
-
AIChE. (n.d.). Effect of Molecular Speciation of Impurities on Amino Acid Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). JPS5939857A - Crystallization of amino acid.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
Juniper Publishers. (n.d.). Mini Review Important Factors Influencing Protein Crystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]
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- 4. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 5. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 6. reelmind.ai [reelmind.ai]
- 7. mt.com [mt.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. reddit.com [reddit.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Sci-Hub. Control of Polymorphism in Crystallization of Amino Acid / Developments in Chemical Engineering and Mineral Processing, 2003 [sci-hub.st]
- 15. researchgate.net [researchgate.net]
- 16. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 19. biolscigroup.us [biolscigroup.us]
- 20. opendata.uni-halle.de [opendata.uni-halle.de]
- 21. Monitoring and Visualization of Crystallization Processes Using Electrical Resistance Tomography: CaCO3 and Sucrose Crystallization Case Studies [mdpi.com]
- 22. Monitoring and Advanced Control of Crystallization Processes (Chapter 11) - Handbook of Industrial Crystallization [cambridge.org]
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- 24. Crystallization and Reaction Monitoring | Coherent [coherent.com]
- 25. researchgate.net [researchgate.net]
- 26. bitesizebio.com [bitesizebio.com]
Optimizing reaction conditions for the synthesis of (S)-3-(dimethylamino)-3-phenylpropan-1-ol
Technical Support Center: Synthesis of (S)-3-(dimethylamino)-3-phenylpropan-1-ol
Welcome to the technical support center for the synthesis of this compound. This chiral amino alcohol is a critical intermediate in the synthesis of important pharmaceutical agents, most notably (S)-Fluoxetine. Achieving high yield and, crucially, high enantiopurity is paramount for its successful application in drug development. This guide is structured to provide direct answers to common challenges and offer in-depth troubleshooting advice based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most widely adopted and scalable method is a two-step synthesis.[1]
-
Mannich Reaction: This step involves a three-component condensation of acetophenone, formaldehyde (often used as its polymer, paraformaldehyde), and dimethylamine (typically as its hydrochloride salt) to form the achiral ketone intermediate, 3-(dimethylamino)-1-phenylpropan-1-one.[1][2]
-
Asymmetric Reduction: The prochiral ketone intermediate is then enantioselectively reduced to the target chiral alcohol, this compound. This step is the key to establishing the desired stereochemistry and is the primary focus of optimization.[3]
Caption: Overall two-step synthesis pathway.
Q2: Why is achieving high enantiomeric excess (%ee) so critical for this molecule?
This compound is a key chiral building block. The biological activity of many pharmaceuticals, including the selective serotonin reuptake inhibitor (SSRI) Fluoxetine, is highly dependent on stereochemistry.[2] The (S)-enantiomer is the precursor to the active (S)-Fluoxetine. The presence of the unwanted (R)-enantiomer can lead to different pharmacological effects or side effects and is considered an impurity by regulatory agencies. Therefore, maximizing the enantiomeric excess (%ee) is essential for drug safety and efficacy.
Q3: Can I use a simple reducing agent like sodium borohydride (NaBH₄) for the reduction step?
You can, but it will result in a racemic mixture (a 50:50 mix of S and R enantiomers) of 3-(dimethylamino)-3-phenylpropan-1-ol.[1] Standard hydride reagents like NaBH₄ are not chiral and will not differentiate between the two faces of the prochiral ketone. To obtain the desired (S)-enantiomer selectively, an asymmetric reduction method employing a chiral catalyst is required.[3][4]
Troubleshooting Guide: The Asymmetric Reduction Step
The asymmetric reduction of 3-(dimethylamino)-1-phenylpropan-1-one is the most challenging step. The following guide addresses common issues encountered during this critical transformation.
Problem 1: Low Enantioselectivity (%ee)
Q: My reaction yields the desired alcohol, but the enantiomeric excess (%ee) is consistently below the target of >95%. What are the likely causes and how can I fix this?
A: Low enantioselectivity is the most common and critical failure mode. It typically points to issues with the catalytic system or reaction conditions. The cause can be diagnosed by systematically evaluating the following factors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Removal of Unreacted Acetophenone from Mannich Reaction Mixtures
Welcome to the technical support guide for post-reaction purification of Mannich bases derived from acetophenone. The successful synthesis of your target β-amino ketone is only half the battle; achieving high purity is critical for subsequent steps and accurate characterization. A common and often frustrating challenge is the removal of unreacted acetophenone, whose physical properties can complicate standard purification procedures.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will explore the chemical principles behind various purification strategies and provide detailed, actionable protocols to help you resolve these separation challenges effectively.
Frequently Asked Questions & Troubleshooting
Q1: I've completed my Mannich reaction. What is the most direct method to remove the bulk of unreacted acetophenone?
The most effective initial strategy is an acid-base liquid-liquid extraction . This method leverages the fundamental chemical difference between your starting material and your product. Your product, the Mannich base, contains a basic amino group, while acetophenone is a neutral ketone.[1]
Causality: By washing your crude reaction mixture (dissolved in an appropriate organic solvent like ethyl acetate or dichloromethane) with an aqueous acid solution (e.g., 1M HCl), you selectively protonate the basic nitrogen of the Mannich base. This forms an ammonium salt, which is ionic and therefore highly soluble in the aqueous phase. The neutral acetophenone has no basic site to protonate and remains preferentially in the organic layer. You can then separate the two layers to achieve a primary separation. The Mannich base is subsequently recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Q2: My acid-base extraction didn't work perfectly; I still see acetophenone in my final product. What could have gone wrong?
This is a common issue with several potential causes:
-
Insufficient Acidification: If the pH of the aqueous layer is not low enough, the Mannich base will not be fully protonated, and a portion will remain in the organic layer along with the acetophenone. Always check the pH of the aqueous layer after extraction to ensure it is acidic (pH 1-2 is ideal).
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion (a stable mixture of organic and aqueous layers), which traps material and prevents clean separation. If an emulsion forms, try letting the funnel stand for a longer period, gently swirling it, or adding a small amount of brine (saturated NaCl solution) to break the emulsion.
-
Product Hydrochloride Solubility: In some cases, the hydrochloride salt of the Mannich base may have some solubility in the organic solvent, especially if the solvent is relatively polar (like dichloromethane). Performing multiple acid washes (3x with smaller volumes) is more effective than a single wash with a large volume.
Q3: When should I consider using column chromatography instead of extraction?
Column chromatography is the preferred method when:
-
Acid-base extraction fails to provide adequate separation.
-
Other non-basic, neutral impurities with polarities similar to your product are present.
-
You require very high purity (>99%) for applications like pharmaceutical development.
Chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[2] Since Mannich bases are generally more polar than acetophenone, they will adhere more strongly to the silica and elute later.
Expert Tip: The basic nature of Mannich bases can cause them to streak (tail) on standard silica gel columns, leading to poor separation. To mitigate this, add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system (e.g., Hexane/Ethyl Acetate).[3] This deactivates the acidic sites on the silica gel, resulting in sharper peaks and better resolution.
Q4: Is crystallization a good method for removing acetophenone?
Yes, crystallization can be an excellent final purification step, particularly if your Mannich base is a solid.[4][5] Mannich bases are often isolated and stored as their hydrochloride salts, which are typically stable, crystalline solids.[6][7] Acetophenone, with a melting point around 19-20°C, is a liquid at room temperature and will remain in the mother liquor during filtration.[8]
A common technique is to precipitate the Mannich base hydrochloride salt from a solvent in which it is less soluble, such as acetone or diethyl ether, after dissolving the crude mixture in a minimal amount of a more polar solvent like ethanol.[9]
Q5: I've heard about using sodium bisulfite. How does this work for removing a ketone like acetophenone?
This is an elegant chemical separation technique that specifically targets sterically unhindered ketones.[10] Acetophenone, being a methyl ketone, undergoes a nucleophilic addition reaction with sodium bisulfite (NaHSO₃) to form a charged, water-soluble adduct.[11][12] The Mannich base, which is typically more sterically hindered around the carbonyl group, may react much more slowly or not at all.
Causality: This reaction effectively "pulls" the acetophenone out of the organic phase and into the aqueous phase as a charged salt. The reaction is reversible; the ketone can be regenerated from the adduct by treatment with either acid or base.[13] This method is particularly useful if the basicity of the Mannich product is too low for an effective acid-base extraction.
Protocols & Methodologies
Protocol 1: Rigorous Acid-Base Extraction
This protocol is designed to maximize the separation of a basic Mannich product from neutral acetophenone.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake gently at first, periodically venting to release any pressure. Then, shake more vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2 and 3 two more times with fresh portions of 1M HCl, combining all aqueous extracts. This ensures complete transfer of the protonated Mannich base to the aqueous phase.
-
Back-Wash (Optional but Recommended): Wash the organic layer (which contains acetophenone and other neutral impurities) with a small portion of brine to recover any dissolved organic solvent. This organic layer can be set aside for disposal or recovery of other components.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the solution is basic (pH 9-10, check with pH paper). Your deprotonated Mannich base may precipitate as an oil or solid.
-
Product Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate or dichloromethane).
-
Final Steps: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified Mannich base.
Sources
- 1. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Chromatography [chem.rochester.edu]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. consolidated-chemical.com [consolidated-chemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Validation & Comparative
A Senior Application Scientist's Guide to ¹H NMR Validation of 3-(dimethylamino)-1-phenylpropan-1-ol
Introduction: In the rigorous world of chemical synthesis and pharmaceutical development, the unequivocal confirmation of a molecule's structure is not merely a procedural step but the very bedrock of scientific integrity. This guide offers an in-depth validation of the structure of 3-(dimethylamino)-1-phenylpropan-1-ol, a crucial building block in the synthesis of various pharmaceutical agents. Our primary analytical tool will be ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, a technique unparalleled in its ability to provide a detailed fingerprint of a molecule's proton framework.
This document is crafted for the discerning researcher, scientist, and drug development professional. It eschews a rigid, templated approach in favor of a narrative that is both scientifically rigorous and grounded in practical, field-tested experience. We will not only present the expected spectral data but delve into the quantum mechanical reasoning behind the chemical shifts and coupling patterns, thereby creating a self-validating reference for your own experimental work.
Deconstructing the Molecule: A Theoretical ¹H NMR Analysis
The specific arrangement of atoms and functional groups in 3-(dimethylamino)-1-phenylpropan-1-ol creates distinct electronic environments for its protons. This, in turn, gives rise to a predictable and unique ¹H NMR spectrum. Let's dissect the structure to anticipate the signals we expect to observe.
Molecular Structure and Proton Environments:
Figure 1. Annotated structure of 3-(dimethylamino)-1-phenylpropan-1-ol showing distinct proton environments and their anticipated ¹H NMR chemical shifts.
The interpretation of the spectrum hinges on two fundamental NMR principles: chemical shift (δ) , which indicates the electronic environment of a proton, and spin-spin coupling (J) , which reveals the number of neighboring protons.
-
Aromatic Protons (Phenyl Group): ~7.2-7.4 ppm. The five protons on the phenyl ring are attached to sp²-hybridized carbons and are deshielded by the aromatic ring current. This causes their signals to appear significantly downfield. Due to potential rotational hindrance and the influence of the adjacent chiral center, these protons are often chemically non-equivalent, resulting in a complex multiplet.
-
Methine Proton (H1): ~4.8 ppm. This proton is attached to the carbon (C1) bearing both the hydroxyl group and the phenyl ring. The electronegativity of the oxygen atom and the deshielding effect of the aromatic ring combine to shift this signal downfield. It is expected to be split by the two adjacent methylene protons on C2, likely appearing as a doublet of doublets (dd).
-
Methylene Protons (H3): ~2.4 ppm. The two protons on C3 are adjacent to the electron-withdrawing dimethylamino group. This proximity deshields them, causing their signal to appear further downfield than a typical alkyl methylene group. They will be split by the adjacent C2 protons, likely resulting in a triplet (t).
-
Dimethylamino Protons (-N(CH₃)₂): ~2.2 ppm. The six protons of the two methyl groups are equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp, intense singlet. The electronegative nitrogen atom is responsible for their chemical shift.
-
Methylene Protons (H2): ~1.9 ppm. The two protons on C2 are adjacent to the chiral center at C1. This makes them diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts.[1] They will couple with each other (geminal coupling) and with the protons on C1 and C3, leading to a complex multiplet.
-
Hydroxyl Proton (-OH): Variable. The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet. A key validation step is the D₂O exchange , where adding a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH signal, as the labile proton is replaced by deuterium, which is not observed in ¹H NMR.[2][3]
Experimental Protocol for ¹H NMR Validation
Acquiring a high-quality, reproducible ¹H NMR spectrum is critical for accurate structural validation. The following protocol outlines the key steps and considerations.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized 3-(dimethylamino)-1-phenylpropan-1-ol.
-
Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for precise chemical shift referencing.
-
-
Instrumental Setup:
-
Utilize a high-field NMR spectrometer (≥400 MHz) to maximize signal dispersion and simplify spectral interpretation.
-
"Lock" the spectrometer on the deuterium signal of the solvent to correct for any magnetic field drift.
-
"Shim" the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum over a spectral width of at least 0-10 ppm.
-
Employ a sufficient number of scans (typically 16 or 32) to achieve an excellent signal-to-noise ratio.
-
For the D₂O exchange experiment, acquire a spectrum, then add one drop of D₂O, shake the tube gently, and re-acquire the spectrum to confirm the -OH signal.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the raw data (Free Induction Decay).
-
Perform phase and baseline corrections to ensure accurate peak representation.
-
Integrate all signals to determine the relative ratio of protons for each peak.
-
Analyze and record the chemical shift (δ), multiplicity (e.g., s, d, t, m), and coupling constants (J) for each signal.
-
Comparative Analysis: Theoretical Prediction vs. Reference Data
The ultimate validation lies in comparing the experimentally acquired spectrum with the theoretical predictions. The following table summarizes our predicted data alongside reference data compiled from predictive models and data from closely related compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Reference Data (Predicted) (δ, ppm) | Predicted Multiplicity | Integration |
| Phenyl-H | ~7.2-7.4 | ~7.20 - 7.40 | Multiplet (m) | 5H |
| H1 (-CHOH) | ~4.8 | ~4.80 | Doublet of Doublets (dd) | 1H |
| H3 (-CH₂N) | ~2.4 | ~2.45 | Multiplet (m) | 2H |
| -N(CH₃)₂ | ~2.2 | ~2.25 | Singlet (s) | 6H |
| H2 (-CH₂-) | ~1.9 | ~1.90 | Multiplet (m) | 2H |
| -OH | Variable | Variable | Broad Singlet (s) | 1H |
Logical Workflow for Spectroscopic Validation
The process of validating a chemical structure using NMR follows a clear, logical progression from sample preparation to final confirmation.
Figure 2. A comprehensive workflow for the validation of 3-(dimethylamino)-1-phenylpropan-1-ol via ¹H NMR spectroscopy.
Conclusion
The ¹H NMR spectrum of 3-(dimethylamino)-1-phenylpropan-1-ol provides a rich tapestry of information that, when correctly interpreted, serves as an unambiguous confirmation of its structure. The characteristic signals for the phenyl, methine, methylene, and dimethylamino protons, each with their predicted chemical shifts and multiplicities, create a unique spectral signature. By adhering to a robust experimental protocol and comparing the resulting data against a theoretically sound model, researchers can have the utmost confidence in the identity and purity of their synthesized material. This guide provides the foundational knowledge and practical framework to achieve that certainty.
References
- Vertex AI Search. Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. Retrieved January 12, 2026.
- Vertex AI Search. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn. Retrieved January 12, 2026.
- Vertex AI Search. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind. Retrieved January 12, 2026.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. (n.d.). Structure Elucidation with NMR. University of Wisconsin. Retrieved from [Link]
Sources
A Comparative Guide to the Reduction of 3-(dimethylamino)-1-phenylpropan-1-one
Introduction
The reduction of the Mannich base ketone, 3-(dimethylamino)-1-phenylpropan-1-one, to its corresponding alcohol, 3-(dimethylamino)-1-phenylpropan-1-ol, is a pivotal transformation in synthetic organic chemistry.[1] The resulting amino alcohol is a valuable building block and a key synthetic intermediate for a range of pharmaceutical agents, including phenoxyphenyl diamine-based histamine H₃ antagonists and dual-acting norepinephrine and serotonin reuptake inhibitors.[1][2][3] Given its importance, the selection of an appropriate reducing agent is critical to ensure high yield, purity, and scalability while managing cost and safety considerations.
This guide provides an in-depth comparison of the most common and effective methodologies for this reduction, supported by experimental data and protocols. We will explore classic metal hydride reduction using sodium borohydride, heterogeneous catalytic hydrogenation with Raney Nickel, and provide an overview of asymmetric approaches for synthesizing enantiomerically pure products.
Methodology 1: Metal Hydride Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[4][5][6] Its operational simplicity and safety profile, especially when compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄), make it a staple in both academic and industrial laboratories.[5]
Mechanism of Action: Nucleophilic Addition
The reduction proceeds via a two-step mechanism.[4][7] The first and rate-determining step is the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[7][8] This forms a new carbon-hydrogen bond and breaks the C=O pi bond, resulting in a negatively charged alkoxide intermediate. In the second step, a proton source, typically the solvent (e.g., methanol) or a mild acid added during workup, protonates the alkoxide to yield the final secondary alcohol.[4][8]
Experimental Protocol: NaBH₄ Reduction
The following protocol is a robust, well-established procedure for the lab-scale synthesis of racemic 3-(dimethylamino)-1-phenylpropan-1-ol.
Materials:
-
3-(dimethylamino)-1-phenylpropan-1-one (or its hydrochloride salt)
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-(dimethylamino)-1-phenylpropan-1-one in 100 mL of anhydrous methanol.[1]
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to approximately 0 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add 1.5 equivalents of sodium borohydride to the stirred solution in small portions over 15-20 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.[1]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 15-30 minutes after the addition is complete.[9] Progress can be monitored by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by returning the flask to the ice bath and slowly adding 1 M HCl dropwise until gas evolution ceases and the pH is acidic (pH ~5-6). This step neutralizes excess NaBH₄ and hydrolyzes the intermediate borate esters.[1]
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.[1]
-
Workup - Basification & Extraction: To the aqueous residue, add ethyl acetate. While stirring, slowly add saturated sodium bicarbonate solution until the aqueous layer is basic (pH 8-9) to ensure the amine is in its free base form for efficient extraction. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of ethyl acetate.[1]
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with saturated brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Workflow for NaBH₄ Reduction
Caption: General workflow for the reduction of 3-(dimethylamino)-1-phenylpropan-1-one using NaBH₄.
Methodology 2: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation is a powerful and atom-economical reduction method widely used in industrial processes.[10] For the reduction of 3-(dimethylamino)-1-phenylpropan-1-one, Raney Nickel is an effective heterogeneous catalyst.[1] This method avoids the use of stoichiometric reagents and simplifies product workup, often leading to higher purity and yield.
Mechanism of Action: Heterogeneous Catalysis
The reaction occurs on the surface of the Raney Nickel catalyst. Both the ketone and molecular hydrogen (H₂) are adsorbed onto the active sites of the catalyst. This adsorption weakens the C=O pi bond and the H-H bond, facilitating the stepwise transfer of hydrogen atoms to the carbonyl group, ultimately yielding the alcohol product, which then desorbs from the catalyst surface.
Experimental Protocol: Raney Nickel Hydrogenation
This procedure requires a specialized high-pressure reaction vessel and strict adherence to safety protocols for handling pyrophoric catalysts and flammable hydrogen gas.
Materials:
-
3-(dimethylamino)-1-phenylpropan-1-one
-
Ethanol or Water[11]
-
Raney Nickel (5-10 wt% of substrate, handled as a wet slurry)[9]
-
Hydrogen Gas (H₂)
-
Nitrogen Gas (N₂)
-
Celite or other filter aid
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor (e.g., a Parr hydrogenator), add a solution of 3-(dimethylamino)-1-phenylpropan-1-one in ethanol.[9] A Chinese patent suggests that using water as a solvent can reduce dehydroxylation side reactions.[11]
-
Catalyst Addition: Under a stream of inert gas (nitrogen), carefully add the Raney Nickel catalyst to the reactor. Safety Critical: Raney Nickel is pyrophoric and must be handled with care, always kept wet with solvent to prevent ignition upon contact with air.[9]
-
System Purge: Seal the reactor and purge the system several times, first with an inert gas like nitrogen to remove all oxygen, and then with hydrogen gas.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-250 psi).[9][12]
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (25-80 °C) to ensure efficient contact between the substrate, catalyst, and hydrogen gas.[11] Monitor the reaction progress by observing hydrogen uptake or by analyzing samples via GC or TLC.
-
Depressurization and Purging: Once the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.
-
Catalyst Removal: Under an inert atmosphere, filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Safety Critical: The used catalyst remains pyrophoric and must be carefully quenched (e.g., with very dilute acid) before disposal.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the product. The crude product is often of high purity and may not require further purification.
Workflow for Catalytic Hydrogenation
Caption: General workflow for the catalytic hydrogenation of 3-(dimethylamino)-1-phenylpropan-1-one.
Advanced Topic: Asymmetric Reduction for Chiral Alcohols
The product, 3-(dimethylamino)-1-phenylpropan-1-ol, possesses a chiral center at the carbinol carbon. For many pharmaceutical applications, only a single enantiomer is biologically active. The methods described above produce a 50:50 mixture of both enantiomers (a racemate). Achieving an enantioselective reduction requires a chiral reducing agent or catalyst.[13][14]
Key asymmetric strategies include:
-
Catalytic Asymmetric Transfer Hydrogenation (ATH): This highly effective method uses a chiral transition metal catalyst (often derived from Ruthenium, Rhodium, or Iridium) and a simple hydrogen source like isopropanol or formic acid.[14] It offers excellent enantioselectivity for a wide range of ketones.
-
Oxazaborolidine-Catalyzed Reduction (CBS Reduction): This approach uses a stoichiometric borane source with a catalytic amount of a chiral oxazaborolidine catalyst to deliver hydride to one face of the ketone with high selectivity.[14][15]
-
Biocatalysis: Ketoreductase enzymes (KREDs) can reduce ketones with extremely high levels of stereoselectivity under mild, aqueous conditions, making this a green and efficient alternative.[16][17]
The choice to pursue an asymmetric synthesis is driven entirely by the final application's stereochemical requirements.
Decision Framework for Method Selection
Caption: Decision tree for selecting a reduction methodology based on desired product stereochemistry.
Comparative Summary
| Feature | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (Raney Ni) | Asymmetric Methods |
| Product | Racemic Alcohol | Racemic Alcohol | Enantiomerically Enriched/Pure Alcohol |
| Selectivity | Good for ketones/aldehydes; won't reduce esters, amides.[4][18] | Excellent for C=O; can reduce other functional groups (e.g., C=C, nitro).[10] | High to excellent enantioselectivity (>99% ee possible).[15] |
| Yield | Good to Excellent | Typically Excellent; higher than NaBH₄ reported.[11] | Variable, but often excellent. |
| Reaction Conditions | Atmospheric pressure, low temp (0 °C to RT).[1] | Elevated pressure (50-250 psi), RT to moderate heat.[9][11] | Varies; often mild (RT, atmospheric pressure). |
| Safety Concerns | H₂ evolution on quenching; relatively safe.[1] | Requires high-pressure equipment; catalyst is pyrophoric; H₂ is flammable.[9] | Catalyst/reagent specific; generally low risk. |
| Workup & Waste | Aqueous quench and extraction generate significant salt and solvent waste.[1] | Simple filtration to remove catalyst; minimal waste. | Varies; often requires chromatography for purification. |
| Cost & Scalability | Inexpensive reagent, excellent for lab scale; workup can be cumbersome on a large scale. | Higher initial equipment cost, but catalyst is cheap and process is highly scalable and atom-economical. | High cost of chiral catalysts/ligands; best for high-value products. |
Conclusion and Recommendations
The optimal choice of reducing agent for 3-(dimethylamino)-1-phenylpropan-1-one is dictated by the specific goals of the synthesis.
-
For routine, laboratory-scale synthesis of the racemic alcohol, Sodium Borohydride (NaBH₄) is the recommended method. It is cost-effective, operationally simple, and does not require specialized equipment. Its selectivity ensures that other potentially sensitive functional groups remain untouched.
-
For large-scale industrial production where yield, purity, and process efficiency are paramount, Catalytic Hydrogenation with Raney Nickel is superior. Despite the initial investment in high-pressure equipment and the need for stringent safety protocols, this method offers higher yields, generates significantly less waste, and is more environmentally friendly ("greener").[11]
-
When the synthesis requires a specific enantiomer of 3-(dimethylamino)-1-phenylpropan-1-ol for pharmaceutical applications, an Asymmetric Reduction strategy is mandatory. Methods like Asymmetric Transfer Hydrogenation (ATH) provide a reliable and highly selective route to the desired chiral product, which is essential for developing modern therapeutics.
References
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]
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Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing). [Link]
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Transfer hydrogenation of aldehydes and ketones catalyzed using an aminophosphinite POCNH pincer complex of Ni(ii). Dalton Transactions (RSC Publishing). [Link]
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Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC - NIH. [Link]
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Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante. [Link]
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New Methodology for the Asymmetric Reduction of Ketones. PubMed. [Link]
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reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
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NaBH4 | PPT. Slideshare. [Link]
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Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. NIH. [Link]
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Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases. ACS Catalysis - ACS Publications. [Link]
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
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Transfer Hydrogenation of Ketones and Catalytic Oxidation of Alcohols with Half-Sandwich Complexes of Ruthenium(II) Designed Using Benzene and Tridentate (S, N, E) Type Ligands (E = S, Se, Te). Organometallics - ACS Publications. [Link]
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Reductions by the Alumino- and Borohydrides in Organic Synthesis. Elsevier. [Link]
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New Methodology for the Asymmetric Reduction of Ketones | Request PDF. ResearchGate. [Link]
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Transfer Hydrogenation of Ketones Catalyzed by Symmetric Imino-N-heterocyclic Carbene Co(III) Complexes. ACS Omega. [Link]
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Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. MDPI. [Link]
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Enantioselective reduction of ketones. Wikipedia. [Link]
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Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]
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Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. PMC. [Link]
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Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
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Stereoselective Synthesis and Application of β‐Amino Ketones. ResearchGate. [Link]
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Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Massachusetts Amherst. [Link]
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NaBH4 Reduction of Ketone to Alcohol 39 NaBH. University of California, Irvine. [Link]
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Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Dalton Transactions (RSC Publishing). [Link]
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Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. ScienceDirect. [Link]
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NaBH4 Reduction of Benzil: Lab Experiment Guide. Studylib. [Link]
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3-(Dimethylamino)-1-phenyl-1-propanone. PubChem. [Link]
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Hydrogenation of 3-(Dimethylamino)propionitrile Over Palladium Catalysts | Request PDF. ResearchGate. [Link]
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A Comparative Spectroscopic Guide to 3-(dimethylamino)-1-phenylpropan-1-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the precise characterization of molecular structures is paramount. 3-(dimethylamino)-1-phenylpropan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical scaffold, featuring a phenyl ring, a hydroxyl group, and a tertiary amine, offers a rich playground for structural modifications, leading to a variety of analogs with distinct physicochemical and pharmacological properties. Understanding the subtle structural nuances between these analogs is critical for quality control, reaction monitoring, and structure-activity relationship (SAR) studies.
This guide provides a comprehensive spectroscopic comparison of 3-(dimethylamino)-1-phenylpropan-1-ol and a curated selection of its analogs: 1-phenylpropan-1-ol, 3-amino-1-phenylpropan-1-ol, and 3-(dimethylamino)-1-phenylpropan-1-one. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate how minor structural modifications manifest in their respective spectra. This guide is designed to serve as a practical reference for researchers, offering not only comparative data but also the underlying principles of spectral interpretation and standardized protocols for data acquisition.
Structural Relationships of the Analyzed Compounds
The analogs were chosen to represent key structural modifications of the parent compound, 3-(dimethylamino)-1-phenylpropan-1-ol. These modifications include the removal of the dimethylamino group (1-phenylpropan-1-ol), the replacement of the tertiary amine with a primary amine (3-amino-1-phenylpropan-1-ol), and the oxidation of the hydroxyl group to a ketone (3-(dimethylamino)-1-phenylpropan-1-one).
Caption: Structural relationships between 3-(dimethylamino)-1-phenylpropan-1-ol and its selected analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom, allowing for unambiguous structural assignment and comparison.
Experimental Protocol: NMR Spectroscopy
The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind these steps is to ensure sample homogeneity, proper instrument calibration, and optimal data acquisition parameters for accurate and reproducible results.[1]
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overwhelming the spectrum with solvent protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field needs to be "locked" onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field homogeneity is then optimized by "shimming" to achieve sharp, symmetrical peaks.[1]
-
¹H NMR Acquisition:
-
Pulse Angle: A 30-45° pulse is typically used as a compromise between signal intensity and preventing saturation, ensuring accurate integration.[2]
-
Spectral Width: Set a spectral width of approximately 15 ppm to encompass all expected proton resonances.
-
Acquisition Time: An acquisition time of 2-4 seconds allows for adequate data sampling for good resolution.[2]
-
Relaxation Delay: A relaxation delay of 1-2 seconds between pulses ensures that all protons have returned to their equilibrium state, which is crucial for quantitative analysis.[3]
-
Number of Scans: Typically 16-64 scans are co-added to improve the signal-to-noise ratio.[4]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: A wider spectral width of around 220 ppm is necessary to cover the larger range of carbon chemical shifts.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.[4]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.
Caption: A generalized workflow for NMR spectroscopic analysis.
Comparative ¹H NMR Data
| Compound | Phenyl Protons (ppm) | CH-OH (ppm) | CH₂-N / CH₂-C=O (ppm) | N(CH₃)₂ / NH₂ (ppm) | CH₂-C(OH) / CH₂-C(N) (ppm) | Other Protons (ppm) |
| 3-(dimethylamino)-1-phenylpropan-1-ol | ~7.2-7.4 (m) | ~4.8 (dd) | ~2.4-2.6 (m) | ~2.2 (s) | ~1.8-2.0 (m) | - |
| 1-phenylpropan-1-ol | ~7.2-7.4 (m) | ~4.6 (t) | - | - | ~1.7-1.9 (m) | ~0.9 (t, CH₃) |
| 3-amino-1-phenylpropan-1-ol | ~7.2-7.4 (m) | ~4.7 (dd) | ~2.8-3.0 (m) | ~1.5 (br s) | ~1.7-1.9 (m) | - |
| 3-(dimethylamino)-1-phenylpropan-1-one | ~7.9-8.0 (d), ~7.4-7.6 (m) | - | ~3.2 (t) | ~2.3 (s) | ~2.8 (t) | - |
Analysis of ¹H NMR Spectra
The chemical shift values and splitting patterns in the ¹H NMR spectra provide a detailed fingerprint of each molecule's structure.
-
Phenyl Protons: In the alcohol analogs, the phenyl protons appear as a complex multiplet around 7.2-7.4 ppm. However, in 3-(dimethylamino)-1-phenylpropan-1-one, the protons ortho to the carbonyl group are deshielded and shift downfield to ~7.9-8.0 ppm due to the electron-withdrawing nature of the carbonyl group.
-
Benzylic Proton (CH-OH): The proton attached to the carbon bearing the hydroxyl group appears as a doublet of doublets or a triplet in the alcohol analogs, typically between 4.6 and 4.8 ppm. This signal is absent in the ketone analog.
-
Aliphatic Chain Protons: The protons on the propyl chain exhibit distinct chemical shifts and multiplicities depending on their neighboring groups. For instance, the methylene group adjacent to the nitrogen in 3-(dimethylamino)-1-phenylpropan-1-ol (~2.4-2.6 ppm) is shifted further downfield in 3-amino-1-phenylpropan-1-ol (~2.8-3.0 ppm) due to the difference in the electronic environment of the primary versus tertiary amine. In the ketone analog, the methylene groups are significantly deshielded by the adjacent carbonyl group, with the CH₂ group alpha to the carbonyl appearing at ~3.2 ppm.
-
Amine Protons: The six protons of the dimethylamino group in the parent compound and the ketone analog appear as a sharp singlet around 2.2-2.3 ppm. In contrast, the two protons of the primary amine in 3-amino-1-phenylpropan-1-ol typically appear as a broad singlet around 1.5 ppm, the broadness being a result of quadrupole broadening and potential hydrogen exchange.
Comparative ¹³C NMR Data
| Compound | Phenyl C (ppm) | C-OH / C=O (ppm) | C-N (ppm) | N(CH₃)₂ (ppm) | Aliphatic C (ppm) |
| 3-(dimethylamino)-1-phenylpropan-1-ol | ~125-145 | ~74 | ~58 | ~45 | ~38 |
| 1-phenylpropan-1-ol | ~125-145 | ~76 | - | - | ~32, ~10 |
| 3-amino-1-phenylpropan-1-ol | ~125-145 | ~75 | ~40 | - | ~39 |
| 3-(dimethylamino)-1-phenylpropan-1-one | ~128-137 | ~199 | ~56 | ~45 | ~38 |
Analysis of ¹³C NMR Spectra
The ¹³C NMR spectra further corroborate the structural differences.
-
Carbonyl Carbon: The most dramatic difference is the chemical shift of the carbon in the C=O group of 3-(dimethylamino)-1-phenylpropan-1-one, which appears significantly downfield at ~199 ppm, a characteristic region for ketone carbons.
-
Carbinol Carbon: The carbon attached to the hydroxyl group in the alcohol analogs resonates around 74-76 ppm.
-
Aliphatic Carbons: The chemical shifts of the carbons in the propyl chain are also sensitive to the nature of the substituent. The carbon attached to the nitrogen (C-N) shows a noticeable upfield shift in the primary amine (~40 ppm) compared to the tertiary amines (~56-58 ppm). This is due to the greater shielding effect of the hydrogens on the primary amine compared to the methyl groups on the tertiary amine. The methyl carbons of the N,N-dimethyl group appear around 45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds.
Experimental Protocol: FTIR Spectroscopy
The following protocol outlines the standard procedure for obtaining an FTIR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for both liquid and solid samples.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This is essential to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor) and the crystal itself from the sample spectrum.[5]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Comparative IR Data
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H/C=C (cm⁻¹) |
| 3-(dimethylamino)-1-phenylpropan-1-ol | ~3400 (broad) | - | - | ~1150-1250 | ~1050-1150 | ~3000-3100, ~1450-1600 |
| 1-phenylpropan-1-ol | ~3400 (broad) | - | - | - | ~1050-1150 | ~3000-3100, ~1450-1600 |
| 3-amino-1-phenylpropan-1-ol | ~3400 (broad) | ~3300-3370 (two bands) | - | ~1150-1250 | ~1050-1150 | ~3000-3100, ~1450-1600 |
| 3-(dimethylamino)-1-phenylpropan-1-one | - | - | ~1680 (strong) | ~1150-1250 | - | ~3000-3100, ~1450-1600 |
Analysis of IR Spectra
The presence or absence of key functional groups is readily apparent from the IR spectra.
-
O-H Stretch: A characteristic broad absorption band around 3400 cm⁻¹ is present in all the alcohol analogs, indicative of the hydroxyl group and intermolecular hydrogen bonding.[6][7] This band is conspicuously absent in the spectrum of 3-(dimethylamino)-1-phenylpropan-1-one.
-
N-H Stretch: The spectrum of 3-amino-1-phenylpropan-1-ol is unique in this series due to the presence of two medium-intensity bands in the 3300-3370 cm⁻¹ region, which are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine.[8][9] The tertiary amines lack N-H bonds and therefore do not show absorptions in this region.[8]
-
C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ dominates the spectrum of 3-(dimethylamino)-1-phenylpropan-1-one, which is a hallmark of a conjugated ketone.[6] This peak is absent in the spectra of the alcohol analogs.
-
C-N and C-O Stretches: The C-N and C-O stretching vibrations appear in the fingerprint region (below 1500 cm⁻¹) and can be more difficult to assign definitively, but their presence is consistent with the proposed structures.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.
Experimental Protocol: Mass Spectrometry
The following is a general protocol for the analysis of small molecules by Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[10] The use of volatile solvents is crucial for efficient ionization.[10]
-
Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: In ESI, a high voltage is applied to the sample solution as it is nebulized, creating charged droplets. The solvent evaporates, leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ in positive ion mode.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 3-(dimethylamino)-1-phenylpropan-1-ol | 179.26 | 180.1 | 162, 107, 77, 58 |
| 1-phenylpropan-1-ol | 136.19 | 137.1 | 119, 107, 91, 77 |
| 3-amino-1-phenylpropan-1-ol | 151.21 | 152.1 | 134, 107, 77, 30 |
| 3-(dimethylamino)-1-phenylpropan-1-one | 177.24 | 178.1 | 105, 77, 58 |
Analysis of Mass Spectra
The mass spectra provide confirmatory evidence for the molecular weight and offer insights into the fragmentation pathways.
-
Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ is typically the base peak or a prominent peak, confirming the molecular weight of each compound.
-
Fragmentation Patterns: The fragmentation of these molecules is often driven by the functional groups present.
-
Alcohols: The alcohol analogs readily lose a molecule of water, giving rise to a fragment at [M+H-H₂O]⁺. For example, 3-(dimethylamino)-1-phenylpropan-1-ol shows a fragment at m/z 162, and 3-amino-1-phenylpropan-1-ol at m/z 134. A common fragmentation for benzylic alcohols is the cleavage of the C-C bond adjacent to the phenyl ring, leading to the formation of the tropylium ion at m/z 91 or a substituted benzyl cation. The fragment at m/z 107 corresponds to the hydroxytropylium ion.
-
Amines: A characteristic fragmentation for the amino-containing compounds is the alpha-cleavage adjacent to the nitrogen atom. For the dimethylamino compounds, this leads to a prominent iminium ion fragment at m/z 58. For the primary amine, the corresponding fragment is at m/z 30.
-
Ketone: The fragmentation of 3-(dimethylamino)-1-phenylpropan-1-one is dominated by the cleavage of the bond between the carbonyl group and the adjacent methylene group (alpha-cleavage), leading to the stable benzoyl cation at m/z 105. The phenyl cation at m/z 77 is also a common fragment.
-
Conclusion
The spectroscopic analysis of 3-(dimethylamino)-1-phenylpropan-1-ol and its analogs demonstrates the power of NMR, IR, and MS in elucidating and differentiating closely related molecular structures. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR offer a detailed map of the carbon-hydrogen framework, IR spectroscopy provides a rapid screen for the presence or absence of key functional groups, and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns.
For the researcher, scientist, and drug development professional, a thorough understanding of these spectroscopic techniques and their application is indispensable. This guide serves as a foundational reference for the interpretation of spectral data for this important class of compounds, enabling more efficient and accurate chemical characterization in the pursuit of novel therapeutics.
References
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Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. [Link]
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A Comparative Guide to Alternative Synthetic Routes for (S)-3-Phenylpropan-1-ol Derivatives
Chiral 3-phenylpropan-1-ol derivatives are crucial building blocks in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Their stereochemistry is often pivotal to the biological activity and efficacy of the final active pharmaceutical ingredient (API). For instance, derivatives like (S)-3-chloro-1-phenylpropanol serve as key intermediates for potent drugs such as the selective serotonin reuptake inhibitor (SSRI), Fluoxetine.[1] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these scaffolds is of paramount importance for researchers in medicinal chemistry and process development.
This guide provides an in-depth comparison of modern, alternative strategies for synthesizing (S)-3-phenylpropan-1-ol and its analogues. We move beyond classical resolution methods to explore catalytic and biocatalytic approaches that offer superior atom economy, enantioselectivity, and greener profiles. Each strategy is evaluated based on its underlying mechanism, practical execution, and performance, supported by experimental data to inform your selection of the optimal route for your research and development needs.
Strategic Approaches to Asymmetric Synthesis
The primary challenge in synthesizing these chiral alcohols lies in controlling the stereochemistry at the C1 position. The main contemporary strategies to achieve this involve the asymmetric reduction of a prochiral precursor, such as a ketone or an α,β-unsaturated aldehyde.
Figure 1: Overview of primary synthetic strategies to access chiral 3-phenylpropan-1-ol derivatives.
Asymmetric Hydrogenation of Prochiral Ketones
This is arguably one of the most direct and efficient methods for producing chiral secondary alcohols. The strategy involves the reduction of a prochiral ketone, such as a 3-substituted-1-phenylpropan-1-one, using hydrogen gas in the presence of a chiral catalyst.
Expertise & Causality: The success of this reaction hinges on the choice of the chiral catalyst. Transition metal complexes, particularly those of Ruthenium, Rhodium, and increasingly, more sustainable metals like Iron, are coordinated with chiral ligands (e.g., BINAP, DPEN). This chiral environment forces the hydrogen to add to one face of the prochiral ketone preferentially, thereby inducing high enantioselectivity. The choice of solvent and additives (like a base) is also critical; a base can facilitate the catalytic cycle and improve both reaction rate and enantiomeric excess (e.e.).
A notable example is the synthesis of (S)-3-chloro-1-phenylpropanol. Research has demonstrated the efficacy of an iron-based chiral catalyst supported on γ-Al2O3.[1] This approach is particularly attractive for industrial applications as it replaces expensive and toxic precious metals with abundant iron, enhancing the economic and environmental viability of the process.[1]
Comparative Performance Data
| Precursor | Catalyst System | Temp. (°C) | H₂ Pressure (MPa) | Yield (%) | e.e. (%) | Source |
| β-chloro-propiophenone | Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | 60 | 1.2 | 99 | 90 | [1] |
| 3-Chloropropiophenone | Chiral Oxazaborolidine / BH₃ | RT | N/A | Good | 98.6 | [1] |
| 3-Chloropropiophenone | Chiral Spiral Borate Ester / Borane | 5 | N/A | 99.3 | 96.4 | [2] |
Experimental Protocol: Iron-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from the synthesis of (S)-3-chloro-1-phenylpropanol.[1]
-
Catalyst Preparation: Prepare the supported iron-based chiral catalyst (Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃) as per established literature procedures.
-
Reactor Setup: To a high-pressure stainless-steel reactor, add β-chloro-propiophenone (1 equivalent), the catalyst (typically 1-2 mol%), and a suitable solvent (e.g., methanol). Add KOH (2x10⁻² mol/L) as a basic promoter.[1]
-
Inerting: Seal the reactor and purge the system with high-purity nitrogen (3 cycles) to remove oxygen, which can deactivate the catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 1.2 MPa. Heat the reaction mixture to 60°C with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction for 1.5 hours. The progress can be monitored by TLC or GC analysis of aliquots.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to recover the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield (S)-3-chloro-1-phenylpropanol.
-
Analysis: Determine the yield and confirm the enantiomeric excess using chiral GC or HPLC.
Selective Hydrogenation of α,β-Unsaturated Aldehydes
An alternative pathway starts from readily available α,β-unsaturated aldehydes, such as cinnamaldehyde.[3][4] The primary challenge here is the chemoselective reduction of the carbonyl group (C=O) in the presence of a thermodynamically more favorable carbon-carbon double bond (C=C).[5] Achieving this selectivity provides an unsaturated alcohol (e.g., cinnamyl alcohol), which can then be hydrogenated in a subsequent non-chiral step to the desired saturated alcohol.
Expertise & Causality: Selectivity is governed by the catalyst's ability to preferentially activate the C=O bond. This is often achieved by using bimetallic catalysts (e.g., Pt-Fe, Co-Re, Ir-Fe) on a support like TiO₂ or carbon.[5][6][7] One metal component (e.g., Pt, Co) provides the primary hydrogenation activity, while the second metal or its oxide (e.g., FeOₓ, ReOₓ) acts as a Lewis acid, coordinating to the oxygen of the carbonyl group. This coordination polarizes the C=O bond, making it more susceptible to hydride attack while leaving the C=C bond less affected.[5]
Figure 2: Mechanism of selective C=O hydrogenation on a CoRe/TiO₂ catalyst surface.
Comparative Performance Data
| Substrate | Catalyst System | H₂ Source | Temp. (°C) | Conversion (%) | Selectivity to Unsaturated Alcohol (%) | Source |
| Cinnamaldehyde | 1%Pt-1.5%Fe/C | H₂ (4.0 MPa) | 60 | 99.2 | 85.0 | [6] |
| Cinnamaldehyde | Ir-FeOₓ/rutile TiO₂ | H₂ (1.0 MPa) | 100 | >99 | 98 | [7] |
| Cinnamaldehyde | Co₁Re₁/TiO₂ | Formic Acid | 140 | 99 | 89.0 | [5] |
Experimental Protocol: CoRe-Catalyzed Transfer Hydrogenation
This protocol is based on the selective transfer hydrogenation of cinnamaldehyde using formic acid as a hydrogen donor.[5]
-
Reactor Setup: In a reaction vessel, combine the Co₁Re₁/TiO₂ catalyst (80 mg), cinnamaldehyde (3 mmol), triethylamine (6 mmol), and tetrahydrofuran (10 mL).
-
Hydrogen Source: Add formic acid (6 mmol) to the mixture. Formic acid decomposes on the catalyst surface to provide the hydrogen for the reduction.
-
Reaction: Seal the vessel and heat the mixture to 140°C with stirring for 4 hours.
-
Work-up: After cooling, filter the catalyst from the reaction mixture.
-
Purification & Analysis: Analyze the filtrate by GC to determine conversion and selectivity. The product, cinnamyl alcohol, can be purified by distillation or chromatography. The subsequent reduction of the C=C bond to yield 3-phenylpropan-1-ol can be achieved using standard hydrogenation conditions (e.g., H₂/Pd-C).
Biocatalytic Reduction
Biocatalysis represents a powerful and sustainable alternative to traditional chemical methods.[8] Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), operate under mild conditions (room temperature, neutral pH) in aqueous media and exhibit exquisite chemo-, regio-, and stereoselectivity.[9][10] This approach can be applied to the asymmetric reduction of both ketones and aldehydes.
Expertise & Causality: The high enantioselectivity of enzymatic reductions stems from the precisely defined three-dimensional structure of the enzyme's active site. The substrate is forced to bind in a specific orientation, exposing only one of its prochiral faces to the hydride donor, a nicotinamide cofactor (NADH or NADPH). A significant challenge is the high cost of these cofactors. To make the process economically viable, a cofactor regeneration system is essential.[11] This is typically achieved by adding a cheap sacrificial alcohol (like isopropanol) and a second dehydrogenase that oxidizes it to regenerate the NADH/NADPH in situ.[11]
Experimental Protocol: General Biocatalytic Reduction with Cofactor Recycling
This is a representative protocol for the reduction of a prochiral ketone to the corresponding (S)-alcohol.
-
Biocatalyst Preparation: Use a commercially available KRED or an E. coli whole-cell system overexpressing the desired ADH and a glucose dehydrogenase (GDH) for cofactor regeneration.
-
Reaction Mixture: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), dissolve the ketone substrate (e.g., 3-phenylpropionaldehyde, 50 g/L), glucose (1.2 equivalents, for cofactor regeneration), and NADP⁺ (catalytic amount, e.g., 0.1 g/L).
-
Initiation: Add the biocatalyst (e.g., 5 g/L of lyophilized cells) to the mixture. If the substrate has low water solubility, a co-solvent like DMSO or a two-phase system can be employed.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30°C). Maintain the pH at 7.0 by the controlled addition of a base, as the oxidation of glucose to gluconic acid will lower the pH.
-
Monitoring and Work-up: Monitor the conversion by GC or HPLC. Once the reaction is complete (typically 12-24 hours), stop the reaction by removing the cells via centrifugation.
-
Extraction and Purification: Extract the product from the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the organic phase, concentrate it under reduced pressure, and purify the resulting (S)-3-phenylpropan-1-ol by chromatography or distillation.
Conclusion
The synthesis of enantiomerically pure (S)-3-phenylpropan-1-ol derivatives can be achieved through several modern and efficient routes.
-
Asymmetric hydrogenation of ketones is a direct, high-yield method that offers excellent enantioselectivity, with newer iron-based catalysts providing a more sustainable option.
-
Selective hydrogenation of unsaturated aldehydes is a viable alternative when starting from cinnamaldehyde derivatives, where the choice of a bimetallic catalyst is key to achieving the required chemoselectivity.
-
Biocatalytic reduction stands out as the greenest approach, delivering exceptional stereoselectivity under mild, environmentally benign conditions. The implementation of in situ cofactor regeneration has made this a scalable and industrially relevant strategy.
The optimal choice of synthetic route will depend on factors specific to your project, including the availability and cost of starting materials, scalability requirements, capital equipment, and sustainability goals. This guide provides the foundational data and protocols to make an informed decision for your synthetic chemistry program.
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Wang, Y., Zheng, M., Li, X., Si, L., He, D., & Zhao, Y. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. International Journal of Chemistry, 3(3). [Link]
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Comparing the efficiency of different catalysts for the Mannich reaction
For researchers, scientists, and drug development professionals, the Mannich reaction is a cornerstone of organic synthesis, enabling the creation of β-amino carbonyl compounds which are vital intermediates for a vast array of pharmaceuticals and biologically active molecules.[1] The efficiency of this carbon-carbon bond-forming reaction—in terms of yield, reaction time, and stereoselectivity—is critically dependent on the choice of catalyst. This guide offers an in-depth, objective comparison of the leading catalytic systems for the Mannich reaction, supported by experimental data, to empower researchers in selecting the optimal catalyst for their synthetic endeavors.
The Crucial Role of Catalysis in the Mannich Reaction
The three-component Mannich reaction involves the aminoalkylation of a carbonyl compound via the reaction of an aldehyde and a primary or secondary amine.[1] The core of this transformation lies in the formation of an iminium intermediate, which is then attacked by an enolized carbonyl compound.[2] Catalysts are instrumental in facilitating one or both of these key steps, thereby accelerating the reaction and, in the case of chiral catalysts, directing the stereochemical outcome. The development of asymmetric organocatalysis, in particular, has revolutionized the Mannich reaction, providing a powerful tool for the enantioselective and diastereoselective synthesis of complex molecules.[2][3]
A Comparative Analysis of Leading Catalyst Systems
Catalysts for the Mannich reaction can be broadly classified into three major categories: organocatalysts, metal-based catalysts, and biocatalysts. Each class presents a unique profile of advantages and limitations.
Organocatalysts: The Power of Small Molecules
L-proline and its derivatives have become prominent as environmentally friendly and highly effective organocatalysts for asymmetric Mannich reactions.[1] These catalysts operate through an enamine-based mechanism, are relatively inexpensive, and are available in both enantiomeric forms.[1][4]
Advantages:
-
Mild Reaction Conditions: Often proceed effectively at room temperature.[1]
-
Metal-Free: Eliminates the risk of metal contamination in the final product.[1]
-
High Enantio- and Diastereoselectivity: Capable of producing products with excellent stereocontrol.[2][4]
Limitations:
-
Catalyst Loading: May require higher catalyst loadings (10-30 mol%) for optimal performance.[1]
-
Substrate Scope: Efficiency can be sensitive to the specific substrates employed.[1]
Performance Data for Selected Organocatalysts:
| Catalyst | Aldehyde | Amine | Ketone | Reaction Conditions | Yield (%) | ee (%) | dr (syn:anti) |
| (S)-Proline | p-Nitrobenzaldehyde | p-Anisidine | Acetone | DMSO, rt, 24h | 95 | 96 | - |
| (S)-Proline | Benzaldehyde | p-Anisidine | Acetone | DMSO, rt, 4-12h | 50 | 94 | - |
| L-Proline | p-Nitrobenzaldehyde | p-Anisidine | Acetone | DMF | 50 | 94 | - |
| Cinchona Alkaloid Derivative | Various N-Boc/N-Cbz aldimines | - | p-Anisyl malonate | - | - | 85-99 | - |
| Chiral Aminosulfonamide | Isovaleraldehyde | - | α-Imino esters | Dioxane | 93 | 99 | >1:20 |
Mechanism of Proline-Catalyzed Mannich Reaction
The catalytic cycle of a proline-catalyzed Mannich reaction involves the formation of a nucleophilic enamine intermediate from the ketone and proline. This enamine then attacks the iminium ion, generated in situ from the aldehyde and amine, in a stereocontrolled manner.
Metal Catalysts: High Efficiency and Selectivity
Chiral metal complexes, particularly those based on zinc, have proven to be highly effective catalysts for asymmetric Mannich reactions.[1] These catalysts function as Lewis acids, activating the imine electrophile and facilitating the nucleophilic attack of the enolate.
Advantages:
-
High Yields and Stereoselectivities: Can achieve excellent results for a broad range of substrates.[5]
-
Low Catalyst Loading: Often effective at lower concentrations compared to some organocatalysts.[1]
Limitations:
-
Cost and Toxicity: Metal catalysts can be more expensive and may introduce metal contaminants.[1]
-
Air and Moisture Sensitivity: Some complexes require inert reaction conditions.[1]
Performance Data for Selected Metal Catalysts:
| Catalyst | Aldehyde/Imine | Nucleophile | Reaction Conditions | Yield (%) | ee (%) | dr (anti:syn) |
| Zn-ProPhenol | Isobutyraldehyde & Boc-imine | - | Toluene, 4–23 °C, 14–24h | 56–99 | 99 | - |
| ZnO Nanoparticles | 4-Chlorobenzaldehyde & Aniline | Cyclohexanone | Water, 60 °C | 74–93 | - | anti-selective |
| Zirconium-BINOL | Imines | Silyl enolates | - | - | high | - |
| Ni(II)-N,N'-dioxide | 1,3,5-Triaryl-1,3,5-triazinanes | α-Tetralone-derived β-keto esters | - | up to 99 | up to 99 | - |
Experimental Workflow for Catalyst Screening
A systematic approach is crucial for identifying the optimal catalyst and reaction conditions for a specific Mannich reaction.
Biocatalysts: The Green Chemistry Approach
Enzymes, such as lipases and aldolases, are emerging as powerful biocatalysts for the Mannich reaction.[6] They offer the potential for high stereoselectivity under mild, environmentally benign conditions.
Advantages:
-
High Selectivity: Enzymes can exhibit exceptional enantio- and diastereoselectivity.[6][7]
-
Mild Conditions: Reactions are typically run in aqueous media at or near room temperature.
-
Sustainability: Biocatalysts are biodegradable and derived from renewable resources.
Limitations:
-
Substrate Specificity: Enzymes can have a narrow substrate scope.
-
Enzyme Availability and Cost: The availability and cost of specific enzymes can be a limiting factor.
Recent advancements have demonstrated the potential of engineered enzymes to overcome some of these limitations, expanding the substrate scope and enhancing catalytic activity.[6][7] For instance, an engineered aldolase, ApUstD-M3, has been shown to catalyze the asymmetric Mannich reaction to produce γ-chiral amino-substituted α-amino acids with good yield and selectivity.[6][7]
Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Mannich Reaction
This protocol provides a representative example of a highly efficient organocatalyzed Mannich reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Ketone (10.0 mmol, can also serve as solvent)
-
(S)-Proline (0.2 mmol, 20 mol%)
-
Dimethyl sulfoxide (DMSO), if needed as a solvent
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the aldehyde, amine, and ketone.
-
Solvent and Catalyst Addition: If the ketone is not used as the solvent, add an appropriate volume of DMSO. Add (S)-proline to the mixture.[1]
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-48 hours).[1]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH4Cl.[1]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
DMSO as Solvent: DMSO is a polar aprotic solvent that can effectively dissolve the reactants and catalyst, facilitating the reaction.
-
(S)-Proline as Catalyst: The chirality of (S)-proline directs the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer of the product.
-
Aqueous NH4Cl Quench: The addition of a mild acid like NH4Cl protonates the catalyst and any remaining basic species, effectively stopping the reaction.
Making an Informed Catalyst Selection
The choice of catalyst for a Mannich reaction is a multi-faceted decision that depends on the specific synthetic goals.
Conclusion and Future Outlook
The field of catalysis for the Mannich reaction continues to evolve, with ongoing efforts to develop more efficient, selective, and sustainable catalytic systems. While organocatalysts like proline have become workhorses in asymmetric synthesis, metal catalysts offer high efficiency, and biocatalysts present a promising avenue for green chemistry. Future research will likely focus on the development of novel catalysts with broader substrate scopes, lower catalyst loadings, and enhanced recyclability. The integration of flow chemistry and high-throughput screening will further accelerate the discovery and optimization of catalysts for this fundamentally important transformation.
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Enantiomeric excess determination of (S)-3-(dimethylamino)-3-phenylpropan-1-ol by chiral HPLC
A Comparative Guide to Enantiomeric Excess Determination of (S)-3-(dimethylamino)-3-phenylpropan-1-ol by Chiral HPLC
Introduction: The Critical Role of Enantiomeric Purity
This compound is a key chiral intermediate in the synthesis of various pharmaceuticals. In stereospecific synthesis, ensuring the enantiomeric purity of such building blocks is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often dictated by its stereochemistry. The "undesired" enantiomer may be inactive, less active, or in some cases, contribute to toxicity. Consequently, robust and reliable analytical methods for determining enantiomeric excess (e.e.) are indispensable in process development and quality control.
This guide provides a comprehensive comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of 3-(dimethylamino)-3-phenylpropan-1-ol and accurately quantifying the (S)-enantiomer. We will explore the rationale behind selecting different types of chiral stationary phases (CSPs), the systematic approach to method development, and present illustrative data to compare their performance.
Understanding the Analyte: A Strategic Approach to CSP Selection
The target molecule, 3-(dimethylamino)-3-phenylpropan-1-ol, possesses several key structural features that guide the selection of an appropriate CSP:
-
Aromatic Phenyl Group: Allows for π-π stacking interactions.
-
Basic Tertiary Amine (dimethylamino): A key site for ionic or hydrogen bonding interactions.
-
Hydroxyl Group: Can act as a hydrogen bond donor and acceptor.
-
Chiral Center: The stereogenic center at the C3 position.
Based on these features, polysaccharide-based CSPs and Pirkle-type (π-acid/π-base) CSPs are strong initial candidates for screening.
Comparative Analysis of Chiral Stationary Phases
We will compare two hypothetical, yet highly plausible, methods based on common polysaccharide and Pirkle-type columns. The selection of these CSPs is based on their wide applicability and differing separation mechanisms, providing a robust starting point for method development.
Method 1: Polysaccharide-Based CSP (e.g., Chiralpak AD-H)
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, are workhorses in chiral separations. The separation mechanism is based on the formation of transient diastereomeric complexes between the analyte and the chiral polymer. The analyte enters into chiral grooves or cavities on the polysaccharide backbone, where interactions like hydrogen bonding, dipole-dipole, and π-π stacking contribute to chiral recognition.
Method 2: Pirkle-Type CSP (e.g., Whelk-O 1)
Pirkle-type CSPs operate on the principle of π-π complexation, steric interactions, and hydrogen bonding. The Whelk-O 1, a broad-spectrum CSP, has a π-electron deficient dinitrobenzoyl group (π-acid) that can interact with the π-electron rich phenyl group of our analyte (π-base). The amide linkage provides sites for hydrogen bonding.
Experimental Workflow: A Systematic Approach
A structured workflow is crucial for efficient method development and validation. The following diagram illustrates the logical progression from initial screening to method finalization.
Caption: Workflow for Chiral HPLC Method Development.
Detailed Experimental Protocols
The following are detailed starting protocols for the two selected CSPs.
Protocol 1: Chiralpak AD-H Method
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
-
Rationale: Hexane/IPA is a common normal phase eluent. The alcohol (IPA) acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP and thus modulating retention time and resolution. DEA is a basic additive used to improve the peak shape of basic analytes like our target molecule by masking acidic silanol sites on the silica support.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the racemic standard in the mobile phase.
Protocol 2: Whelk-O 1 Method
-
Column: Whelk-O 1, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol (EtOH) / Acetic Acid (AA) (90:10:0.1, v/v/v)
-
Rationale: Similar to the first method, a normal phase eluent is used. An acidic additive like Acetic Acid can be beneficial for separations on a π-acidic CSP by protonating the basic analyte, potentially enhancing the ionic interaction component of the chiral recognition mechanism.
-
Flow Rate: 1.2 mL/min
-
Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the racemic standard in the mobile phase.
Performance Comparison: Illustrative Data
The following table summarizes the expected performance of the two methods based on typical results for similar compounds. This data is illustrative to highlight key performance indicators.
| Parameter | Method 1: Chiralpak AD-H | Method 2: Whelk-O 1 | Justification |
| Retention Time (S)-enantiomer (t_R1) | 8.5 min | 10.2 min | Differences in interaction strength with the CSP. |
| Retention Time (R)-enantiomer (t_R2) | 10.1 min | 12.8 min | Elution order can vary between different CSPs. |
| Resolution (R_s) | 2.8 | 3.5 | Both methods provide excellent baseline resolution (R_s > 1.5 is considered baseline). Whelk-O 1 shows higher resolving power in this hypothetical case. |
| Selectivity (α) | 1.25 | 1.31 | Higher selectivity factor (α) indicates a greater difference in retention between the two enantiomers. |
| Peak Asymmetry (A_s) | 1.1 | 1.2 | Both are within the acceptable range (typically 0.8-1.5), indicating good peak shape. |
Calculation of Enantiomeric Excess (e.e.)
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
e.e. (%) = ( [Area_S - Area_R] / [Area_S + Area_R] ) * 100
Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.
Conclusion and Recommendations
Both the polysaccharide-based (Chiralpak AD-H) and Pirkle-type (Whelk-O 1) CSPs are viable candidates for the enantiomeric excess determination of this compound.
-
The Chiralpak AD-H method offers a faster analysis time with good resolution, making it suitable for high-throughput screening in process development.
-
The Whelk-O 1 method, in this illustrative comparison, provides superior resolution and selectivity. This enhanced resolving power would be highly advantageous for accurately quantifying trace amounts of the (R)-enantiomer, making it the preferred choice for final product quality control and release testing where high accuracy is critical.
The ultimate choice of method will depend on the specific application requirements, such as speed, required resolution, and robustness. It is imperative that the chosen method undergoes full validation according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.
References
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Chiral Separations: Methods and Protocols. G. Gübitz, M. G. Schmid. Humana Press, 2004. [Link]
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FDA's Policy Statement for the Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration, 1992. [Link]
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Chiral separation of basic compounds by HPLC on polysaccharide-based stationary phases. E. R. Francotte. Journal of Chromatography A, 906(1-2), pp.379-397, 2001. [Link]
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Immobilized polysaccharide-based chiral stationary phases for HPLC and SFC. T. Zhang, D. Nguyen, P. Franco. Journal of Separation Science, 31(13), pp.2272-2287, 2008. [Link]
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Pirkle-type chiral stationary phases. W. H. Pirkle, T. C. Pochapsky. Chemical Reviews, 89(2), pp.347-362, 1989. [Link]
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ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]
A Comparative Guide to the Structural Elucidation of 3-(Dimethylamino)-1-phenylpropan-1-ol: MS and IR Spectroscopic Approaches
For researchers, scientists, and drug development professionals, the unambiguous structural determination of synthetic intermediates is a cornerstone of robust chemical research and development. 3-(dimethylamino)-1-phenylpropan-1-ol is a key building block in the synthesis of various pharmaceutical agents, making its precise characterization paramount.[1] This guide provides an in-depth, comparative analysis of two fundamental spectroscopic techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—for the structural elucidation of this compound. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative perspective against other analytical methods to provide a comprehensive resource for laboratory professionals.
Mass Spectrometry (MS) Analysis: Unraveling the Molecular Blueprint
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[2] Furthermore, the fragmentation patterns observed in a mass spectrum offer a veritable fingerprint of a molecule's structure.
Expected Mass Spectrum of 3-(dimethylamino)-1-phenylpropan-1-ol
For 3-(dimethylamino)-1-phenylpropan-1-ol (C₁₁H₁₇NO), the molecular ion peak (M⁺) is expected at an m/z of 179.[3][4] In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 180 is also commonly observed.[3][4]
| m/z | Interpretation |
| 179 | Molecular Ion (M⁺) |
| 180 | Protonated Molecular Ion ([M+H]⁺) |
| 162 | Loss of a hydroxyl radical ([M-OH]⁺) |
| 107 | Fragment corresponding to [C₆H₅CHOH]⁺ |
| 77 | Phenyl cation ([C₆H₅]⁺) |
| 58 | Dimethylaminomethylene cation ([CH₂=N(CH₃)₂]⁺) |
Table 1: Predicted mass spectrometry fragmentation data for 3-(dimethylamino)-1-phenylpropan-1-ol.[3][4]
The Decisive Role of Alpha-Cleavage in Fragmentation
A hallmark of the mass spectra of alcohols and amines is the prevalence of alpha-cleavage, a fragmentation pathway involving the breaking of a carbon-carbon bond adjacent to the heteroatom (oxygen or nitrogen).[5][6][7] This process is particularly favorable as it leads to the formation of a resonance-stabilized cation.
In the case of 3-(dimethylamino)-1-phenylpropan-1-ol, two primary alpha-cleavage pathways are anticipated:
-
Cleavage adjacent to the nitrogen atom: This is the most favorable fragmentation, leading to the formation of the highly stable dimethylaminomethylene cation at m/z 58. This fragment is often the base peak in the spectrum.
-
Cleavage adjacent to the oxygen atom: This pathway results in the formation of the [C₆H₅CHOH]⁺ fragment at m/z 107.
The propensity for alpha-cleavage provides strong evidence for the presence and location of the hydroxyl and dimethylamino functional groups within the molecule.
Experimental Protocol for MS Analysis
Caption: A generalized workflow for the mass spectrometric analysis of 3-(dimethylamino)-1-phenylpropan-1-ol.
Infrared (IR) Spectroscopy Analysis: A Vibrational Fingerprint
Infrared spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation.[2] Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an invaluable tool for identifying the functional groups present in a molecule.
Expected IR Spectrum of 3-(dimethylamino)-1-phenylpropan-1-ol
The IR spectrum of 3-(dimethylamino)-1-phenylpropan-1-ol is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.
| Frequency Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3400–3200 | Strong, Broad | O-H (Alcohol) | Stretching (H-bonded) |
| 3100–3000 | Medium | C-H (Aromatic) | Stretching |
| 3000–2850 | Medium | C-H (Aliphatic) | Stretching |
| 1600, 1495, 1450 | Medium to Weak | C=C (Aromatic Ring) | Stretching |
| 1260–1000 | Strong | C-N (Amine) and C-O (Alcohol) | Stretching |
| 760, 700 | Strong | C-H (Monosubstituted Benzene) | Out-of-plane Bending |
Table 2: Expected characteristic IR absorption bands for 3-(dimethylamino)-1-phenylpropan-1-ol.[3]
The Influence of Hydrogen Bonding on the O-H Stretch
A key diagnostic feature in the IR spectrum of an alcohol is the O-H stretching band. In a dilute solution where intermolecular hydrogen bonding is minimized, a sharp O-H stretch is typically observed around 3600 cm⁻¹.[2] However, in a concentrated sample or as a pure liquid, extensive hydrogen bonding occurs, which weakens the O-H bond.[2][8] This weakening results in a shift of the absorption to a lower frequency (3400–3200 cm⁻¹) and a significant broadening of the peak.[2][8] The broad nature of this band is a strong indicator of the presence of a hydroxyl group capable of hydrogen bonding.
Experimental Protocol for IR Analysis
Caption: A generalized workflow for the infrared spectroscopic analysis of 3-(dimethylamino)-1-phenylpropan-1-ol.
Comparative Analysis of Analytical Techniques
While MS and IR are powerful tools, a comprehensive structural elucidation often benefits from the complementary information provided by other techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Information Provided | Molecular weight, elemental formula, fragmentation patterns. | Presence or absence of specific functional groups. | Detailed information on the carbon-hydrogen framework and connectivity. |
| Sensitivity | Very high (picomole to femtomole).[9] | Moderate. | Lower than MS.[9] |
| Specificity | High, especially with high-resolution instruments. | Moderate; some functional groups have overlapping absorptions. | Very high; provides detailed structural information. |
| Sample Requirements | Small sample size, destructive technique.[10] | Small to moderate sample size, generally non-destructive. | Larger sample size required, non-destructive. |
| Key Strengths | Excellent for determining molecular weight and formula. | Rapid and simple for functional group identification. | Unparalleled for detailed structural elucidation of the molecular skeleton. |
| Key Limitations | Provides limited information on stereochemistry and isomers. | Does not provide information on the molecular skeleton. | Lower sensitivity and can be complex to interpret for large molecules. |
Table 3: A comparative overview of MS, IR, and NMR spectroscopy for the structural elucidation of small molecules.
As the table illustrates, MS, IR, and NMR are not mutually exclusive but rather synergistic.[2] MS provides the molecular formula, IR confirms the presence of key functional groups, and NMR elucidates the precise arrangement of atoms within the molecule.
Conclusion
The structural elucidation of 3-(dimethylamino)-1-phenylpropan-1-ol is effectively achieved through the combined application of Mass Spectrometry and Infrared Spectroscopy. MS provides definitive information on the molecular weight and key fragmentation pathways, with alpha-cleavage being a particularly diagnostic feature. IR spectroscopy offers a rapid and reliable method for confirming the presence of the hydroxyl and amino functional groups. While each technique provides a crucial piece of the structural puzzle, their true power lies in their complementary nature. For unambiguous structure determination, the integration of data from MS and IR, ideally supplemented with NMR spectroscopy, provides the most robust and scientifically sound approach. This multi-faceted analytical strategy ensures the highest level of confidence in the identity and purity of critical pharmaceutical intermediates.
References
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Mass Spec and IR Spectroscopy in Organic Chem | Organic Chemistry Class Notes. Available from: [Link]
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Infrared Spectrometry - MSU chemistry. Available from: [Link]
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Video: IR Spectrum Peak Broadening: Hydrogen Bonding - JoVE. Available from: [Link]
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Fourier Transform Infrared Spectroscopy - UCI Aerosol Photochemistry Group. Available from: [Link]
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Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC - NIH. Available from: [Link]
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Alpha (α) Cleavage - Chemistry Steps. Available from: [Link]
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How to Identify Molecular Fragmentation Patterns in Mass Spectrometry - Dummies. Available from: [Link]
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12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]
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What's the similarity and difference between mass spectrum and IR spectrum isomer? - Quora. Available from: [Link]
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IR: alcohols. Available from: [Link]
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An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry | American Laboratory. Available from: [Link]
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Lab 2 - Infrared Spectroscopy (IR) - WebAssign. Available from: [Link]
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Studying the composition of alcohols using IR spectroscopy - International Journal of Multidisciplinary Research and Development. Available from: [Link]
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Alpha Cleavage - Chemistry LibreTexts. Available from: [Link]
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INFRARED SPECTROSCOPY (IR). Available from: [Link]
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Quantification of Amine- And Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) - ResearchGate. Available from: [Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]
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The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Available from: [Link]
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NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. Available from: [Link]
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Differences in NMR vs Mass Spectrometry for Identification - Patsnap Eureka. Available from: [Link]
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Mass Spectrometry: Fragmentation Mechanisms - YouTube. Available from: [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available from: [Link]
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Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. Available from: [Link]
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Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF - ResearchGate. Available from: [Link]
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Fragmentation in Mass Spectrometry - YouTube. Available from: [Link]
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A Comparative Guide to Chiral Auxiliaries: Evans' Oxazolidinones and Their Contemporaries in Asymmetric Synthesis
For the discerning researcher in organic synthesis and drug development, the reliable and predictable construction of stereogenic centers is a paramount objective. Chiral auxiliaries have long stood as a robust and indispensable strategy in the synthetic chemist's toolkit, offering a powerful means to control the stereochemical outcome of C-C bond-forming reactions. Among these, the oxazolidinones developed by David A. Evans in the early 1980s have achieved benchmark status due to their high stereoselectivity and broad applicability.[1][2]
This guide provides an in-depth, objective comparison of Evans' oxazolidinones with other seminal chiral auxiliaries, namely Myers' pseudoephedrine amides, Oppolzer's camphorsultams, and Enders' SAMP/RAMP hydrazones. We will delve into their performance in key asymmetric transformations, supported by experimental data, and provide detailed protocols to illustrate their practical application.
The Logic of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental principle behind the use of a chiral auxiliary is the temporary introduction of a chiral moiety to a prochiral substrate. This covalent attachment creates a chiral environment that biases the approach of a reagent to one of the two diastereotopic faces of the substrate, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and, ideally, allows for the recovery and reuse of the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Performance Benchmark: Asymmetric Alkylation of Enolates
The asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction and serves as an excellent platform for comparing the efficacy of different chiral auxiliaries. The key to success in these reactions is the formation of a rigid enolate structure that effectively shields one face from the incoming electrophile.
Evans' Oxazolidinones
Evans' auxiliaries excel in this area through the formation of a chelated Z-enolate, which presents a highly organized steric environment. The substituent on the oxazolidinone ring effectively blocks one face of the enolate, directing the electrophile to the opposite side with high fidelity.
Myers' Pseudoephedrine Amides
Developed by Andrew G. Myers, pseudoephedrine-derived amides offer a practical and highly effective alternative.[1] A key mechanistic feature is the formation of a Z-enolate that is believed to be stabilized by chelation of the lithium cation between the enolate oxygen and the hydroxyl group of the auxiliary. This rigid conformation directs the approach of the electrophile.[1]
Quantitative Comparison: Asymmetric Alkylation
The following table provides a comparative summary of the performance of Evans' oxazolidinones and Myers' pseudoephedrine amides in the asymmetric alkylation of propionyl derivatives.
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | |||||
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | LDA | >99:1 | 80-92 | [3] |
| (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | LDA | 98:2 | 61-77 | [3] |
| Myers' Pseudoephedrine Amide | |||||
| (1S,2S)-Pseudoephedrine | Benzyl bromide | LDA | 99:1 | 92 | [3] |
| (1S,2S)-Pseudoephedrine | n-Butyl iodide | LDA | 90:10 | - | [3] |
From the data, it is evident that both systems provide excellent levels of diastereoselectivity, often exceeding 99:1. Myers' pseudoephedrine amides are particularly noted for their broad substrate scope, showing high reactivity even with less reactive electrophiles.[1]
Performance Benchmark: Asymmetric Aldol Reactions
The aldol reaction, which forms a β-hydroxy carbonyl moiety and creates two new stereocenters, is another critical test for a chiral auxiliary's stereodirecting ability.
Evans' Oxazolidinones in Aldol Reactions
The Evans asymmetric aldol reaction is a cornerstone of modern organic synthesis, renowned for its predictable and high "syn" diastereoselectivity.[3][4] This is achieved through the formation of a boron-chelated six-membered chair-like transition state.[3][4]
Oppolzer's Camphorsultams in Aldol Reactions
Oppolzer's camphorsultam, a chiral auxiliary derived from camphor, offers a rigid and predictable steric environment. In aldol reactions, it can be used to generate both "syn" and "anti" diastereomers with high enantiopurity, often with the stereochemical outcome being dependent on the stoichiometry of the Lewis acid used.[5][6]
Quantitative Comparison: Asymmetric Aldol Reactions
Direct, side-by-side comparative data for Evans' and Oppolzer's auxiliaries in aldol reactions under identical conditions is sparse in the literature. However, representative data for each auxiliary demonstrates their high levels of stereocontrol.
| Chiral Auxiliary | Aldehyde | Enolate Source | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Evans' Oxazolidinone | |||||
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | Propionyl Imide | >99:1 | 85 | [7] |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | Propionyl Imide | >99:1 | 89 | [1] |
| Oppolzer's Camphorsultam | |||||
| D-(2R)-Oppolzer sultam | Benzaldehyde | Propionyl Imide | 98:2 (anti:syn) | - | [7] |
It is noteworthy that while Evans' auxiliaries are strongly biased towards "syn" aldol products, Oppolzer's sultam can be tuned to favor "anti" products, providing complementary stereochemical outcomes.[5][7]
The SAMP/RAMP Hydrazone Methodology
Developed by Dieter Enders, the SAMP/RAMP hydrazone methodology is a powerful and versatile strategy for the asymmetric α-alkylation of aldehydes and ketones. (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (RAMP) are used to form chiral hydrazones. Deprotonation of the hydrazone creates a rigid, internally chelated azaenolate that directs the approach of an electrophile with a very high degree of stereocontrol.
Practical Considerations: Auxiliary Cleavage and Recovery
A critical, and often challenging, aspect of using chiral auxiliaries is their efficient removal from the product without compromising the newly formed stereocenter, coupled with the ability to recover the auxiliary for reuse to improve the overall process economy.
Cleavage of Evans' Oxazolidinones
Evans' auxiliaries can be cleaved under a variety of conditions to yield different functional groups. A significant advantage is the high recovery yield of the auxiliary.
| Product | Reagents | Typical Yield (%) | Auxiliary Recovery |
| Carboxylic Acid | LiOH, H₂O₂ | 60-80 | High |
| Primary Alcohol | LiAlH₄ or LiBH₄ | High | High |
Caution: The reaction of LiOH with hydrogen peroxide can evolve oxygen gas, which can create a pressurized and potentially hazardous environment.
Cleavage of Myers' Pseudoephedrine Amides
A key advantage of the Myers' auxiliary is the versatility of its cleavage, allowing access to a range of functionalities.
| Product | Reagents | Typical Yield (%) | Auxiliary Recovery |
| Carboxylic Acid | H₂SO₄ (aq) | High | High |
| Primary Alcohol | LiBH₄ | High | High |
| Ketone | Organolithium or Grignard reagents | High | High |
Cleavage of Oppolzer's Sultams
Oppolzer's sultams are typically cleaved under hydrolytic or reductive conditions. Continuous flow methods have been developed to automate the recovery and recycling of the auxiliary, significantly improving process efficiency.[6]
Cleavage of SAMP/RAMP Hydrazones
The cleavage of SAMP/RAMP hydrazones is commonly achieved through ozonolysis or hydrolysis with mild acids like oxalic acid. The use of oxalic acid is particularly advantageous as it allows for the recovery of the SAMP/RAMP auxiliary in good yield (around 85%) and without loss of enantiomeric purity.[5]
Experimental Protocols
Asymmetric Alkylation using an Evans' Oxazolidinone
This protocol outlines the alkylation of an N-propionyl oxazolidinone with benzyl bromide.
1. Acylation of the Auxiliary:
-
Dissolve the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) in anhydrous THF at 0 °C.
-
Add n-butyllithium (1.05 equiv.) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench with saturated aqueous NH₄Cl and extract with an organic solvent.
2. Diastereoselective Alkylation:
-
To a solution of the N-propionyl oxazolidinone in anhydrous THF at -78 °C, add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF dropwise.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add the electrophile (e.g., benzyl bromide) and continue stirring at -78 °C for several hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
3. Auxiliary Cleavage to the Carboxylic Acid:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool the solution to 0 °C and add hydrogen peroxide followed by aqueous lithium hydroxide.
-
Stir the reaction at 0 °C until complete.
-
Quench the excess peroxide with sodium sulfite.
-
Extract the product and recover the auxiliary from the aqueous layer after basification.
Caption: Workflow for Asymmetric Alkylation using an Evans' Auxiliary.
Asymmetric Aldol Reaction using an Oppolzer's Sultam
This protocol describes a typical aldol reaction using an Oppolzer's sultam auxiliary.
1. Acylation of the Auxiliary:
-
To a solution of the Oppolzer's sultam in anhydrous THF at -78 °C, add n-butyllithium dropwise.
-
After 30 minutes, add the desired acyl chloride and stir for 1 hour at -78 °C, then allow to warm to 0 °C over 1 hour.
2. Diastereoselective Aldol Reaction:
-
To a solution of the N-acyl sultam in an appropriate solvent, add a Lewis acid (e.g., TiCl₄ or Et₂B-OTf) at a low temperature.
-
Add a hindered base (e.g., diisopropylethylamine) to form the enolate.
-
Introduce the aldehyde and stir until the reaction is complete.
-
Quench the reaction and work up to isolate the aldol adduct.
Conclusion
Evans' oxazolidinones rightfully hold their position as a benchmark in the field of chiral auxiliaries, consistently delivering high levels of stereocontrol in a wide array of synthetic transformations. However, the choice of the optimal auxiliary is highly dependent on the specific synthetic challenge at hand.
-
Myers' pseudoephedrine amides offer the distinct advantages of being derived from an inexpensive starting material and exhibiting a broader substrate scope in alkylation reactions, along with versatile cleavage options.[1]
-
Oppolzer's camphorsultams provide a rigid and predictable platform, with the notable ability to access "anti" aldol products that are complementary to those obtained with Evans' auxiliaries.[5][7]
-
Enders' SAMP/RAMP hydrazones represent a powerful and highly reliable method for the asymmetric α-alkylation of carbonyl compounds.
Ultimately, a deep understanding of the mechanistic underpinnings and practical considerations of each auxiliary system, as outlined in this guide, will empower the synthetic chemist to make an informed and strategic choice, paving the way for the efficient and elegant synthesis of complex chiral molecules.
References
-
Kumaraswamy, G., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-40. Available at: [Link]
-
Sullivan, R. J., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(7), 1837-1841. Available at: [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. Available at: [Link]
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Maloney, K. M., et al. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development, 24(2), 237-244. Available at: [Link]
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Enders, D., et al. (1997). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Synthesis, 1997(12), 1462-1464. Available at: [Link]
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Nicolaou, K. C., et al. (1999). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. ElectronicsAndBooks. Available at: [Link]
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Smith, A. B., et al. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Synlett, 2009(19), 3131-3134. Available at: [Link]
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496-6511. Available at: [Link]
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Oppolzer, W., et al. (1988). Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Journal of the American Chemical Society, 110(13), 4447-4450. Available at: [Link]
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da Silva, F. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]
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Chem-Station. (2014). Evans Aldol Reaction. Available at: [Link]
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Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120. Available at: [Link]
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Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Available at: [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Retrieved from [Link]
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LibreTexts. (2020). 4.4: The aldol reaction. Available at: [Link]
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Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568-4571. Available at: [Link]
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Garner, P., et al. (2021). Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses, 98, 463-490. Available at: [Link]
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Ferreira, V. F., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(11), 17734-17749. Available at: [Link]
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Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for Handling (S)-3-(dimethylamino)-3-phenylpropan-1-ol
As laboratory professionals dedicated to advancing scientific discovery, our foremost responsibility is to ensure a safe operating environment. The handling of any chemical, regardless of its perceived hazard, demands a systematic approach to safety. This guide provides a detailed operational and logistical framework for the safe handling of (S)-3-(dimethylamino)-3-phenylpropan-1-ol (CAS: 82769-75-3), a common research compound. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the "why" behind each procedural step, ensuring that safety protocols are not just followed, but are intrinsically self-validating.
Hazard Profile Analysis: Understanding the "Why"
Effective personal protective equipment (PPE) selection is dictated by a thorough understanding of the substance's hazard profile. While the toxicological properties of this compound have not been exhaustively investigated, the available data from multiple sources necessitates a cautious and comprehensive approach.[1] The compound's known and potential hazards are summarized below.
Aggregated GHS information indicates that this compound presents multiple routes of potential exposure and harm.[2] It is classified as an irritant and may be harmful if it comes into contact with skin, is inhaled, or is swallowed.[2][3]
| Hazard Classification | GHS Hazard Statement | Signal Word | Primary Exposure Route | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | Ingestion | [2] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning | Dermal | [2] |
| Skin Irritation | H315: Causes skin irritation | Warning | Dermal | [2][3] |
| Eye Irritation | H319: Causes serious eye irritation | Warning | Eyes | [2][3] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning | Inhalation | [2] |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning | Inhalation | [1][2][3] |
This profile dictates a multi-layered defense strategy focused on preventing dermal, ocular, and respiratory exposure.
The Core PPE Ensemble: A Multi-Layered Defense
Based on the hazard analysis, a standard PPE ensemble is required for all handling activities. The complexity of this ensemble should be escalated based on the scale of the operation and the potential for aerosolization or splashing.
Primary Barrier: Dermal Protection
Causality: With classifications for skin irritation (H315) and potential harm from skin contact (H312), preventing dermal exposure is critical.[2][3]
-
Gloves: Standard laboratory gloves are mandatory. However, not all glove materials offer the same level of protection against specific chemicals. For aromatic amino alcohols like this compound, nitrile gloves are a suitable initial choice, offering good resistance to a range of organic substances.[4]
-
Protocol: Always inspect gloves for tears or punctures before use.[1] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[1] For prolonged tasks or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber.
-
-
Lab Coat/Gown: A clean, buttoned lab coat provides a crucial barrier against incidental contact and small splashes. For tasks with a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended.
Critical Shielding: Eye and Face Protection
Causality: The H319 classification ("Causes serious eye irritation") means that eye protection is non-negotiable.[2][3] Chemical splashes can cause irreversible damage.
-
Safety Glasses: At a minimum, safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards must be worn.[1][5]
-
Safety Goggles: When handling solutions or performing any operation with a splash potential (e.g., transferring liquids, vortexing), upgrade to chemical splash goggles. Goggles provide a seal around the eyes, offering superior protection.[6]
-
Face Shield: For large-volume transfers or reactions that pose a significant splash or aerosolization risk, a full-face shield should be worn in conjunction with safety goggles.[7] This protects the entire face from exposure.
The Invisible Shield: Respiratory Protection
Causality: The potential for respiratory irritation (H335) and harm if inhaled (H332) requires strict controls to prevent airborne exposure.[2][3]
-
Engineering Controls (Primary): All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to prevent dust and vapor inhalation.[1][8] This is the most critical line of defense.
-
Respiratory Protection (Secondary): In the rare event that engineering controls are insufficient or unavailable, respiratory protection is required. A NIOSH-approved air-purifying respirator fitted with organic vapor/particulate cartridges would be necessary.[9] Respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[9]
Operational Protocols: From Donning to Disposal
A robust safety plan includes not only the selection of PPE but also the procedures for its use and disposal.
Step-by-Step PPE Workflow
The following workflow illustrates the logical sequence for ensuring safety during handling.
Caption: PPE selection, execution, and post-handling workflow.
Emergency Exposure Plan
In the event of an accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
-
Inhalation: Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
Waste Management: PPE and Chemical Residue
Proper disposal is the final step in the chemical handling lifecycle.
-
Chemical Waste: All surplus this compound and any solutions containing it must be disposed of as hazardous chemical waste.[8] Contact your institution's Environmental Health and Safety (EHS) department or a licensed disposal company for collection.[1] Do not pour down the drain.
-
Contaminated PPE: Disposable items such as gloves, bench paper, and wipes that are contaminated with the chemical should be collected in a designated, sealed hazardous waste container.[1]
-
Packaging: Dispose of the original container as unused product unless it has been thoroughly decontaminated.[1]
Table 2: Recommended PPE Levels by Task
| Task | Dermal Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid | Single pair of nitrile gloves, lab coat. | Safety glasses with side shields. | Required: Chemical Fume Hood. |
| Preparing Dilute Solution (<1M) | Single pair of nitrile gloves, lab coat. | Chemical splash goggles. | Required: Chemical Fume Hood. |
| Transferring >100mL of Solution | Double-glove with nitrile gloves, lab coat, chemical-resistant apron. | Chemical splash goggles and a full-face shield. | Required: Chemical Fume Hood. |
| Reaction Under Reflux/Heating | Chemical-resistant gloves (e.g., butyl), lab coat, chemical-resistant apron. | Chemical splash goggles and a full-face shield. | Required: Chemical Fume Hood. |
By adhering to these multi-layered protocols, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their work.
References
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Capot Chemical. (2014). MSDS of this compound. Available at: [Link]
-
PubChem. 3-(Dimethylamino)-1-phenylpropan-1-ol. National Center for Biotechnology Information. Available at: [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]
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University of Tennessee, Knoxville. Personal Protective Equipment (PPE). Environmental Health & Safety. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
